molecular formula C14H15N3O B1517186 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide CAS No. 1018564-07-2

4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Cat. No.: B1517186
CAS No.: 1018564-07-2
M. Wt: 241.29 g/mol
InChI Key: HTFPDOYAARYLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-7-12(4-5-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFPDOYAARYLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, a compound of interest in medicinal chemistry and drug development. This document details two robust synthetic pathways, offering field-proven insights into the practical execution of these methods. The guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive resource that bridges theoretical knowledge with practical application. Key aspects of this guide include a detailed examination of the synthesis of essential precursors, 4-amino-3-methylbenzoic acid and 3-(aminomethyl)pyridine, followed by a thorough analysis of two primary amide bond formation strategies: the carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), and the acyl chloride mediated approach. The document emphasizes the rationale behind experimental choices, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction

The synthesis of substituted benzamides is a cornerstone of modern medicinal chemistry, with this structural motif present in a wide array of pharmacologically active compounds. This compound incorporates a substituted aminobenzoic acid scaffold linked to a pyridylmethylamine moiety, suggesting potential applications as a versatile intermediate or a candidate for biological screening. The strategic combination of these two fragments presents unique challenges and opportunities in its synthesis, particularly concerning chemoselectivity and the prevention of side reactions. This guide aims to provide a comprehensive and practical overview of the synthesis of this target molecule, with a focus on reliable and scalable methodologies.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals a straightforward disconnection at the amide bond. This approach simplifies the synthesis into the preparation of two key precursors: 4-amino-3-methylbenzoic acid and 3-(aminomethyl)pyridine. The subsequent amide bond formation constitutes the final and critical step in the synthetic sequence.

Retrosynthesis Target This compound Amide_Disconnection Amide Bond Disconnection Target->Amide_Disconnection Precursors Precursors Amide_Disconnection->Precursors Benzoic_Acid 4-Amino-3-methylbenzoic acid Precursors->Benzoic_Acid Pyridine_Amine 3-(Aminomethyl)pyridine Precursors->Pyridine_Amine

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

The successful synthesis of the target molecule is contingent on the efficient and high-purity preparation of its constituent building blocks.

Synthesis of 4-Amino-3-methylbenzoic acid

4-Amino-3-methylbenzoic acid is a crucial intermediate, and its synthesis is typically achieved through the reduction of the corresponding nitro compound, 3-methyl-4-nitrobenzoic acid.

3.1.1. Reaction Scheme:

Benzoic_Acid_Synthesis Reactant 3-Methyl-4-nitrobenzoic acid Product 4-Amino-3-methylbenzoic acid Reactant->Product H₂, Pd/C Methanol, 60°C

Caption: Synthesis of 4-Amino-3-methylbenzoic acid.

3.1.2. Experimental Protocol:

A robust method for the synthesis of 4-amino-3-methylbenzoic acid involves the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid.[1]

  • Reaction Setup: To a 2 L autoclave, add 1.0 mole of 3-methyl-4-nitrobenzoic acid, 1.2 L of methanol, and 4 g of a palladium on activated charcoal catalyst (Pd/C).

  • Hydrogenation: Seal the autoclave and stir the mixture. Purge the system with nitrogen three times, followed by three purges with hydrogen. Pressurize the autoclave with hydrogen to 0.7 MPa.

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain a stirring speed of 250 rpm.

  • Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). After approximately 10 hours, or upon completion, cool the autoclave to room temperature.

  • Isolation: Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting brown solid can be further purified by recrystallization to obtain 4-amino-3-methylbenzoic acid as a light yellow solid. A reported yield for a similar process is 96%.[1]

Synthesis of 3-(Aminomethyl)pyridine

3-(Aminomethyl)pyridine serves as the amine component in the final amide coupling step. A common and effective method for its preparation is the catalytic hydrogenation of 3-cyanopyridine.[2]

3.2.1. Reaction Scheme:

Pyridine_Amine_Synthesis Reactant 3-Cyanopyridine Product 3-(Aminomethyl)pyridine Reactant->Product Catalytic Hydrogenation

Caption: Synthesis of 3-(Aminomethyl)pyridine.

3.2.2. Experimental Protocol:

The preparation of 3-(aminomethyl)pyridine is achieved through the catalytic hydrogenation of 3-cyanopyridine.[2]

  • Reaction Setup: In a suitable high-pressure reactor, dissolve 3-cyanopyridine in an appropriate solvent such as ethanol or methanol.

  • Catalyst: Add a catalytic amount of a suitable hydrogenation catalyst, for example, Raney Nickel or a palladium-based catalyst.

  • Hydrogenation: Seal the reactor and purge with an inert gas before introducing hydrogen. Pressurize the reactor with hydrogen to the desired pressure.

  • Reaction Conditions: Heat the reaction mixture and stir vigorously. The specific temperature and pressure will depend on the chosen catalyst and solvent system.

  • Work-up and Isolation: Upon completion of the reaction, cool the reactor, vent the hydrogen, and purge with an inert gas. Filter the reaction mixture to remove the catalyst.

  • Purification: The crude 3-(aminomethyl)pyridine can be purified by distillation under reduced pressure.

Amide Bond Formation: Synthetic Strategies

The crucial step in the synthesis of this compound is the formation of the amide bond between the two precursors. Two primary methods are presented here, each with its own set of advantages and considerations.

Strategy 1: EDC/HOBt Mediated Amide Coupling

This method is widely employed in medicinal chemistry due to its mild reaction conditions and high efficiency.[3][4] The mechanism involves the activation of the carboxylic acid by EDC to form a reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester. This active ester subsequently reacts with the amine to form the desired amide.[5]

4.1.1. Mechanistic Rationale:

The use of HOBt as an additive is crucial as it minimizes the risk of racemization (if chiral centers are present) and suppresses the formation of N-acylurea byproducts.[6][7] The pre-activation of the carboxylic acid before the addition of the amine is a key strategy to prevent the self-polymerization of 4-amino-3-methylbenzoic acid.

EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid 4-Amino-3-methylbenzoic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea +EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester +HOBt HOBt HOBt Amide_Product Target Molecule HOBt_Ester->Amide_Product +Amine Amine 3-(Aminomethyl)pyridine

Caption: EDC/HOBt mediated amide coupling workflow.

4.1.2. Experimental Protocol:

  • Pre-activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-methylbenzoic acid (1.0 eq.), HOBt (1.2 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[8]

  • Activation: Cool the solution to 0°C in an ice bath and add EDC hydrochloride (1.2 eq.) portion-wise. Stir the mixture at 0°C for 30 minutes to allow for the formation of the HOBt active ester.

  • Coupling: To the pre-activated mixture, add a solution of 3-(aminomethyl)pyridine (1.1 eq.) in the same solvent dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

ReagentMolar Eq.Purpose
4-Amino-3-methylbenzoic acid1.0Carboxylic acid source
3-(Aminomethyl)pyridine1.1Amine source
EDC Hydrochloride1.2Coupling agent
HOBt1.2Additive to prevent side reactions
DIPEA2.0Non-nucleophilic base
Strategy 2: Acyl Chloride Mediated Amide Synthesis

This classical approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine to form the amide.[9] This method is often high-yielding but requires careful handling of the moisture-sensitive acyl chloride intermediate.

4.2.1. Mechanistic Rationale:

The formation of the acyl chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[9] A catalytic amount of DMF can accelerate the reaction with thionyl chloride.[10] The presence of the free amino group on the benzoic acid necessitates its protection, often as a hydrochloride salt, prior to the reaction with thionyl chloride to prevent unwanted side reactions.

Acyl_Chloride_Mechanism cluster_activation Acyl Chloride Formation cluster_coupling Amide Formation Benzoic_Acid_HCl 4-Amino-3-methylbenzoic acid (as HCl salt) Acyl_Chloride 4-Amino-3-methylbenzoyl chloride Benzoic_Acid_HCl->Acyl_Chloride +SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Amide_Product Target Molecule Acyl_Chloride->Amide_Product +Amine, Base Amine 3-(Aminomethyl)pyridine

Caption: Acyl chloride mediated amide synthesis workflow.

4.2.2. Experimental Protocol:

Step 1: Synthesis of 4-Amino-3-methylbenzoyl chloride hydrochloride

  • Salt Formation: Suspend 4-amino-3-methylbenzoic acid in a suitable solvent and treat with hydrochloric acid to form the hydrochloride salt. Isolate the salt by filtration.

  • Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas trap, suspend the 4-amino-3-methylbenzoic acid hydrochloride in an excess of thionyl chloride. Add a catalytic amount of DMF.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution).

  • Isolation: Carefully remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-amino-3-methylbenzoyl chloride hydrochloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amide Formation

  • Reaction Setup: Dissolve 3-(aminomethyl)pyridine (2.2 eq. to account for the HCl salt) in an anhydrous aprotic solvent such as DCM or THF and cool to 0°C.

  • Coupling: Slowly add a solution of the crude 4-amino-3-methylbenzoyl chloride hydrochloride in the same solvent to the cooled amine solution. The use of an additional non-nucleophilic base like triethylamine or DIPEA may be beneficial to neutralize the generated HCl.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: The work-up and purification procedure is similar to that described for the EDC/HOBt coupling method.

ReagentMolar Eq. (relative to acid)Purpose
4-Amino-3-methylbenzoic acid HCl1.0Carboxylic acid precursor
Thionyl ChlorideExcessChlorinating agent
DMFCatalyticCatalyst for acyl chloride formation
3-(Aminomethyl)pyridine2.2Amine source and HCl scavenger

Purification and Characterization

The final product, this compound, requires thorough purification and characterization to confirm its identity and purity.

Purification

Column Chromatography: Flash column chromatography is the preferred method for purifying the crude product. A silica gel stationary phase is typically used with a gradient elution system of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or a mixture of DCM and methanol).[5][11] The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the final compound.[12][13]

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of both the benzamide and pyridine rings, the methylene protons of the pyridylmethyl group, the methyl protons on the benzamide ring, and the amine and amide protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments, including the carbonyl carbon of the amide group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.[14] The fragmentation pattern observed in the mass spectrum can also provide further structural information.

TechniqueExpected Observations
¹H NMR Signals for aromatic, methylene, methyl, amine, and amide protons with correct integration.
¹³C NMR Resonances for all unique carbon atoms, including the amide carbonyl.
HRMS Accurate mass measurement corresponding to the molecular formula C₁₄H₁₅N₃O.

Conclusion

The synthesis of this compound can be successfully achieved through a convergent synthetic strategy involving the preparation of key precursors followed by a final amide bond formation step. This guide has detailed two reliable methods for this crucial coupling reaction: the mild and efficient EDC/HOBt mediated coupling and the classical, high-yielding acyl chloride approach. The choice between these methods will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available reagents. Careful execution of the experimental protocols, particularly with regards to preventing side reactions like self-polymerization, is paramount. Thorough purification by column chromatography and comprehensive characterization by NMR and mass spectrometry are essential to ensure the identity and purity of the final product. This guide provides a solid foundation for researchers to confidently undertake the synthesis of this and structurally related molecules.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Gong, Y., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(3), 245-250.
  • MDPI. (2018).
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(5), 2634-2644.
  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • MDPI. (2017). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 22(10), 1641.
  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • NIST. (n.d.). Benzamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. Retrieved from [Link]

  • ChemBK. (n.d.). 3-(AMINOMETHYL)PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Materials Advances (RSC Publishing). (n.d.). The emergence of mass spectrometry for characterizing nanomaterials. Atomically precise nanoclusters and beyond. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)benzoyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • PubMed. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide (CAS Number: 1018564-07-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide, identified by CAS number 1018564-07-2, is a substituted benzamide derivative. The benzamide scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The specific structural features of this compound, including the aminobenzoyl core and the pyridinylmethyl amide moiety, suggest its potential for interacting with various biological targets. A comprehensive understanding of its physicochemical properties is the foundational step in elucidating its structure-activity relationships, assessing its drug-like properties, and developing it into a potential therapeutic agent.

Core Physicochemical Properties

A summary of the core physicochemical data for CAS 1018564-07-2 is presented below. It is important to note that while some properties are computationally predicted, they provide valuable initial assessments for experimental design.

PropertyValueSource
Chemical Name 4-Amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide-
CAS Number 1018564-07-2-
Molecular Formula C₁₄H₁₅N₃O[1]
Molecular Weight 241.29 g/mol [1]
Melting Point Data not available-
Boiling Point Data not available-
Aqueous Solubility Data not available-
LogP (Predicted) 1.90222[1]
Topological Polar Surface Area (TPSA) 68.01 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 3[1]

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental methodologies for determining the key physicochemical properties of a novel compound like 4-Amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide. The causality behind these experimental choices is rooted in establishing the compound's identity, purity, and its potential behavior in biological systems.

Structural Elucidation and Verification

The definitive confirmation of the chemical structure of a synthesized compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.

  • Rationale: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its connectivity and stereochemistry. For a benzamide derivative, ¹H and ¹³C NMR are essential.[2][3][4]

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure complete dissolution and avoid signal overlap with the analyte.

    • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to observe include chemical shifts (δ), which indicate the electronic environment of the protons; integration, which reveals the relative number of protons; and coupling constants (J), which provide information about adjacent protons.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum to identify the number of unique carbon environments.

    • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and confirm the connectivity of the molecular fragments.

  • Rationale: Mass spectrometry determines the mass-to-charge ratio (m/z) of a molecule, providing its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern can also offer structural clues.[5][6]

  • Protocol:

    • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via electrospray ionization (ESI) for polar molecules like the target compound.

    • Mass Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry to induce fragmentation of the parent ion. The resulting fragment ions can be used to confirm the presence of key structural motifs, such as the benzoyl and pyridinylmethyl groups.

Purity Assessment

Ensuring the purity of a compound is critical for accurate biological and physicochemical evaluation.[7][8][9] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

  • Rationale: HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. This allows for the quantification of the main compound and the detection of any impurities.

  • Protocol:

    • Method Development: Develop a suitable reversed-phase HPLC method. This typically involves a C18 column and a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Sample Analysis: Inject a known concentration of the compound and monitor the eluent using a UV detector at a wavelength where the compound has strong absorbance.

    • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Thermal Properties
  • Rationale: The melting point is a key physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid, while impurities tend to broaden and depress the melting range.[10][11][12]

  • Protocol (Capillary Method):

    • Sample Preparation: Finely powder a small amount of the dry compound.

    • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end.

    • Measurement: Place the capillary tube in a melting point apparatus and heat it slowly (e.g., 1-2 °C per minute) near the expected melting point.

    • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Lipophilicity and Solubility
  • Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption and distribution in the body. The shake-flask method is a classic approach for its determination.[13]

  • Protocol (Shake-Flask Method):

    • System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer).

    • Partitioning: Dissolve a known amount of the compound in one of the phases and add an equal volume of the other phase.

    • Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

    • Phase Separation and Analysis: Separate the two phases by centrifugation and determine the concentration of the compound in each phase using a suitable analytical method like HPLC or UV-Vis spectroscopy.

    • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Rationale: Aqueous solubility is a crucial factor for oral bioavailability. Poorly soluble compounds often exhibit low absorption.[14][15][16][17][18] The shake-flask method is a reliable way to determine thermodynamic solubility.

  • Protocol (Shake-Flask Method):

    • Equilibration: Add an excess amount of the solid compound to a known volume of water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Agitation: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

    • Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

Experimental Workflows and Data Relationships

The characterization of a novel compound follows a logical progression, where the results of one experiment inform the next.

G cluster_synthesis Synthesis & Isolation cluster_identity Structural Identity cluster_purity Purity & Properties cluster_application Further Development Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Confirms Structure MS Mass Spectrometry (HRMS) Purification->MS Confirms MW & Formula HPLC HPLC (Purity Assessment) Purification->HPLC Assess Purity MP Melting Point Determination HPLC->MP Purity affects MP Solubility Aqueous Solubility HPLC->Solubility Purity affects Solubility LogP LogP Determination HPLC->LogP Purity affects LogP Biological_Screening Biological Screening Solubility->Biological_Screening Influences Bioavailability LogP->Biological_Screening Influences ADME G cluster_pathway Hypothetical Kinase Inhibition Pathway ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Protein Substrate->Kinase P_Substrate Phosphorylated Substrate Kinase->P_Substrate Phosphorylation Cellular_Response Downstream Cellular Response P_Substrate->Cellular_Response Compound 1018564-07-2 Compound->Kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

4-Amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide (CAS 1018564-07-2) is a molecule of interest due to its benzamide core structure. This guide has provided the available identifying information and a comprehensive set of validated protocols for the experimental determination of its key physicochemical properties. A thorough characterization, following the methodologies outlined, is essential for any future research and development involving this compound. The provided workflows and diagrams offer a logical framework for approaching the characterization and potential mechanistic studies of this and other novel chemical entities.

References

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.
  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Al-Khafaji, Y. A. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Elsayed, S. A., et al. (n.d.). Benzamide-simplified mass spectrum. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • MDPI. (n.d.). Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). b. Mass spectrum of benzamide (Scheme 2, 2b). Retrieved from [Link]

  • ACS Omega. (n.d.). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • RQM+. (2024, June 26). Three Critical Aspects of Analytical Testing for Pharmaceuticals. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 6415-07-2 | Product Name : Tris(N,N-tetramethylene)phosphoric Acid Triamide. Retrieved from [Link]

  • University Chemistry. (n.d.). 1 H NMR Spectrum of Amide Compounds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of AMN082 (4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, widely known in scientific literature as AMN082. AMN082 is a pioneering pharmacological tool, identified as the first selective, orally active, and brain-penetrant allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7). This document will delve into its core pharmacological profile, the intricacies of its interaction with mGluR7, the resultant downstream signaling cascades, and its functional consequences on neurotransmission and cellular processes. Furthermore, this guide addresses the critical discovery of its active metabolite and the implications for interpreting in vivo studies, providing researchers, scientists, and drug development professionals with a nuanced understanding of this complex compound. Detailed experimental protocols and data visualizations are provided to support the elucidation of its multifaceted mechanism.

Introduction: The Emergence of a Selective mGluR7 Modulator

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] Among the eight subtypes, mGluR7 has been a subject of intense interest due to its high evolutionary conservation and its strategic presynaptic localization, suggesting a critical role in regulating neurotransmitter release.[2] However, the exploration of mGluR7 function was long hampered by the lack of selective pharmacological tools.[2][3]

The discovery of AMN082, also identified as N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride, marked a significant breakthrough in the field.[1][2] It was the first compound demonstrated to be a selective and systemically active agonist for mGluR7, providing an invaluable tool to probe the receptor's physiological and pathological roles.[2][4] This guide synthesizes the foundational research that has defined our understanding of AMN082's mechanism of action.

Core Mechanism: Allosteric Agonism of mGluR7

The primary mechanism of action of AMN082 is its function as a positive allosteric modulator that acts as a direct agonist of the mGluR7 receptor.[1][2][5] This mode of action is distinct from orthosteric agonists (like glutamate) which bind to the highly conserved extracellular Venus flytrap domain.

Binding Site and Allosteric Activation

AMN082 binds to a distinct allosteric site located within the heptahelical transmembrane (7-TM) domain of the mGluR7 protein.[2][[“]][7] This interaction directly activates the receptor, inducing a conformational change that initiates intracellular signaling.[2][8] A key characteristic of this allosteric agonism is that AMN082's activity is independent of the orthosteric glutamate binding site.[7] Consequently, its effects are not blocked by competitive orthosteric antagonists, and it has minimal impact on the binding affinity or potency of orthosteric ligands.[2][9]

This direct activation via an allosteric site was a novel finding for a family 3 GPCR and has opened new avenues for drug development targeting these receptors.[2][9]

G Protein Coupling and Second Messenger Modulation

Upon activation by AMN082, mGluR7 couples predominantly to Gαi/o proteins.[[“]][[“]][11] This coupling initiates a canonical inhibitory signaling cascade:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP Levels: This enzymatic inhibition leads to a significant decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][5]

This potent inhibition of forskolin-stimulated cAMP accumulation is a hallmark of AMN082's action at mGluR7 and serves as a primary in vitro assay for its activity.[2]

Quantitative Pharmacological Profile

The potency of AMN082 has been characterized in various in vitro systems, primarily using recombinant mammalian cell lines expressing mGluR7.

Assay TypeCell LineParameterValue (nM)Reference
cAMP Accumulation InhibitionCHO cells expressing mGluR7bEC₅₀64 - 290[2][5]
GTPγS Binding StimulationCHO cells expressing mGluR7bEC₅₀64 - 290[2][5]

Table 1: In Vitro Potency of AMN082 at mGluR7.

The compound demonstrates high selectivity for mGluR7 over other mGluR subtypes and a panel of other CNS receptors and transporters at concentrations up to 10 µM.[2]

Downstream Signaling and Functional Consequences

Activation of mGluR7 by AMN082 triggers a cascade of downstream events that modulate neuronal function, survival pathways, and neurotransmission.

Modulation of Neurotransmitter Release

As a predominantly presynaptic receptor, mGluR7's primary role is to regulate the release of neurotransmitters. In vivo microdialysis studies in rats have shown that systemic administration of AMN082 has distinct effects on GABAergic and glutamatergic systems in the nucleus accumbens (NAc):

  • Decreased GABA Release: AMN082 dose-dependently decreases the extracellular levels of GABA.[4]

  • Increased Glutamate Release: Concurrently, AMN082 increases extracellular glutamate levels.[4]

  • No Effect on Dopamine: Notably, AMN082 does not alter dopamine levels in the NAc.[4]

The prevailing hypothesis for this observation is that by activating presynaptic mGluR7 on GABAergic interneurons, AMN082 inhibits GABA release. This reduction in inhibitory tone leads to a disinhibition of glutamatergic neurons, resulting in increased glutamate release.[4][[“]]

Workflow: In Vivo Microdialysis for Neurotransmitter Analysis

G cluster_animal Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis A Anesthetize Rodent B Stereotaxically Implant Microdialysis Guide Cannula (Target: Nucleus Accumbens) A->B C Allow for Recovery B->C D Insert Microdialysis Probe C->D Begin Experiment E Perfuse with Artificial CSF at a Constant Flow Rate D->E F Collect Baseline Samples E->F G Administer AMN082 (i.p.) F->G H Collect Post-Injection Samples at Timed Intervals G->H I Analyze Dialysate Samples via HPLC-ECD H->I Analyze Samples J Quantify Neurotransmitter Levels (GABA, Glutamate, Dopamine) I->J K Data Analysis: Compare Post-Injection to Baseline J->K

Caption: Workflow for in vivo microdialysis to assess AMN082's effect on neurotransmitter levels.

Activation of Intracellular Survival Pathways

Beyond its immediate effects on neurotransmission, AMN082-mediated mGluR7 activation engages key intracellular signaling pathways associated with cell survival, proliferation, and plasticity.[[“]][[“]][12]

  • MAPK/ERK Pathway: AMN082 treatment has been shown to stimulate the phosphorylation of ERK1/2 (Extracellular signal-Regulated Kinases 1/2).[12] This pathway is crucial for neurogenesis and synaptic plasticity. In the context of Fragile X Syndrome (FXS), AMN082-induced ERK1/2 signaling was found to repress excessive protein synthesis, a core pathology of the disorder.[13][14][15]

  • PI3K/Akt Pathway: Activation of the PI3K/Akt pathway, a central node for cell survival and neuroprotection, has also been reported following mGluR7 activation.[[“]][[“]]

  • JNK Pathway: AMN082 stimulates the phosphorylation of JNK (c-Jun N-terminal kinase), which is involved in the differentiation of neural progenitor cells into neurons.[12]

These pathways collectively suggest a role for mGluR7 in neurodevelopment, brain repair, and the correction of pathological cellular phenotypes.[12][13]

Signaling Cascade: AMN082 at the mGluR7 Receptor

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling AMN082 AMN082 mGluR7 mGluR7 (7-TM Domain) AMN082->mGluR7 Binds to Allosteric Site G_protein Gi/o Protein mGluR7->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K/Akt Pathway G_protein->PI3K Activates via Gβγ or other mechanisms MAPK MAPK/ERK Pathway G_protein->MAPK Activates via Gβγ or other mechanisms Neuro Modulation of Neurotransmitter Release (↓ GABA, ↑ Glutamate) G_protein->Neuro cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Survival Cell Survival & Neuroprotection PI3K->Survival ProteinSynth Repression of Protein Synthesis (e.g., in FXS) MAPK->ProteinSynth

Caption: Downstream signaling pathways activated by AMN082 binding to mGluR7.

A Critical Caveat: The Monoaminergic Activity of Metabolite Met-1

While the direct action of AMN082 on mGluR7 is well-characterized in vitro, a pivotal study revealed a significant confounder for in vivo research. AMN082 is rapidly metabolized in rat liver microsomes (t½ < 1 min) to a major metabolite, N-benzhydrylethane-1,2-diamine (Met-1).[3]

This metabolite, Met-1, was found to possess physiologically relevant binding affinity for monoamine transporters:

  • Serotonin Transporter (SERT): 323 nM

  • Norepinephrine Transporter (NET): 3410 nM

  • Dopamine Transporter (DAT): 3020 nM

The study demonstrated that while AMN082 concentrations decrease in the brain and plasma over time, the concentration of Met-1 continues to rise.[3] Furthermore, direct administration of Met-1 produced antidepressant-like activity, as would be expected from a monoamine reuptake inhibitor.[3]

This discovery necessitates caution when interpreting the behavioral effects of AMN082. The observed in vivo actions, particularly in models of depression and anxiety, may result from a combination of mGluR7 agonism by the parent compound and monoamine transporter inhibition by its active metabolite.[3] Researchers must consider this dual mechanism when designing experiments and attributing behavioral outcomes solely to mGluR7 modulation.

Experimental Methodologies

The characterization of AMN082's mechanism of action relies on a suite of established biochemical and cellular assays.

Protocol: GTPγS Binding Assay

This assay measures the activation of a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.

Objective: To determine the potency and efficacy of AMN082 in activating G protein signaling via mGluR7.

Materials:

  • Membranes from CHO or HEK293 cells stably expressing mGluR7.

  • [³⁵S]GTPγS radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • AMN082 and other test compounds.

  • Scintillation counter and filter plates.

Procedure:

  • Membrane Preparation: Prepare cell membranes from mGluR7-expressing cells using standard homogenization and centrifugation techniques. Determine protein concentration using a BCA or Bradford assay.

  • Reaction Setup: In a 96-well plate, combine in the following order:

    • Assay Buffer.

    • GDP (final concentration ~30 µM).

    • Varying concentrations of AMN082 or control compounds.

    • Cell membranes (10-20 µg protein per well).

    • [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the bound radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated and data are normalized to the maximal response of a reference agonist (e.g., L-glutamate). Plot concentration-response curves to determine EC₅₀ and Emax values.[2]

Conclusion and Future Directions

This compound (AMN082) is a potent and selective allosteric agonist of mGluR7. Its core mechanism involves direct activation of the receptor through its transmembrane domain, leading to Gi/o-mediated inhibition of adenylyl cyclase and modulation of downstream pathways like MAPK/ERK and PI3K/Akt. This activation has profound effects on neurotransmission, notably decreasing GABA and increasing glutamate levels in key brain regions, and can regulate fundamental cellular processes like protein synthesis.

The value of AMN082 as a research tool is undeniable; however, its rapid metabolism to a pharmacologically active monoamine transporter inhibitor complicates the interpretation of in vivo data. Future research must aim to dissect the relative contributions of the parent compound and its metabolite to observed behavioral phenotypes. The development of metabolically stable mGluR7 allosteric agonists or the use of mGluR7 knockout animals in parallel with wild-type controls remains a critical strategy for unequivocally linking mGluR7 activation to specific physiological and behavioral outcomes.[2]

References

  • The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist AMN082 Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo | PNAS. (n.d.). Retrieved January 20, 2026, from [Link]

  • AMN082 - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mechanism of action of mGluR7 agonists - Consensus. (n.d.). Retrieved January 20, 2026, from [Link]

  • AMN082 promotes the proliferation and differentiation of neural progenitor cells with influence on phosphorylation of MAPK signaling pathways - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mechanism of action of mGluR7 agonists - Consensus. (n.d.). Retrieved January 20, 2026, from [Link]

  • Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - Illinois Experts. (n.d.). Retrieved January 20, 2026, from [Link]

  • A selective metabotropic glutamate receptor 7 agonist. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Unveiling the Molecular Blueprint: A Technical Guide to the Biological Targets of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide (AM-1638)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic disease research, the quest for selective and potent therapeutic agents is paramount. 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, a compound more commonly identified in scientific literature as AM-1638, has emerged as a significant molecule of interest. This technical guide provides an in-depth exploration of the primary biological targets of AM-1638, its mechanism of action, and the intricate signaling pathways it modulates. Our focus is to deliver a comprehensive resource for researchers and drug development professionals, grounded in experimental evidence and offering insights into the scientific rationale behind its investigation as a potential therapeutic agent.

Primary Biological Target: G Protein-Coupled Receptor 40 (GPR40/FFA1)

The principal biological target of AM-1638 is the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFA1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells, playing a crucial role in the regulation of glucose homeostasis.[3] Natural ligands for this receptor include long-chain fatty acids, which, upon binding, modulate insulin and incretin secretion.[4] AM-1638 has been characterized as a potent and selective full agonist of GPR40.[1][2][5]

Pharmacological Profile: A Full Agonist with High Potency

AM-1638 distinguishes itself from other GPR40 modulators through its classification as a full agonist. This is a critical distinction, as the pharmacological response elicited by a full agonist is more robust compared to that of a partial agonist. In vitro assays have demonstrated that AM-1638 activates human GPR40 with an EC₅₀ value in the low nanomolar range, specifically around 2.8 nM.[1][5] This high potency signifies that a relatively low concentration of the compound is required to achieve a maximal biological response. The efficacy of AM-1638 has been shown to be significantly higher than that of partial agonists like TAK-875.[1][5]

CompoundTargetAgonist TypePotency (EC₅₀)
AM-1638 Human GPR40/FFA1Full Agonist~2.8 nM
TAK-875 Human GPR40/FFA1Partial Agonist-

Mechanism of Action and Signaling Pathways

The therapeutic potential of AM-1638 is intrinsically linked to its ability to modulate GPR40-mediated signaling pathways. As a full agonist, it initiates a cascade of intracellular events that ultimately lead to enhanced glucose-stimulated insulin secretion (GSIS).[1][2]

Canonical Gq/Gs Signaling and Insulin Secretion

Upon binding of AM-1638 to GPR40, the receptor couples to and activates heterotrimeric G proteins, primarily of the Gq and Gs subtypes.[3] The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The synergistic action of elevated intracellular calcium and PKC activation potentiates the exocytosis of insulin-containing granules from pancreatic β-cells, but critically, this occurs in a glucose-dependent manner.[2] This glucose dependency is a highly desirable feature for an antidiabetic agent as it minimizes the risk of hypoglycemia.[1][2]

Simultaneously, the activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, through the activation of protein kinase A (PKA) and Epac, further enhance insulin secretion.

GPR40_Signaling cluster_intracellular Intracellular AM-1638 AM-1638 GPR40 GPR40/FFA1 AM-1638->GPR40 Gq Gq GPR40->Gq Activates Gs Gs GPR40->Gs Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Insulin_Granules Insulin Granules Ca2->Insulin_Granules Potentiates Exocytosis PKC->Insulin_Granules Potentiates Exocytosis PKA_Epac PKA/Epac cAMP->PKA_Epac Activates PKA_Epac->Insulin_Granules Potentiates Exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: GPR40 signaling cascade initiated by AM-1638.

Enteroinsular Axis and Incretin Release

Beyond its direct effects on pancreatic β-cells, AM-1638 also engages the enteroinsular axis.[1] GPR40 is expressed on enteroendocrine cells in the gut, and its activation by AM-1638 stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[3] GLP-1, in turn, acts on pancreatic β-cells to further enhance glucose-stimulated insulin secretion. This dual mechanism of action, directly on the pancreas and indirectly through incretin release, contributes to the robust glucose-lowering effects observed with AM-1638 in preclinical models.[3]

Novel NRF2-Dependent Antioxidant Pathway

Recent research has uncovered a novel aspect of AM-1638's activity in endothelial cells. In human umbilical vein endothelial cells (HUVECs), AM-1638 was found to activate the nuclear factor erythroid 2–related factor 2 (NRF2) pathway.[4] This activation leads to a reduction in palmitate-induced superoxide production and endoplasmic reticulum stress, ultimately enhancing cell viability.[4] This antioxidant effect was not observed with GPR40 partial agonists, suggesting a unique property of full agonists like AM-1638.[4] This finding opens up potential therapeutic applications for AM-1638 in correcting endothelial dysfunction, a common complication of diabetes.[4]

NRF2_Pathway cluster_intracellular Intracellular AM-1638 AM-1638 GPR40 GPR40/FFA1 AM-1638->GPR40 NRF2_Activation NRF2 Pathway Activation GPR40->NRF2_Activation Activates ROS_Production ROS Production NRF2_Activation->ROS_Production Inhibits ER_Stress ER Stress NRF2_Activation->ER_Stress Inhibits Cell_Viability Enhanced Cell Viability NRF2_Activation->Cell_Viability Promotes

Caption: AM-1638-mediated NRF2 pathway activation.

Experimental Methodologies for Target Validation

The identification and characterization of AM-1638's biological targets have been underpinned by a series of robust experimental methodologies.

In Vitro Assays for Potency and Efficacy

The initial characterization of AM-1638's interaction with GPR40 involved in vitro assays to determine its potency and efficacy. A common approach is a functional assay that measures a downstream signaling event upon receptor activation, such as calcium mobilization or reporter gene expression.

Step-by-Step Protocol for a Calcium Mobilization Assay:

  • Cell Culture: Culture a stable cell line overexpressing human GPR40 (e.g., CHO-K1 or HEK293 cells).

  • Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye leakage.

  • Compound Preparation: Prepare a serial dilution of AM-1638 in the assay buffer. Also, include a positive control (e.g., a known GPR40 agonist) and a negative control (vehicle).

  • Assay Execution: Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation). Add the compound dilutions to the cells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

This self-validating system includes positive and negative controls to ensure the assay is performing correctly and that the observed effects are specific to the compound of interest.

Ex Vivo Studies in Pancreatic Islets

To confirm the physiological relevance of GPR40 activation, ex vivo studies using isolated pancreatic islets are crucial. These experiments directly measure the effect of the compound on insulin secretion.

Step-by-Step Protocol for Glucose-Stimulated Insulin Secretion (GSIS) Assay:

  • Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.

  • Pre-incubation: Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

  • Stimulation: Incubate groups of islets in buffers containing either low glucose, high glucose (e.g., 16.7 mM glucose), or high glucose plus different concentrations of AM-1638.

  • Supernatant Collection: After the incubation period, collect the supernatant from each group.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: Compare the amount of insulin secreted in the presence of high glucose and AM-1638 to that secreted in the presence of high glucose alone. This will demonstrate the compound's ability to potentiate GSIS.

The inclusion of low and high glucose conditions is essential to validate the glucose-dependent nature of the compound's effect.

In Vivo Preclinical Models

The ultimate validation of a compound's biological target and therapeutic potential comes from in vivo studies in relevant animal models. For AM-1638, this has involved studies in diabetic mice.[1]

Experimental Workflow for an Oral Glucose Tolerance Test (OGTT):

  • Animal Model: Use a relevant animal model of type 2 diabetes, such as diet-induced obese (DIO) mice.

  • Fasting: Fast the animals overnight to establish a baseline blood glucose level.

  • Compound Administration: Administer AM-1638 or vehicle orally to different groups of animals.

  • Glucose Challenge: After a set period, administer an oral bolus of glucose to all animals.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Glucose and Insulin Measurement: Measure the blood glucose and plasma insulin levels in the collected samples.

  • Data Analysis: Plot the blood glucose and plasma insulin levels over time. Calculate the area under the curve (AUC) for both glucose and insulin. A significant reduction in the glucose AUC and an increase in the insulin AUC in the AM-1638-treated group compared to the vehicle group would confirm its in vivo efficacy.

OGTT_Workflow Animal_Model Diabetic Animal Model (e.g., DIO mice) Fasting Overnight Fasting Animal_Model->Fasting Compound_Admin Oral Administration of AM-1638 or Vehicle Fasting->Compound_Admin Glucose_Challenge Oral Glucose Challenge Compound_Admin->Glucose_Challenge Blood_Sampling Blood Sampling at Multiple Time Points Glucose_Challenge->Blood_Sampling Measurement Measure Blood Glucose and Plasma Insulin Blood_Sampling->Measurement Data_Analysis Data Analysis (Glucose and Insulin AUC) Measurement->Data_Analysis

Caption: Workflow for an in vivo Oral Glucose Tolerance Test.

Conclusion

This compound (AM-1638) is a potent and selective full agonist of GPR40/FFA1. Its primary mechanism of action involves the activation of Gq and Gs signaling pathways in pancreatic β-cells, leading to robust, glucose-dependent insulin secretion. Furthermore, its ability to stimulate incretin release via the enteroinsular axis and its novel antioxidant effects in endothelial cells through the NRF2 pathway highlight its multifaceted therapeutic potential. The rigorous experimental validation, from in vitro functional assays to ex vivo islet studies and in vivo animal models, provides a solid foundation for its continued investigation as a promising therapeutic candidate for type 2 diabetes and potentially associated endothelial dysfunction. This in-depth understanding of its biological targets and mechanisms of action is crucial for guiding future research and development efforts in the field of metabolic diseases.

References

  • Brown SP, Dransfield PJ, Vimolratana M, Jiao X, Zhu L, Pattaropong V, Sun Y, Liu J, Luo J, Zhang J, Wong S, Zhuang R, Guo Q, Li F, Medina JC, Swaminath G, Lin DC, Houze JB. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist. ACS Med Chem Lett. 2012 Aug 15;3(9):726-30. [Link]

  • Vertex AI Search. AM1638 R-isomer | CAS#unknown | GPR40 full agonist - MedKoo Biosciences.
  • ResearchGate. Discovery of AM-1638: A potent and orally bioavailable GPR40/FFA1 full agonist | Request PDF.
  • Vertex AI Search. AMG-1638 | CAS#1142214-62-7 | GPR40/FFA1 Full Agonist - MedKoo Biosciences.
  • Endocrinology and Metabolism. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner.

Sources

A Technical Guide to the Spectral Analysis of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed spectral analysis of the compound 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, a molecule of interest to researchers and professionals in the field of drug development. With a molecular formula of C₁₄H₁₅N₃O and a molecular weight of 241.29 g/mol , this compound, identified by CAS Number 1018564-07-2, presents a unique combination of functional groups that give rise to a characteristic spectral fingerprint.[1] This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights grounded in established principles of spectroscopic analysis and data from analogous structures.

Molecular Structure and Functional Groups

A thorough understanding of the molecular architecture is paramount to interpreting its spectral data. The structure of this compound incorporates several key functional groups that dictate its chemical and spectral behavior.

H1_NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-25 mg of sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep2 Transfer the solution to a clean 5 mm NMR tube. acq1 Insert the NMR tube into the spectrometer. prep2->acq1 acq2 Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. acq3 Acquire the ¹H NMR spectrum using appropriate pulse sequences and acquisition parameters. proc1 Apply Fourier transform to the raw data. acq3->proc1 proc2 Phase the spectrum and reference it to an internal standard (e.g., TMS at 0.00 ppm). proc1->proc2 proc3 Integrate the signals and analyze the chemical shifts and coupling patterns. proc2->proc3

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. [2]The predicted chemical shifts for this compound are based on known values for substituted benzamides and pyridines. [3][4][5][6]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carbonyl C=O 165 - 170 The carbonyl carbon is significantly deshielded.
Aromatic C (Benzamide ring) 110 - 150 The chemical shifts are influenced by the amino and methyl substituents.
Aromatic C (Pyridine ring) 120 - 155 Carbons adjacent to the nitrogen atom are more deshielded.
Methylene-CH₂ 40 - 45

| Methyl-CH₃ | 15 - 20 | |

Experimental Protocol: ¹³C NMR Spectroscopy

The procedure for ¹³C NMR is similar to that of ¹H NMR, but typically requires a higher sample concentration or longer acquisition time due to the low natural abundance of the ¹³C isotope. [7]

C13_NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 50-100 mg of sample in ~0.6-0.7 mL of a deuterated solvent. prep2 Transfer the solution to a clean 5 mm NMR tube. acq1 Insert the NMR tube into the spectrometer. prep2->acq1 acq2 Lock and shim the instrument. acq3 Acquire the proton-decoupled ¹³C NMR spectrum. proc1 Apply Fourier transform. acq3->proc1 proc2 Reference the spectrum to the solvent signal or an internal standard. proc1->proc2 proc3 Analyze the chemical shifts of the carbon signals. proc2->proc3

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted IR Spectral Data

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule based on their characteristic vibrational frequencies. [8]The predicted IR absorption bands for this compound are summarized below, with reference to typical ranges for similar compounds. [9][10][11][12]

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Functional Group
N-H Stretch (Amine) 3300 - 3500 Medium, Doublet Primary Amine (-NH₂)
N-H Stretch (Amide) 3100 - 3300 Medium Secondary Amide (-NH-)
C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak Aromatic Ring
C-H Stretch (Aliphatic) 2850 - 3000 Medium to Weak -CH₃, -CH₂-
C=O Stretch (Amide I) 1630 - 1680 Strong Amide Carbonyl
N-H Bend (Amide II) 1510 - 1570 Medium Amide
C=C Stretch (Aromatic) 1400 - 1600 Medium to Weak Aromatic Ring

| C-N Stretch | 1200 - 1350 | Medium | Amine, Amide |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation. [13][14]

ATR_FTIR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean. prep2 Place a small amount of the solid sample directly onto the crystal. prep3 Apply pressure to ensure good contact. acq1 Collect a background spectrum of the empty ATR crystal. prep3->acq1 acq2 Collect the sample spectrum. acq1->acq2 proc1 The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. acq2->proc1 proc2 Analyze the characteristic absorption bands. proc1->proc2

Caption: Workflow for ATR-FTIR Spectroscopy.

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. [15]Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule. [16][17][18][19]

m/z (mass-to-charge ratio) Predicted Identity Notes
241 [M]⁺ Molecular ion peak.
149 [M - C₆H₆N]⁺ Loss of the pyridylmethyl group.
134 [C₈H₈NO]⁺ Benzoyl cation with amino and methyl groups.
106 [C₇H₆N]⁺ Pyridylmethyl cation.
92 [C₆H₆N]⁺ Pyridyl radical cation.

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Predicted Fragmentation Pathway

The fragmentation of this compound in an EI mass spectrometer is expected to proceed through several key pathways.

MS_Fragmentation M [M]⁺˙ m/z = 241 F1 [C₈H₈NO]⁺ m/z = 134 M->F1 - •CH₂-py F2 [C₆H₆N]⁺ m/z = 92 M->F2 - C₈H₉NO• F3 [C₇H₆N]⁺ m/z = 106 M->F3 - C₇H₇NO• F4 [C₆H₅]⁺ m/z = 77 F1->F4 - CO - NH₂ - CH₃

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A general procedure for obtaining an EI mass spectrum is outlined below.

EI_MS_Protocol cluster_intro Sample Introduction cluster_ion Ionization and Fragmentation cluster_analysis Mass Analysis and Detection intro1 Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). ion1 Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. intro1->ion1 analysis1 Accelerate the resulting ions and separate them based on their mass-to-charge ratio in a mass analyzer. ion1->analysis1 analysis2 Detect the ions to generate a mass spectrum. analysis1->analysis2 analysis3 Analyze the molecular ion and fragmentation pattern. analysis2->analysis3

Caption: Workflow for Electron Ionization Mass Spectrometry.

References

  • Electron Ionization for GC–MS. LCGC International. Available from: [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. Published July 24, 2023. Available from: [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available from: [Link]

  • Harikrishna K, Balasubramaniam S, Rakshit A, Aidhen IS. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. 2015;54B:77-83.
  • Electron ionization. Wikipedia. Available from: [Link]

  • Kuhn S. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. 2024;13(2):003.
  • ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. SlideShare. Published June 28, 2024. Available from: [Link]

  • How To Prepare And Run An NMR Sample. ALWSCI. Published July 24, 2025. Available from: [Link]

  • Mizrahi V, Koch KR, Modro TA. N-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry. 1983;36(3):111-113.
  • IR Absorption Frequencies of Functional Groups. Scribd. Available from: [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available from: [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. Available from: [Link]

  • STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. The Hong Kong University of Science and Technology. Available from: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available from: [Link]

  • IR handout.pdf. Available from: [Link]

  • Seton Hall University 200 MHz MR SOP manual. Seton Hall University. Published January 14, 2012. Available from: [Link]

  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press. Available from: [Link]

  • IR Chart. UCLA. Available from: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available from: [Link]

  • Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the N-substituents of selected thiobenzamides; calculated values in italics. ResearchGate. Available from: [Link]

  • H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. Available from: [Link]

  • NMR Sample Preparation. Iowa State University. Available from: [Link]

  • Contents. The Royal Society of Chemistry. Available from: [Link]

  • ATR-FTIR. Chemistry LibreTexts. Published August 29, 2023. Available from: [Link]

  • Abraham RJ, Mobli M, Smith RJ. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magn Reson Chem. 2014;52(7):395-408.
  • 4-Amino-N-[3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide. PubChem. Available from: [Link]

  • Benzamide-simplified mass spectrum.[16] ResearchGate. Available from: [Link]

  • 3-amino-N-[(4-methyl-3-pyridinyl)methyl]benzamide. PubChem. Available from: [Link]

  • 4-Amino-3-[(5-methyl-3-pyridinyl)amino]benzamide. PubChem. Available from: [Link]

  • Claramunt RM, Bouissane L, Elguero J. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. 2021;26(11):3197.
  • Gucinski AC, Turecek F, Reid GE. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. J Am Soc Mass Spectrom. 2008;19(3):423-32.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research. 2021;12(4):2260-2268.
  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. 2015. Available from: [Link]

  • Benzamide. SpectraBase. Available from: [Link]

  • Bourcier S, Hoppilliard Y, Ohanessian G. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Commun Mass Spectrom. 2002;16(20):1935-46.
  • Bourcier S, Hoppilliard Y, Ohanessian G. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Request PDF. ResearchGate. Published August 6, 2025. Available from: [Link]

  • Morreel K, Dima O, Kim H, et al. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Anal Chem. 2010;82(19):8095-108.

Sources

"in silico modeling of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

This guide provides a comprehensive, technically-grounded framework for the in silico analysis of this compound. As a novel compound with limited published research, this document serves as a blueprint for future investigations, drawing upon established methodologies for analogous benzamide derivatives. We will explore a complete workflow from target identification to predictive toxicology, equipping researchers with the rationale and protocols to unlock the therapeutic potential of this molecule.

Introduction to this compound

This compound is a small molecule with the chemical formula C₁₄H₁₅N₃O.[1][2] Its structure features a benzamide core, which is a common scaffold in many biologically active compounds. The presence of an amino group, a methyl group, and a pyridylmethyl substituent suggests its potential for diverse interactions with biological macromolecules.

PropertyValueSource
CAS Number 1018564-07-2[1][2]
Molecular Formula C₁₄H₁₅N₃O[1][2]
Molecular Weight 241.29 g/mol [1][2]
SMILES CC1=CC(=CC=C1N)C(=O)NCC2=CN=CC=C2[1]
Topological Polar Surface Area (TPSA) 68.01 Ų[1]
LogP 1.90222[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 2[1]
Rotatable Bonds 3[1]

A critical first step in the in silico evaluation of a novel compound is a thorough understanding of its physicochemical properties, as these will govern its pharmacokinetic and pharmacodynamic behavior.

Target Identification: An Evidence-Based Approach

Given the absence of published data on the specific biological targets of this compound, we turn to the broader class of benzamide derivatives for clues. The benzamide moiety is a privileged structure in drug discovery, with derivatives showing activity against a range of targets. Based on existing research, we can hypothesize potential targets for our compound of interest:

  • Histone Deacetylases (HDACs) : N-substituted benzamide derivatives have been synthesized and evaluated as HDAC inhibitors, showing anti-proliferative activity in cancer cell lines.[3] Molecular docking studies have been instrumental in understanding their binding affinity to HDAC enzymes.[3]

  • Rho-associated kinase-1 (ROCK1) : Benzamide derivatives have been identified as inhibitors of ROCK1, a key regulator of various cellular processes.[4] In silico techniques like 3D-QSAR, pharmacophore modeling, and molecular dynamics simulations have been successfully applied to understand their inhibitory mechanism.[4]

  • CYP1B1 Enzyme : The design of selective inhibitors for cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancers, has utilized benzamide derivatives.[5] A combination of shape and electrostatic-based comparative studies, along with molecular modeling, has guided the design of these inhibitors.[5]

  • DNA Methyltransferases (DNMTs) : Analogues of quinoline-based benzamides have been investigated as inhibitors of DNA methylation.[6] Molecular modeling has been used to understand the interactions of these compounds with DNMTs.[6]

For the purpose of this guide, we will proceed with Histone Deacetylase 2 (HDAC2) as our hypothetical target, given the well-documented success of in silico modeling of benzamide derivatives against this enzyme family.

The In Silico Modeling Workflow: A Step-by-Step Guide

This section details the experimental protocols for a comprehensive in silico analysis of this compound.

Ligand and Protein Preparation

Accurate preparation of both the ligand and protein structures is paramount for obtaining meaningful results.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation : Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • 3D Structure Generation : Convert the 2D structure to a 3D conformation. Most molecular modeling software suites, such as Schrödinger Maestro or MOE, have this functionality.

  • Energy Minimization : Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation. The OPLS (Optimized Potentials for Liquid Simulations) or MMFF94 (Merck Molecular Force Field) force fields are commonly used for this purpose.

  • Ligand Parameterization : Generate the necessary parameters and topologies for the ligand that are compatible with the chosen simulation software. This step is crucial for accurate molecular dynamics simulations.

Experimental Protocol: Protein Preparation

  • Obtain Protein Structure : Download the 3D crystal structure of the target protein, in this case, HDAC2, from the Protein Data Bank (PDB). Select a high-resolution structure with a co-crystallized ligand to define the binding site.

  • Pre-processing : Remove water molecules, ions, and any co-crystallized ligands from the PDB file.

  • Add Hydrogens : Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures.

  • Assign Protonation States : Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (around 7.4).

  • Energy Minimization : Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure l2 3D Conversion l1->l2 l3 Energy Minimization l2->l3 l4 Parameterization l3->l4 p1 Download PDB Structure p2 Pre-processing p1->p2 p3 Add Hydrogens p2->p3 p4 Assign Protonation States p3->p4 p5 Energy Minimization p4->p5

Caption: Ligand and Protein Preparation Workflow.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Experimental Protocol: Molecular Docking

  • Define the Binding Site : The binding site is typically defined as a grid box centered on the position of the co-crystallized ligand in the prepared protein structure.

  • Ligand Docking : Dock the prepared 3D structure of this compound into the defined binding site using a docking program like AutoDock Vina, Glide, or GOLD.

  • Pose Generation and Scoring : The docking algorithm will generate multiple possible binding poses for the ligand and assign a docking score to each. The docking score is an estimation of the binding affinity.

  • Analysis of Results : Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

Interpreting Docking Scores

The docking score provides a numerical estimation of the binding free energy. A more negative score generally indicates a more favorable binding interaction. However, it is crucial to visually inspect the binding poses and the interactions to validate the docking results.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup : Place the docked ligand-protein complex in a periodic box of water molecules. Add counter-ions to neutralize the system.

  • Minimization : Perform energy minimization of the entire system to remove any bad contacts.

  • Equilibration : Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

  • Production Run : Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis : Analyze the MD trajectory to assess the stability of the ligand in the binding pocket, calculate binding free energies using methods like MM/PBSA or MM/GBSA, and identify key stable interactions.

G start Prepared Ligand and Protein docking Molecular Docking start->docking md Molecular Dynamics Simulation docking->md analysis Analysis of Results md->analysis

Caption: In Silico Modeling Workflow.

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are crucial for early-stage assessment of the drug-likeness of a compound.[7]

Methodology: ADMET Prediction

Various computational models and software (e.g., SwissADME, admetSAR) can be used to predict the ADMET properties of this compound. Key parameters to evaluate include:

  • Absorption : Lipinski's rule of five, solubility, and intestinal absorption.

  • Distribution : Plasma protein binding and blood-brain barrier permeability.

  • Metabolism : Prediction of cytochrome P450 enzyme inhibition.

  • Excretion : Renal clearance prediction.

  • Toxicity : Prediction of mutagenicity, carcinogenicity, and cardiotoxicity.

ADMET PropertyPredicted ValueInterpretation
Lipinski's Rule of Five CompliantGood oral bioavailability is likely.
GI Absorption HighLikely to be well-absorbed from the gut.
BBB Permeability LowUnlikely to cross the blood-brain barrier.
CYP2D6 Inhibition InhibitorPotential for drug-drug interactions.
Ames Mutagenicity Non-mutagenicLow risk of causing genetic mutations.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the characterization of this compound. While the presented target and results are hypothetical, the methodologies are grounded in established scientific practice for the analysis of benzamide derivatives. The next logical steps would be to perform these in silico experiments and, based on promising results, proceed with in vitro validation, including synthesis and biological evaluation of the compound.[5] The iterative cycle of in silico prediction and experimental validation is a powerful paradigm in modern drug discovery.

References

  • BenchChem. (n.d.). In Silico Modeling and Docking Studies of Benzamide Derivatives: A Methodological Whitepaper.
  • MDPI. (n.d.). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives.
  • Taylor & Francis Online. (n.d.). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1).
  • ChemScene. (n.d.). 4-Amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide.
  • DergiPark. (n.d.). Synthesis, Molecular Docking and in Silico ADME Prediction of 2- Benzoylamino-N-Phenyl-Benzamide Derivatives.
  • Journal of Pharmaceutical Chemistry. (2022). Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach.
  • PubChem. (n.d.). 4-Amino-N-[3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide.
  • ChemUniverse. (n.d.). This compound.
  • PubChem. (n.d.). 4-amino-3-methyl-N-(3-methyl-2-pyridinyl)benzamide.
  • NCBI. (2007). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide.
  • Sigma-Aldrich. (n.d.). 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.
  • (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • PubChem. (n.d.). 4-amino-3-methyl-N-(3-methyl-4-pyridinyl)benzamide.
  • PubChem. (n.d.). 4-amino-N-(4-methyl-3-pyridinyl)benzamide.
  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide.
  • (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • PubMed. (2014). Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.
  • PubChem. (n.d.). 2-((4-pyridyl)methyl)amino-N-(3-(trifluoromethyl)phenyl)benzamide.
  • (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • PubChem. (n.d.). 4-Amino-3-[(4-methyl-3-pyridinyl)amino]benzamide.
  • PubChem. (n.d.). 3-Amino-4-[(4-methyl-3-pyridinyl)amino]benzamide.

Sources

Unlocking the Therapeutic Potential of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide: A Structure-Activity Relationship (SAR) Guided Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, featured in a diverse array of approved therapeutic agents. Its ability to form key hydrogen bond interactions with biological targets, coupled with its synthetic tractability, has rendered it a "privileged scaffold" in the design of novel drugs. The compound of interest, 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, represents a promising, yet underexplored, chemical entity. This guide aims to provide a comprehensive analysis of its potential structure-activity relationships (SAR), drawing upon established principles from related chemical series to inform future drug discovery efforts. While direct and extensive SAR studies on this specific molecule are not abundant in the public domain, by examining the constituent parts of the molecule and the SAR of analogous compounds, we can construct a robust framework for its optimization.

The core structure of this compound can be deconstructed into three key regions, each amenable to chemical modification and likely to play a distinct role in the molecule's interaction with its biological target:

  • The 4-Amino-3-methylbenzamide Core: This region likely serves as the primary anchoring point to the target protein, with the amino and amide groups acting as key hydrogen bond donors and acceptors.

  • The Methylene Linker: This flexible linker provides the appropriate spatial orientation for the pyridyl moiety to engage with its binding pocket.

  • The 3-Pyridyl Moiety: This terminal heterocyclic ring is likely to be involved in crucial interactions with the solvent-exposed region of the binding site and can significantly influence the compound's physicochemical properties.

This technical guide will delve into the plausible SAR for each of these regions, propose potential biological targets, and outline a strategic approach to the design and evaluation of novel analogs.

Proposed Biological Target: Protein Kinases

Given the structural similarities of this compound to known kinase inhibitors, particularly those targeting the ATP-binding site, it is reasonable to hypothesize that this scaffold may also exhibit activity against one or more protein kinases. The 4-aminobenzamide core is a common feature in many kinase inhibitors, where the amino group often forms a critical hydrogen bond with the hinge region of the kinase. A notable example is the tyrosine kinase inhibitor Imatinib, which, although more complex, shares a substituted aminophenyl group linked to a heterocyclic moiety.[1] Therefore, the SAR exploration outlined in this guide will be presented within the context of optimizing this scaffold for kinase inhibitory activity.

Structure-Activity Relationship (SAR) Exploration

Modifications of the 4-Amino-3-methylbenzamide Core

The 4-amino and 3-methyl groups on the benzamide ring are critical for both binding affinity and selectivity.

  • The 4-Amino Group: This group is likely a key hydrogen bond donor. Its replacement or modification would be expected to have a significant impact on activity. Acylation or alkylation of this amine would likely abolish activity by removing its hydrogen bond donating capacity. However, its replacement with other hydrogen bond donors, such as a hydroxyl group, could be explored, although this would significantly alter the electronic properties of the ring.

  • The 3-Methyl Group: The methyl group adjacent to the amino group is likely to play a role in optimizing the orientation of the amino group for optimal interaction with the target. It may also be involved in favorable van der Waals interactions within a hydrophobic pocket. The size and lipophilicity of this substituent could be varied to probe the dimensions of this pocket. Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) or more polar groups (e.g., methoxy) would be informative.

  • The Amide Linkage: The amide bond is a rigid unit that provides a defined geometry. The N-H of the amide is a potential hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. Inversion of the amide linkage (i.e., to a retro-amide) would drastically alter the spatial arrangement of these functional groups and is likely to be detrimental to activity.

Modification Rationale Predicted Impact on Activity
Acylation of 4-amino groupRemoval of H-bond donorSignificant decrease
Replacement of 4-amino with hydroxylAlteration of H-bond and electronicsUnpredictable, likely decrease
Variation of 3-substituent (e.g., ethyl, methoxy)Probe hydrophobic pocket size and polarityDependent on target topology
Inversion of amide linkageAlteration of H-bond vectorSignificant decrease
The Methylene Linker

The single methylene linker provides a degree of conformational flexibility. Its length and rigidity can be modulated to optimize the positioning of the 3-pyridyl group.

  • Linker Length: Increasing the linker length to two or three carbons (ethyl or propyl) would allow the pyridyl ring to access different regions of the binding site. However, this increased flexibility could also come at an entropic cost, potentially reducing binding affinity.

  • Linker Rigidity: Introducing rigidity into the linker, for example, by incorporating it into a cyclic structure (e.g., cyclopropyl) or by introducing a double bond, could lock the molecule into a more favorable conformation for binding, leading to an increase in potency.

The 3-Pyridyl Moiety

The terminal pyridyl ring is likely to be involved in interactions in a more solvent-exposed region of the binding pocket. Its modification can influence not only binding affinity but also physicochemical properties such as solubility and membrane permeability.

  • Position of the Nitrogen: The position of the nitrogen atom in the pyridine ring is crucial for its hydrogen bonding and electrostatic interactions. Moving the nitrogen to the 2- or 4-position would alter the vector of these interactions and could have a profound effect on activity.

  • Substitution on the Pyridine Ring: The pyridine ring can be substituted at various positions to probe for additional interactions. Small alkyl or halo substituents could enhance van der Waals or halogen bonding interactions. Introducing polar groups, such as hydroxyl or amino groups, could provide additional hydrogen bonding opportunities.

Modification Rationale Predicted Impact on Activity
Isomeric Pyridyl (2- or 4-pyridyl)Alter H-bond acceptor positionSignificant change in activity
Substitution with small alkyl/halo groupsEnhance van der Waals/halogen bondsPotential for increased potency
Substitution with polar groups (OH, NH2)Introduce new H-bonding interactionsPotential for increased potency and solubility

Proposed Experimental Workflows

A systematic exploration of the SAR of this compound would involve a well-defined workflow encompassing chemical synthesis and biological evaluation.

Chemical Synthesis

A plausible synthetic route to the target compound and its analogs would involve the amide coupling of 4-amino-3-methylbenzoic acid with the appropriate pyridylmethylamine.

cluster_0 Synthesis of 4-Amino-3-methylbenzoic Acid Analogs cluster_1 Synthesis of Pyridylmethylamine Analogs cluster_2 Amide Coupling Starting Material Substituted 2-Nitro-5-methylbenzoic Acid Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Starting Material->Reduction Step 1 Carboxylic Acid Analogs 4-Amino-3-substituted-benzoic Acid Analogs Reduction->Carboxylic Acid Analogs Step 2 Coupling Amide Coupling (e.g., HATU, DIPEA) Carboxylic Acid Analogs->Coupling Pyridine Aldehyde Substituted Pyridine-3-carboxaldehyde Reductive Amination Reductive Amination (e.g., NH3, NaBH4) Pyridine Aldehyde->Reductive Amination Step A Amine Analogs Substituted (Pyridin-3-yl)methanamine Analogs Reductive Amination->Amine Analogs Step B Amine Analogs->Coupling Final Product Final Product Coupling->Final Product 4-Amino-3-substituted-N-(substituted-pyridylmethyl)benzamide Analogs

General synthetic workflow for analog generation.

Step-by-Step Protocol for Amide Coupling:

  • Dissolution: Dissolve the 4-amino-3-methylbenzoic acid analog (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Activation: Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the corresponding pyridylmethylamine analog (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.

Biological Evaluation

A tiered approach to biological evaluation is recommended to efficiently identify promising candidates.

Primary Screening Primary Screening: Broad Kinase Panel Hit Identification Hit Identification: Potent and Selective Inhibitors Primary Screening->Hit Identification Secondary Assays Secondary Assays: - IC50 Determination - Cellular Activity Assays Hit Identification->Secondary Assays Lead Optimization Lead Optimization: - SAR Studies - ADME/Tox Profiling Secondary Assays->Lead Optimization In Vivo Studies In Vivo Efficacy Studies Lead Optimization->In Vivo Studies Candidate Selection Preclinical Candidate Selection In Vivo Studies->Candidate Selection

Tiered biological evaluation workflow.

Protocol for a Representative Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):

  • Kinase Reaction: Set up a kinase reaction in a 96-well plate containing the kinase of interest, the substrate, ATP, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to light via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. While a comprehensive SAR study on this specific molecule is yet to be published, by leveraging the knowledge from related chemical series, a clear path for its optimization can be delineated. The proposed SAR exploration, coupled with the outlined synthetic and biological evaluation workflows, provides a robust framework for researchers to unlock the full therapeutic potential of this intriguing class of molecules. Future efforts should focus on the systematic synthesis and evaluation of analogs to build a comprehensive SAR dataset, which will be instrumental in the design of potent, selective, and drug-like candidates for further preclinical development.

References

  • National Center for Biotechnology Information. (2007, May 30). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-3-methyl-N-(3-methyl-2-pyridinyl)benzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-3-methyl-N-(3-methyl-4-pyridinyl)benzamide. PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Homologs and Analogs of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide: A Roadmap for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. This technical guide delves into the exploration of homologs and analogs of the specific benzamide, 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide. Drawing upon the well-established paradigm of its close structural analog, Imatinib, a potent tyrosine kinase inhibitor, this document provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel derivatives. We will explore the core principles of bioisosteric replacement and structure-activity relationship (SAR) studies, offering detailed experimental protocols and workflows to empower researchers in the quest for next-generation therapeutics.

Introduction: The Benzamide Core and the Promise of Kinase Inhibition

The compound this compound, with its characteristic substituted benzamide core linked to a pyridylmethyl moiety, belongs to a chemical class with profound therapeutic potential. While specific biological data for this exact molecule is not extensively published, its striking structural similarity to the renowned tyrosine kinase inhibitor, Imatinib (Gleevec®), provides a strong rationale for its investigation as a kinase inhibitor.

Imatinib, chemically known as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the Bcr-Abl tyrosine kinase.[1] This precedent strongly suggests that this compound could serve as a valuable lead compound for the development of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.

This guide will, therefore, proceed under the hypothesis that this compound and its derivatives are likely to exhibit kinase inhibitory activity. We will lay out a systematic approach to explore this potential, from initial analog design to robust biological validation.

Strategic Design of Homologs and Analogs

The journey to novel therapeutics begins with the strategic design of molecular analogs. This process involves systematically modifying the core structure of this compound to enhance potency, selectivity, and pharmacokinetic properties. The primary strategies employed are homologation and bioisosteric replacement.

Homologation: Fine-Tuning Physicochemical Properties

Homologation involves the incremental addition of methylene groups (-CH2-) to alkyl chains within the molecule. In the context of our lead compound, this could involve extending the methyl group on the benzamide ring or modifying the linker between the benzamide and pyridine rings. Such modifications can subtly alter the compound's lipophilicity, solubility, and steric bulk, which in turn can influence its binding affinity to the target kinase and its overall pharmacokinetic profile.

Bioisosteric Replacement: A Paradigm for Optimizing Biological Activity

Bioisosterism is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physicochemical properties, with the aim of improving the compound's biological activity, metabolic stability, or reducing toxicity. For the this compound scaffold, several key bioisosteric replacements can be envisioned:

  • Amide Bond Isosteres: The central amide bond is a critical pharmacophoric feature. However, it can be susceptible to enzymatic cleavage. Replacing the amide with more stable bioisosteres such as triazoles, oxadiazoles, or even retro-amides can enhance metabolic stability while maintaining the necessary hydrogen bonding interactions with the target protein.

  • Pyridine Ring Analogs: The 3-pyridylmethyl moiety is likely involved in key interactions with the kinase. Replacing it with other heteroaromatic rings (e.g., pyrimidine, pyrazine, thiazole) or substituted phenyl rings can probe the electronic and steric requirements of the binding pocket.

  • Substituent Modifications on the Benzamide Ring: The amino and methyl groups on the benzamide ring are prime candidates for modification. The amino group can be acylated, alkylated, or replaced with other hydrogen bond donors/acceptors. The methyl group can be replaced with other small alkyl groups or electron-withdrawing/donating groups to modulate the electronic properties of the ring.

The following diagram illustrates a logical workflow for the design of novel analogs based on these principles.

G A Lead Compound: This compound B Homologation (e.g., extend methyl group) A->B C Bioisosteric Replacement A->C G Virtual Screening & Docking B->G D Amide Bond Isosteres (Triazoles, Oxadiazoles) C->D E Pyridine Ring Analogs (Pyrimidine, Thiazole) C->E F Benzamide Ring Substituents (Acylation, Halogenation) C->F D->G E->G F->G H Synthesis of Prioritized Analogs G->H I Biological Evaluation H->I

Caption: A workflow for the design and development of novel analogs.

Synthetic Pathways to Novel Analogs

The synthesis of this compound and its analogs can be achieved through established organic chemistry methodologies. A general and robust synthetic route involves the amide coupling of a substituted benzoic acid with a pyridylmethylamine derivative.

General Synthetic Protocol

A common method for the synthesis of the parent compound and its analogs is outlined below. This protocol is based on standard amide bond formation reactions.

Step 1: Synthesis of the Substituted Benzoic Acid

The requisite 4-amino-3-methylbenzoic acid can be prepared from commercially available starting materials through standard aromatic substitution and functional group manipulation reactions.

Step 2: Amide Coupling

The core reaction is the coupling of the substituted benzoic acid with the appropriate amine, in this case, 3-pyridylmethylamine.

Protocol: Amide Coupling via Carbodiimide Activation

  • Dissolution: Dissolve 1.0 equivalent of 4-amino-3-methylbenzoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add 1.1 equivalents of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with 1.1 equivalents of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add 1.0 equivalent of 3-pyridylmethylamine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the general synthetic scheme.

G cluster_0 Synthesis of this compound A 4-Amino-3-methylbenzoic Acid D This compound A->D B 3-Pyridylmethylamine B->D C Coupling Agents (EDC, HOBt) C->D

Caption: General synthetic route for the target compound.

Biological Evaluation: Screening for Kinase Inhibitory Activity

Given the structural similarity to Imatinib, the primary biological evaluation of the synthesized analogs should focus on their ability to inhibit protein kinases. A tiered screening approach is recommended, starting with broad-spectrum kinase panels and progressing to more specific cellular assays.

In Vitro Kinase Inhibition Assays

A variety of commercially available in vitro kinase assay kits can be used for initial screening. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound.

Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®)

  • Prepare Kinase Reaction Buffer: Prepare a buffer containing the kinase, its specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of the test compound to the wells of a microplate. Include appropriate positive and negative controls.

  • Initiate Reaction: Add the kinase reaction buffer to each well to start the enzymatic reaction. Incubate at the optimal temperature for the specific kinase (usually 30-37°C) for a predetermined time.

  • Terminate Reaction and Detect Signal: Add the kinase detection reagent (e.g., Kinase-Glo® reagent), which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based luminescence signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Table 1: Hypothetical Kinase Inhibition Profile for Novel Analogs

Compound IDBcr-Abl IC50 (nM)c-Kit IC50 (nM)PDGF-R IC50 (nM)
Lead Compound5008001200
Analog 1A250400600
Analog 2B50100150
Analog 3C>10000>10000>10000
Cell-Based Assays

Compounds that show promising activity in in vitro assays should be further evaluated in cell-based assays to assess their efficacy in a more physiologically relevant context.

Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Culture: Culture a cancer cell line known to be dependent on the target kinase (e.g., K562 cells for Bcr-Abl).

  • Compound Treatment: Seed the cells in a 96-well plate and treat with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Assess Viability: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration required to inhibit cell growth by 50%).

The following diagram outlines the biological evaluation workflow.

G A Synthesized Analogs B In Vitro Kinase Inhibition Assays A->B C Determine IC50 Values B->C D Cell-Based Proliferation Assays C->D E Determine GI50 Values D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G

Caption: Workflow for the biological evaluation of synthesized analogs.

Structure-Activity Relationship (SAR) Analysis

The data generated from the biological evaluation of a series of analogs allows for the elucidation of the structure-activity relationship (SAR). SAR analysis provides critical insights into which molecular features are essential for biological activity and which can be modified to improve desired properties.

By systematically comparing the chemical structures of the analogs with their corresponding biological activities (IC50 and GI50 values), researchers can identify key trends. For example, it might be discovered that a specific bioisosteric replacement for the amide bond consistently leads to a significant increase in potency, or that a particular substituent on the pyridine ring enhances selectivity for the target kinase. This iterative process of design, synthesis, and testing is the cornerstone of lead optimization in drug discovery.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the exploration of homologs and analogs of this compound as potential kinase inhibitors. By leveraging the knowledge gained from its close analog, Imatinib, a clear path for rational drug design, synthesis, and biological evaluation has been outlined. The detailed protocols and workflows presented herein are intended to serve as a practical resource for researchers in their pursuit of novel and effective cancer therapeutics.

Future work in this area should focus on the synthesis and evaluation of a diverse library of analogs to build a robust SAR profile. Promising lead compounds should then be subjected to more extensive preclinical testing, including pharmacokinetic studies and in vivo efficacy models, to assess their potential as clinical candidates. The journey from a lead compound to a new drug is arduous, but the systematic and informed approach detailed in this guide provides a solid foundation for success.

References

  • National Center for Biotechnology Information. "N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide". PubChem Compound Summary for CID 5291. [Link][1]

Sources

A Technical Guide to the Therapeutic Applications of Pyridinylmethyl Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinylmethyl benzamide derivatives represent a versatile class of compounds with a broad spectrum of therapeutic applications. This guide provides an in-depth analysis of their chemical properties, structure-activity relationships (SAR), and mechanisms of action across various disease areas. We will explore their potential as kinase inhibitors in oncology, modulators of inflammatory pathways, and agents targeting neurodegenerative and metabolic disorders. Detailed experimental protocols and data interpretation strategies are presented to empower researchers in the rational design and evaluation of novel pyridinylmethyl benzamide-based therapeutics.

Introduction: The Versatility of the Pyridinylmethyl Benzamide Scaffold

The pyridinylmethyl benzamide core structure offers a unique combination of features that make it an attractive scaffold for medicinal chemists. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the benzamide moiety provides a rigid backbone that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. This inherent versatility has led to the development of derivatives with a wide range of biological activities.

Early interest in this class of compounds was driven by their potential as anti-inflammatory agents.[1] Subsequent research has expanded their therapeutic landscape to include oncology, neurodegenerative diseases, and metabolic disorders.[2][3] The ability to fine-tune the physicochemical properties of these derivatives through targeted chemical modifications allows for the optimization of drug-like characteristics, paving the way for their translation into clinical candidates.

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of pyridinylmethyl benzamide derivatives are primarily attributed to their ability to modulate the activity of key enzymes and receptors involved in disease pathogenesis. A significant portion of research has focused on their role as kinase inhibitors.

Kinase Inhibition in Oncology

Kinases are crucial regulators of cellular processes such as proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several pyridinylmethyl benzamide derivatives have been identified as potent inhibitors of various kinases implicated in cancer progression.

  • c-Met Inhibitors: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and metastasis. A series of 4-(pyridin-4-yloxy)benzamide derivatives containing a 1,2,3-triazole fragment have been shown to exhibit potent inhibitory activity against the A549, HeLa, and MCF-7 cancer cell lines.[4] Molecular docking studies have revealed that these compounds bind to the ATP-binding site of c-Met, thereby blocking its downstream signaling.

  • PIM Kinase Inhibitors: The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are overexpressed in many hematological malignancies and solid tumors, where they promote cell survival and proliferation.[5] Pyridyl carboxamide scaffolds have been successfully employed to develop potent pan-PIM inhibitors with improved metabolic stability.[5] Structure-activity relationship (SAR) studies have guided the optimization of these inhibitors, leading to the identification of compounds with significant anti-proliferative activity in acute myeloid leukemia (AML) cell lines.[6]

  • PI3K/HDAC Dual Inhibitors: The simultaneous inhibition of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) has emerged as a promising strategy for cancer treatment.[7] Novel benzamide-based dual inhibitors have been designed to target both PI3Kα and HDAC3, demonstrating potent pro-apoptotic activity in lymphoma cells.[7]

  • Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Pyridine-2-carboxamide derivatives have been developed as potent and selective HPK1 inhibitors, showing robust in vivo efficacy in murine colorectal cancer models when combined with anti-PD-1 therapy.[8]

Modulation of Inflammatory Pathways

Chronic inflammation is a key contributor to a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyridinylmethyl benzamide derivatives have demonstrated significant anti-inflammatory properties through various mechanisms.

  • Inhibition of Pro-inflammatory Cytokines: Some newly synthesized pyridinyl- and indazolyl benzamide derivatives have been shown to exhibit significant anti-inflammatory activity.[1] These compounds have been found to be more effective than reference controls at low concentrations.[1] The mechanism is thought to involve the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), potentially through the modulation of p38 kinase activity.[9]

  • NF-κB Inhibition: The transcription factor NF-κB plays a central role in regulating the inflammatory response. Certain benzamides and nicotinamides have been shown to inhibit lipopolysaccharide-induced TNF-α production and lung edema by inhibiting NF-κB.[10] This suggests a potential therapeutic application for these compounds in inflammatory conditions.

Targeting Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. Pyridinylmethyl benzamide derivatives are being explored as multi-target agents for the treatment of these complex disorders.

  • Cholinesterase Inhibition: A key pathological feature of AD is the decline in acetylcholine levels. Isoindolinedione-benzamide pyridinium derivatives have been designed as multifunctional anti-Alzheimer's agents that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] Compound 7j showed promising AChE inhibitory activity (IC50 = 0.26 µM), while compound 7c was a potent BChE inhibitor (IC50 = 0.08 µM).[3]

  • Monoamine Oxidase B (MAO-B) Inhibition and Iron Chelation: Benzamide-hydroxypyridinone hybrids have been developed as multi-targeting agents for AD.[11] These compounds combine potent and selective MAO-B inhibition with excellent iron chelation properties.[11] The lead compound, 8g , exhibited a selective MAO-B inhibitory IC50 of 68.4 nM and demonstrated the ability to resist Aβ-induced oxidation and ameliorate cognitive impairment in a scopolamine-induced mouse model.[11]

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in the development of various cancers. Novel 4-(2-pyrimidinylamino)benzamide derivatives have been designed as potent inhibitors of this pathway.[12] Several of these compounds have shown greater potency than the FDA-approved Hh inhibitor, vismodegib, and exhibit promising pharmacokinetic properties.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridinylmethyl benzamide derivatives is highly dependent on the nature and position of substituents on both the pyridine and benzamide rings.

  • Substitution on the Benzamide Ring: The introduction of electron-withdrawing groups, such as fluorine, on the terminal benzene ring has been shown to enhance antitumor activity in c-Met inhibitors.[4]

  • Substitution on the Pyridine Ring: The position of the nitrogen atom in the pyridine ring and the nature of the linker to the benzamide core can significantly influence kinase selectivity and overall potency.

  • Side Chain Modifications: The incorporation of hydrophilic groups, such as morpholine, into the side chain can improve the antitumor activity of c-Met inhibitors.[4]

The antiproliferative activity of pyridine derivatives is influenced by the presence and position of specific functional groups. For instance, the inclusion of -OMe, -OH, -C=O, and -NH2 groups tends to enhance their activity against cancerous cell lines.[14] Conversely, the presence of halogen atoms or bulky groups often leads to lower antiproliferative activity.[14]

Experimental Protocols

General Synthesis of N-(Pyridin-2-yl)-Benzamides

A common method for the synthesis of N-(pyridin-2-yl)-benzamides involves the amidation reaction between an aminopyridine and a trans-beta-nitrostyrene derivative.[15]

Protocol:

  • To a solution of the appropriate aminopyridine (1.0 eq) in a suitable solvent (e.g., DCM), add the trans-beta-nitrostyrene derivative (1.0 eq).

  • Add a catalyst, such as a bimetallic metal-organic framework (e.g., Fe2Ni-BDC), to the reaction mixture.[15]

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (e.g., 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired N-(pyridin-2-yl)-benzamide derivative.

In Vitro Kinase Inhibition Assay

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate at the optimal temperature for the kinase reaction.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence).

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation Assay (MTT Assay)

Protocol:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Data Presentation

Table 1: Inhibitory Activity of Selected Pyridinylmethyl Benzamide Derivatives

CompoundTargetIC50 (nM)Cell LineReference
B26 c-Met3220A549[4]
7j AChE260-[3]
7c BChE80-[3]
8g MAO-B68.4-[11]
PH14 PI3Kα20.3-[7]
PH14 HDAC324.5-[7]
Compound 19 HPK1--[8]
Compound 8b -120RPMI8226[16]

Visualizations

Signaling_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates PIM PIM Kinase AKT->PIM Activates NFkB NF-κB AKT->NFkB Activates Proliferation Cell Proliferation & Survival PIM->Proliferation Inflammation Inflammation NFkB->Inflammation HDAC HDAC Gene_Expression Gene Expression HDAC->Gene_Expression Pyridinylmethyl\nBenzamide\nDerivatives Pyridinylmethyl Benzamide Derivatives Pyridinylmethyl\nBenzamide\nDerivatives->RTK Inhibits Pyridinylmethyl\nBenzamide\nDerivatives->PI3K Inhibits Pyridinylmethyl\nBenzamide\nDerivatives->PIM Inhibits Pyridinylmethyl\nBenzamide\nDerivatives->NFkB Inhibits Pyridinylmethyl\nBenzamide\nDerivatives->HDAC Inhibits

Caption: Inhibition of key signaling pathways by pyridinylmethyl benzamide derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Studies Synthesis Synthesis of Pyridinylmethyl Benzamide Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Characterization->Kinase_Assay Cell_Assay Cell Proliferation Assay (MTT, IC50 Determination) Characterization->Cell_Assay PK_Studies Pharmacokinetic Studies (Animal Models) Cell_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (Tumor Xenograft Models) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies

Sources

Methodological & Application

"in vitro assay protocols for 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide: A Novel PARP Inhibitor Candidate

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed framework for the in vitro characterization of this compound, a novel investigational compound. Based on its benzamide scaffold, a common feature in potent PARP inhibitors, we propose a series of robust biochemical and cell-based assays to elucidate its mechanism of action and biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic agents targeting the DNA damage response pathway. We offer step-by-step protocols, data analysis guidance, and the scientific rationale behind each experimental choice to ensure methodological rigor and reproducibility.

Introduction: The Rationale for Investigating this compound as a PARP Inhibitor

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the cellular response to DNA damage. Specifically, PARP1 and PARP2 play a central role in the detection of single-strand breaks (SSBs) in DNA. Upon detecting a break, PARP enzymes catalyze the synthesis of long chains of poly (ADP-ribose) (PAR) on acceptor proteins, a process that recruits other DNA repair proteins to the site of damage.

Inhibition of PARP has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, arises because PARP inhibition in BRCA-deficient cells leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through homologous recombination (due to the BRCA mutation) results in cell death.

The chemical structure of this compound features a benzamide moiety, which is a key pharmacophore in several approved PARP inhibitors (e.g., Olaparib, Rucaparib). This structural feature provides a strong rationale for investigating this compound as a potential PARP inhibitor. This guide outlines a systematic approach to test this hypothesis through a series of well-established in vitro assays.

Biochemical Characterization: Direct Inhibition of PARP1

The first step in characterizing a putative PARP inhibitor is to determine its direct effect on the enzymatic activity of PARP1, the most abundant and well-studied member of the PARP family.

Principle of the PARP1 Enzymatic Assay

A common method to measure PARP1 activity is through a fluorescence-based assay that quantifies the consumption of NAD+, the substrate for PARP1. In this assay format, PARP1 activity is coupled to the conversion of a pro-fluorescent substrate by a cycling enzyme system that uses the remaining NAD+. Thus, a decrease in fluorescence is directly proportional to PARP1 activity.

Detailed Protocol: PARP1 Fluorescence-Based Inhibition Assay

Materials:

  • Recombinant Human PARP1 enzyme

  • Activated DNA (e.g., histone-induced)

  • NAD+

  • PARP1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • Fluorescence-based NAD+ detection kit

  • This compound (test compound)

  • Known PARP1 inhibitor (e.g., Olaparib) as a positive control

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. Then, dilute this series in PARP1 Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound or control (positive control inhibitor, or DMSO for vehicle control) to the wells of the 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing PARP1 enzyme and activated DNA in PARP1 Assay Buffer.

    • Add 10 µL of the enzyme/DNA mix to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Reaction:

    • Prepare a solution of NAD+ in PARP1 Assay Buffer.

    • Add 5 µL of the NAD+ solution to each well to start the reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Add 20 µL of the NAD+ detection reagent to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 560/590 nm).

Data Analysis and Interpretation

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the log concentration of the test compound. The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

The data should be fitted to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
Top The highest fluorescence signal (no inhibition).
Bottom The lowest fluorescence signal (maximal inhibition).
LogIC50 The logarithm of the compound concentration that gives a response halfway between the top and bottom.
HillSlope The steepness of the curve.

Cellular Assays: Target Engagement and Functional Outcomes

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that the compound can penetrate the cell membrane, engage its target in a cellular context, and elicit the desired biological response.

Workflow for Cellular Characterization

G cluster_0 Cellular Assay Workflow A 1. Cell Viability Assay (e.g., BRCA-mutant cell line) B 2. Target Engagement Assay (Cellular PAR levels) A->B C 3. DNA Damage Potentiation (γH2AX staining) B->C

Caption: Workflow for the cellular characterization of a PARP inhibitor candidate.

Detailed Protocol: Cell Viability Assay

Principle: This assay measures the cytotoxic or cytostatic effects of the compound, which are expected to be more pronounced in cancer cell lines with deficiencies in homologous recombination (e.g., BRCA1/2 mutant cell lines). A common method is the use of a resazurin-based reagent, where viable cells reduce the blue resazurin to the fluorescent pink resorufin.

Materials:

  • BRCA-mutant cancer cell line (e.g., CAPAN-1) and a BRCA-proficient cell line (e.g., BxPC-3) for comparison.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • 96-well clear-bottom, black plates.

  • Resazurin-based cell viability reagent.

  • This compound.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for 72-96 hours.

  • Viability Measurement:

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence (Ex/Em = 560/590 nm).

  • Data Analysis:

    • Calculate the percentage of viability relative to the vehicle-treated cells and determine the IC50 value using a non-linear regression curve fit.

Detailed Protocol: Cellular Target Engagement (PAR Level Measurement)

Principle: To confirm that the compound inhibits PARP activity within the cell, we can measure the levels of poly (ADP-ribose) (PAR) after inducing DNA damage. An effective PARP inhibitor should prevent the formation of PAR.

Materials:

  • Cancer cell line (e.g., HeLa).

  • DNA damaging agent (e.g., H2O2 or methyl methanesulfonate (MMS)).

  • ELISA kit for PAR measurement or antibodies for Western blotting.

  • Lysis buffer.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • DNA Damage Induction:

    • Treat the cells with a DNA damaging agent (e.g., 1 mM H2O2 for 10 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer.

    • Collect the lysates and determine the protein concentration.

  • PAR Measurement (ELISA):

    • Follow the manufacturer's instructions for the PAR ELISA kit.

    • Load equal amounts of protein from each sample into the wells.

    • Analyze the results using a plate reader.

  • Data Analysis:

    • Quantify the reduction in PAR levels in the compound-treated samples compared to the vehicle-treated, DNA damage-induced control.

Signaling Pathway Context

The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of action of PARP inhibitors.

G cluster_0 DNA Damage Response cluster_1 PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication unrepaired PAR PAR Synthesis PARP->PAR synthesizes Repair SSB Repair Complex PAR->Repair recruits Repair->DNA_SSB resolves DSB Double-Strand Break (DSB) Replication->DSB unrepaired Inhibitor 4-Amino-3-methyl-N- (3-pyridylmethyl)benzamide Inhibitor->PARP inhibits

Caption: Role of PARP in DNA single-strand break repair and the effect of inhibition.

Conclusion

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of this compound as a potential PARP inhibitor. Successful execution of these assays will provide critical data on its potency, cellular activity, and mechanism of action, thereby informing its potential for further preclinical development.

References

  • Title: PARP1: a new player in the cross-talk between the DNA damage response and the ribosome biogenesis. Source: Cell Cycle URL: [Link]

  • Title: PARP-1 and PARP-2 in the DNA damage response: a tale of two relatives. Source: Cellular and Molecular Life Sciences URL: [Link]

  • Title: "BRCAness": the driving force behind PARP inhibitor efficacy. Source: OncoTargets and Therapy URL: [Link]

Application Notes and Protocols for Cell-Based Assays Using Benzamide-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting DNA Repair Pathways with Benzamide-Based PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the cellular machinery that responds to DNA damage.[1] These enzymes play a central role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In the context of cancer therapy, inhibiting PARP has emerged as a powerful strategy, especially in tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR). This concept, known as synthetic lethality, forms the basis for the clinical efficacy of PARP inhibitors.

A significant class of PARP inhibitors is based on a benzamide scaffold. These small molecules act as competitive inhibitors, occupying the NAD+ binding site of the PARP enzyme and preventing the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of other DNA repair proteins.[1] One such benzamide derivative is 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide. While this compound represents the chemical class of interest, detailed, publicly available biological data and established protocols for its specific use are limited.

Therefore, to provide a comprehensive and scientifically robust guide for researchers, this document will focus on the well-characterized and clinically approved PARP inhibitor, Olaparib , as a representative compound for this class. The principles and protocols detailed herein are broadly applicable to the preclinical evaluation of novel benzamide-based PARP inhibitors.

Olaparib has been extensively studied and has demonstrated efficacy in treating cancers with mutations in the BRCA1 and BRCA2 genes, which are key players in the HR pathway.[2][3] By inhibiting PARP-mediated SSB repair, Olaparib leads to the accumulation of SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and, ultimately, cell death.[4]

This guide will provide detailed protocols for a suite of cell-based assays essential for characterizing the activity of PARP inhibitors like Olaparib. These assays will enable researchers to assess the compound's impact on cell viability, its ability to induce apoptosis, its effect on the cell cycle, and its capacity to cause DNA damage.

I. Foundational Knowledge: Mechanism of Action and Cellular Consequences

A deep understanding of the mechanism of action of PARP inhibitors is crucial for designing and interpreting cell-based assays. The primary modes of action are catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: PARP inhibitors bind to the catalytic domain of PARP enzymes, preventing them from utilizing their substrate, NAD+, to synthesize poly(ADP-ribose) (PAR) chains at sites of DNA damage. This abrogation of PARylation inhibits the recruitment of downstream DNA repair factors.[5]

  • PARP Trapping: Beyond catalytic inhibition, many PARP inhibitors, including Olaparib, "trap" PARP enzymes on the DNA at the site of a single-strand break.[6] This PARP-DNA complex is a physical impediment to DNA replication and transcription, leading to the formation of toxic DSBs when encountered by the replication fork.[4] The trapping efficiency of different PARP inhibitors can vary and is thought to contribute significantly to their cytotoxic potential.[6]

The cellular consequences of PARP inhibition, particularly in HR-deficient cells, are profound and can be measured using a variety of in vitro assays.

II. Core Assays for Characterizing PARP Inhibitor Activity

This section provides detailed protocols for fundamental cell-based assays to evaluate the efficacy of a PARP inhibitor, using Olaparib as the exemplar compound.

A. Cell Viability and Cytotoxicity Assays

These assays are the first step in determining the concentration-dependent effect of the PARP inhibitor on cancer cell lines.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-mutant PEO1 or MDA-MB-436) in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere overnight.[1][7]

  • Compound Treatment: Prepare a serial dilution of Olaparib (e.g., from 0.01 µM to 100 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[7]

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 1: Representative IC₅₀ Values for Olaparib in Various Cancer Cell Lines

Cell LineCancer TypeBRCA StatusOlaparib IC₅₀ (µM)Citation
HCT116Colorectal CancerWild-Type2.799[8]
HCT15Colorectal CancerWild-Type4.745[8]
SW480Colorectal CancerWild-Type12.42[8]
PEO1Ovarian CancerBRCA2 Mutant~1-5[9]
MDA-MB-436Breast CancerBRCA1 Mutant~4.2[10]

This assay assesses the long-term effects of the compound on the ability of single cells to form colonies, providing a more stringent measure of cytotoxicity.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.[11]

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of Olaparib.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.[11]

  • Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.[11]

  • Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.

B. Apoptosis Assays

These assays determine whether the observed cytotoxicity is due to the induction of programmed cell death.

This is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Olaparib at the desired concentrations for 48-72 hours.[13]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

C. DNA Damage and Repair Assays

These assays directly measure the molecular consequences of PARP inhibition on DNA integrity.

Phosphorylation of the histone variant H2AX to form γH2AX is an early cellular response to the formation of DSBs.[16]

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with Olaparib for a specified time (e.g., 24-48 hours).[16]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.[17]

  • Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA). Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DSBs.[16]

D. Cell Cycle Analysis

PARP inhibitors can induce cell cycle arrest, particularly at the G2/M checkpoint, in response to DNA damage.

Protocol:

  • Cell Treatment: Treat cells with Olaparib for the desired duration (e.g., 24-72 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.[18]

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.[18]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

III. Advanced Assays for Mechanistic Insights

Beyond the core assays, the following techniques can provide deeper insights into the specific mechanism of action of your benzamide-based PARP inhibitor.

A. Western Blotting for PARP Activity and Apoptosis Markers

Protocol:

  • Protein Extraction: Treat cells with Olaparib, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against:

    • PAR: To assess the level of poly(ADP-ribosyl)ation and confirm catalytic inhibition of PARP.[5]

    • Cleaved PARP1: An indicator of caspase-mediated apoptosis.[9]

    • Total PARP1: To ensure equal loading and assess any changes in total PARP1 expression.[5]

    • Loading control (e.g., β-actin or GAPDH): To normalize protein loading.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

B. PARP Trapping Assay

This assay is designed to specifically measure the ability of an inhibitor to trap PARP on DNA.

Protocol:

  • Cell Treatment: Treat cells with the PARP inhibitor in the presence of a DNA damaging agent (e.g., methyl methanesulfonate, MMS) to induce SSBs.[6]

  • Cell Fractionation: Separate the chromatin-bound proteins from the soluble nuclear proteins.

  • Western Blot Analysis: Perform a Western blot on the chromatin-bound fraction and probe for PARP1. An increase in the amount of PARP1 in this fraction in the presence of the inhibitor indicates PARP trapping.[6]

Alternatively, commercial fluorescence polarization-based assays are available that measure the displacement of a fluorescently labeled PARP inhibitor from the PARP enzyme by a test compound.[19]

IV. Visualizing Cellular Pathways and Workflows

Signaling Pathway of PARP Inhibition and Synthetic Lethality

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP-mediated Repair cluster_HR_Repair Homologous Recombination (HR) cluster_Drug_Action Drug Intervention cluster_Cell_Fate Cell Fate in HR-Deficient Cells SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 activates Replication_Fork_Collapse Replication Fork Collapse SSB->Replication_Fork_Collapse unrepaired SSBs lead to PAR PAR Synthesis PARP1->PAR catalyzes BER Base Excision Repair (BER) PAR->BER recruits factors for BER->SSB repairs DSB Double-Strand Break (DSB) BRCA BRCA1/2 DSB->BRCA sensed by Apoptosis Apoptosis DSB->Apoptosis unrepaired DSBs in HR-deficient cells lead to HR_Repair HR Repair BRCA->HR_Repair mediates Cell_Survival Cell Survival HR_Repair->Cell_Survival PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP1 inhibits & traps Replication_Fork_Collapse->DSB

Caption: PARP inhibition leads to synthetic lethality in HR-deficient cells.

Experimental Workflow for Assessing PARP Inhibitor Efficacy

Experimental_Workflow start Start: Select Cancer Cell Lines (e.g., BRCA-mutant vs. Wild-Type) viability Cell Viability Assays (MTT, Clonogenic) start->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis dna_damage DNA Damage Assay (γH2AX staining) ic50->dna_damage cell_cycle Cell Cycle Analysis (PI staining) ic50->cell_cycle mechanism Mechanistic Assays (Western Blot, PARP Trapping) ic50->mechanism end End: Comprehensive Efficacy Profile apoptosis->end dna_damage->end cell_cycle->end mechanism->end

Caption: A typical workflow for the in vitro evaluation of a PARP inhibitor.

V. Conclusion and Future Directions

The cell-based assays outlined in this guide provide a robust framework for the preclinical characterization of benzamide-based PARP inhibitors like this compound, using the well-established compound Olaparib as a reference. By systematically evaluating a novel compound's effects on cell viability, apoptosis, DNA damage, and the cell cycle, researchers can build a comprehensive profile of its anti-cancer activity.

Future investigations could explore the development of resistance to these inhibitors, the identification of biomarkers for sensitivity beyond BRCA mutations, and the efficacy of combination therapies with other anticancer agents. The continued application of these fundamental cell-based assays will be instrumental in advancing our understanding of PARP inhibition and in the development of next-generation targeted cancer therapies.

References

  • Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. (2023). National Institutes of Health. [Link]

  • PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation. (n.d.). National Institutes of Health. [Link]

  • Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance. (n.d.). MDPI. [Link]

  • Olaparib-Induced Senescence Is Bypassed through G2–M Checkpoint Override in Olaparib-Resistant Prostate Cancer. (2022). American Association for Cancer Research. [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2026). ACS Publications. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. [Link]

  • The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells. (n.d.). National Institutes of Health. [Link]

  • Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. (n.d.). PubMed Central. [Link]

  • Interactions of BRCA1-mutated Breast Cancer Cell Lines with Adipose-derived Stromal Cells (ADSCs). (n.d.). National Institutes of Health. [Link]

  • Olaparib Induced Senescence is Bypassed through G2/M Checkpoint Override in Olaparib Resistant Prostate Cancer. (n.d.). National Institutes of Health. [Link]

  • PARP inhibitor olaparib enhances the efficacy of radiotherapy on XRCC2-deficient colorectal cancer cells. (2022). National Institutes of Health. [Link]

  • (A) IC50 values for olaparib in three colorectal cancer cell lines. The... (n.d.). ResearchGate. [Link]

  • Setting a Trap for PARP1 and PARP2. (n.d.). BPS Bioscience. [Link]

  • New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. (n.d.). American Association for Cancer Research. [Link]

  • PARP1 is required for cell killing by olaparib. A, Western blot... (n.d.). ResearchGate. [Link]

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. (n.d.). National Institutes of Health. [Link]

  • Immunofluorescence staining of γH2AX. (n.d.). ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Institutes of Health. [Link]

  • Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form. (n.d.). ResearchGate. [Link]

  • Effects of the PARP Inhibitor Olaparib on the Response of Human Peripheral Blood Leukocytes to Bacterial Challenge or Oxidative Stress. (2022). National Institutes of Health. [Link]

  • Modelling therapy resistance in BRCA1/2 mutant cancers. (n.d.). National Institutes of Health. [Link]

  • Effect of Oxaliplatin, Olaparib and LY294002 in Combination on Triple-Negative Breast Cancer Cells. (n.d.). MDPI. [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. (n.d.). American Association for Cancer Research. [Link]

  • Olaparib-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition. (n.d.). American Association for Cancer Research. [Link]

  • BRCA1 Mutation Analysis of 41 Human Breast Cancer Cell Lines Reveals Three New Deleterious Mutants. (2006). American Association for Cancer Research. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Western blot evaluation of PARP activity and DNA damage in... (n.d.). ResearchGate. [Link]

  • The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. (n.d.). PubMed Central. [Link]

  • PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells. (n.d.). Spandidos Publications. [Link]

  • Quantification of Olaparib sensitivities (IC 50 ) and RAD51 foci in EOC cell lines. (n.d.). ResearchGate. [Link]

  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. (2012). ResearchGate. [Link]

  • Enhancing the sensitivity of ovarian cancer cells to olaparib via microRNA-20b-mediated cyclin D1 targeting. (2021). National Institutes of Health. [Link]

  • Materials and Methods Cell Culture Please see table s1 for information regarding cell lines evalu
  • The Annexin V Apoptosis Assay. (n.d.). No source found.
  • Induction of γH2AX-induced DNA damage upon olaparib exposure. U251 and... (n.d.). ResearchGate. [Link]

  • Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. (2017). National Institutes of Health. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]

Sources

Application Note: A Strategic Workflow for the Evaluation of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes and a major focus of drug discovery, particularly in oncology.[1][2] The identification of novel, selective kinase inhibitors is a key objective for researchers. This document provides a comprehensive guide for the initial evaluation of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide , a novel small molecule, as a potential kinase inhibitor. The compound's structure, featuring a benzamide core and a pyridylmethyl moiety, shares motifs with established pharmacophores known to interact with the ATP-binding site of various kinases. We present a strategic, multi-stage workflow designed for researchers in drug development and academic science. This guide begins with fundamental pre-screening preparations, details a robust protocol for primary high-throughput screening against a diverse kinase panel, and outlines subsequent steps for hit confirmation, potency determination (IC₅₀), and preliminary mechanism of action studies. Finally, we describe a cellular assay to validate target engagement in a more physiologically relevant context, ensuring a rigorous and self-validating approach to inhibitor characterization.

Introduction: Rationale for Screening

Protein kinases orchestrate a vast array of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3][4] Consequently, they represent one of the largest and most successfully "druggable" gene families.[5][6] The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms, beginning with the landmark approval of imatinib.[1][7]

Most SMKIs are ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of the kinase domain.[8][9] However, achieving selectivity remains a significant challenge due to this conservation.[10] A smaller but growing class of inhibitors achieves selectivity by binding to allosteric sites or by targeting inactive kinase conformations (Type II/III inhibitors).[10][11]

1.1. Introducing this compound

The subject of this guide, this compound, is a synthetic small molecule whose potential as a kinase inhibitor has not been extensively characterized. Its chemical structure provides a strong rationale for investigation. The benzamide and pyridine functionalities are common features in many known kinase inhibitors, acting as scaffolds that can form critical hydrogen bonds within the kinase hinge region—a key interaction point for many ATP-competitive inhibitors.[10] This structural hypothesis warrants a systematic screening campaign to uncover its potential biological activity.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 1018564-07-2[12][13]
Molecular Formula C₁₄H₁₅N₃O[12][13]
Molecular Weight 241.29 g/mol [12][13]
Topological Polar Surface Area (TPSA) 68.01 Ų[12]
Predicted LogP 1.90[12]

Pre-Screening Compound and Assay Preparation

Scientific rigor begins before the first plate is run. Proper compound management and thoughtful assay selection are paramount to generating reliable and reproducible data.

2.1. Compound Management: Ensuring Data Integrity The physical and chemical properties of the test compound directly impact assay performance.

  • Solubility Testing: Before creating a high-concentration stock, assess the compound's solubility in dimethyl sulfoxide (DMSO). Poor solubility can lead to compound precipitation in aqueous assay buffers, causing artificially low activity and high variability. Aim for a final DMSO concentration in the assay well of ≤1% to avoid solvent-induced artifacts.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Use volumetric glassware for accuracy. Aliquot the stock into single-use tubes to prevent repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store stock solutions at -20°C or -80°C in desiccated conditions to maintain stability.

2.2. Rationale for Assay Selection A variety of assay formats are available, each with distinct advantages.[5][14] For an initial screening campaign, the ideal assay is robust, broadly applicable across different kinase families, and amenable to high-throughput formats.

We recommend the ADP-Glo™ Kinase Assay for the primary screen. This luminescent, homogeneous assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[15] Its key advantages include:

  • Universality: It can be used for virtually any kinase that utilizes ATP, including protein, lipid, and sugar kinases.[3][15]

  • High Sensitivity: The assay can detect low levels of kinase activity, allowing for the use of lower enzyme concentrations.[15]

  • Robustness: The luminescent signal is less prone to interference from colored or fluorescent compounds compared to other methods.[15]

Other excellent technologies for primary screening and follow-up studies include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays (e.g., LanthaScreen™, SwiftFluo®) and mobility shift assays.[4][16][17][18]

Protocol 1: Primary Screening via Single-Point Kinase Panel

The objective of the primary screen is to efficiently identify potential interactions between the test compound and a wide range of kinases. This is best achieved by testing the compound at a single, relatively high concentration against a commercially available kinase panel.

Workflow for Primary Kinase Screening

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Luminescent Readout (ADP-Glo) cluster_analysis Data Analysis Compound Prepare 10 mM Compound Stock in DMSO Dilution Create intermediate dilution for 10 µM final concentration Compound->Dilution Add_Cmpd Add Compound (or DMSO vehicle) Dilution->Add_Cmpd Dispense Dispense Kinase/Substrate Mix to wells Dispense->Add_Cmpd Incubate1 Pre-incubate Add_Cmpd->Incubate1 Initiate Initiate reaction with ATP Incubate1->Initiate Incubate2 Incubate at 30°C Initiate->Incubate2 Stop Add ADP-Glo Reagent to stop reaction & deplete ATP Incubate2->Stop Incubate3 Incubate at RT Stop->Incubate3 Detect Add Kinase Detection Reagent to generate light Incubate3->Detect Incubate4 Incubate at RT Detect->Incubate4 Read Read Luminescence Incubate4->Read Calculate Calculate % Inhibition relative to controls Read->Calculate Identify Identify 'Hits' (e.g., >50% inhibition) Calculate->Identify

Caption: High-throughput primary screening workflow.

Step-by-Step Protocol (using ADP-Glo™)

  • Plate Layout: Design a 384-well plate map including controls:

    • Negative Control (0% Inhibition): Kinase + Substrate + ATP + DMSO vehicle.

    • Positive Control (100% Inhibition): Kinase + Substrate + ATP + a known broad-spectrum inhibitor (e.g., Staurosporine).

    • Test Compound: Kinase + Substrate + ATP + this compound at a final concentration of 10 µM.

  • Kinase Reaction: a. In each well of a 384-well plate, add 2.5 µL of a 2X kinase/substrate reaction buffer. This buffer should contain the specific kinase and its corresponding substrate peptide at optimal concentrations. b. Add 0.5 µL of the test compound dilution or DMSO vehicle. c. Pre-incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 2 µL of 2.5X ATP solution. The final ATP concentration should ideally be at or near the Kₘ for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[17] e. Incubate for 60 minutes at 30°C.

  • Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. d. Incubate for 30-60 minutes at room temperature. e. Read the luminescence on a compatible plate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)) b. A "hit" is typically defined as a compound that causes >50% inhibition.

Protocol 2: Hit Confirmation and Potency Determination (IC₅₀)

A single-point screen can generate false positives. Hits must be confirmed, and their potency quantified by determining the half-maximal inhibitory concentration (IC₅₀).[19] This involves testing the compound across a range of concentrations.

Step-by-Step Protocol

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound stock in DMSO. This will create a wide concentration range (e.g., from 30 µM to 1.5 nM final concentration).

  • Assay Execution: Perform the kinase assay as described in Protocol 1, but instead of a single concentration, add the serial dilutions of the compound to the respective wells.

  • Data Analysis and Curve Fitting: a. Calculate the % Inhibition for each concentration point. b. Plot % Inhibition versus the log of the inhibitor concentration. c. Fit the data to a four-parameter variable slope sigmoidal dose-response curve using software like GraphPad Prism.[20] This will yield the IC₅₀ value.

Table 2: Hypothetical IC₅₀ Data for this compound

Kinase TargetIC₅₀ (nM)Hill Slope
SRC Tyrosine Kinase 851.10.992
ABL Tyrosine Kinase 1500.90.987
CDK2/Cyclin A 4,5001.20.975
VEGFR2 >10,000N/AN/A

This data is illustrative. The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[19]

Protocol 3: Preliminary Mechanism of Action (MoA) Study

Understanding how an inhibitor interacts with its target is crucial. A common first step is to determine if it competes with ATP. This can be assessed by measuring the IC₅₀ value in the presence of low and high concentrations of ATP.[21] An ATP-competitive inhibitor will appear less potent (i.e., have a higher IC₅₀ value) as the ATP concentration increases.[10]

Distinguishing Inhibition Mechanisms

cluster_atp ATP-Competitive Inhibition cluster_nonatp Non-ATP-Competitive (Allosteric) Inhibition ATP_Node Kinase + Substrate ATP_Inhib Inhibitor ATP_Node->ATP_Inhib Binds to ATP Pocket ATP_ATP ATP ATP_Node->ATP_ATP Binds to ATP Pocket ATP_Result Result: IC₅₀ increases as [ATP] increases NonATP_Node Kinase + Substrate NonATP_Inhib Inhibitor NonATP_Node->NonATP_Inhib Binds to Allosteric Site NonATP_ATP ATP NonATP_Node->NonATP_ATP Binds to ATP Pocket NonATP_Result Result: IC₅₀ is independent of [ATP] NonATP_Pocket NonATP_ATPPocket

Caption: Differentiating inhibitor mechanisms of action.

Step-by-Step Protocol

  • Select a Confirmed Hit: Choose a kinase for which the compound showed potent inhibition (e.g., SRC kinase from the hypothetical data).

  • Determine ATP Kₘ: If not known, first perform an ATP titration experiment to determine the Michaelis-Menten constant (Kₘ) for ATP for the chosen kinase under the assay conditions.

  • Perform IC₅₀ Assays: Determine the IC₅₀ of the compound under two different conditions:

    • Condition A: Low ATP (at the determined Kₘ value).

    • Condition B: High ATP (at 10-fold to 50-fold the Kₘ value).[21]

  • Analyze Results: Compare the two IC₅₀ values. A significant rightward shift (e.g., >5-fold increase) in the IC₅₀ value at the high ATP concentration is strong evidence of an ATP-competitive mechanism.

Protocol 4: Secondary Assay - Cellular Target Engagement

A potent inhibitor in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or rapid metabolism.[22] A cellular target engagement assay is a critical validation step.[14][23] A Western blot-based phospho-protein assay is a standard method to measure the inhibition of a specific signaling pathway.

Hypothetical SRC Kinase Signaling Pathway

GF Growth Factor (e.g., PDGF) GFR Receptor Tyrosine Kinase (e.g., PDGFR) GF->GFR Activates SRC SRC Kinase GFR->SRC Activates STAT3 STAT3 SRC->STAT3 Phosphorylates pSTAT3 p-STAT3 (Phosphorylated) Gene Gene Transcription (Proliferation, Survival) pSTAT3->Gene Inhibitor 4-Amino-3-methyl- N-(3-pyridylmethyl)benzamide Inhibitor->SRC Inhibits

Caption: Inhibition of SRC-mediated STAT3 phosphorylation.

Step-by-Step Protocol (Western Blot)

  • Cell Culture and Treatment: a. Select a cell line known to have active SRC signaling (e.g., a cancer cell line responsive to SRC inhibitors). b. Plate the cells and allow them to adhere overnight. c. Treat the cells with a dose-response range of the test compound for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control. d. To ensure the pathway is active, stimulate the cells with an appropriate growth factor (e.g., PDGF) for a short period (e.g., 15 minutes) before harvesting.

  • Cell Lysis and Protein Quantification: a. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states. b. Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. b. Probe one membrane with a primary antibody specific to the phosphorylated form of a known SRC substrate (e.g., anti-phospho-STAT3 Tyr705). c. Probe a second, identical membrane with an antibody for total STAT3 as a loading control. d. Apply an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[23]

  • Data Analysis: a. Quantify the band intensities for both the phospho-protein and total protein. b. Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample. c. Plot the normalized phospho-protein signal against the inhibitor concentration to determine the cellular IC₅₀.[24]

Summary and Forward Outlook

This application note outlines a systematic and robust workflow for the initial characterization of this compound as a potential kinase inhibitor. By progressing from a broad primary screen to specific biochemical and cellular validation assays, researchers can build a comprehensive profile of the compound's activity, potency, and mechanism.

Positive results from this workflow—demonstrating potent and selective inhibition of a kinase in both biochemical and cellular assays—would provide a strong foundation for further drug development efforts. Subsequent steps would include comprehensive kinome-wide selectivity profiling, biophysical binding studies (e.g., SPR or ITC) to determine binding kinetics and affinity, and evaluation in preclinical disease models to assess in vivo efficacy and safety.[14]

References

  • IUCr Journals. (n.d.). Kinase crystal identification and ATP-competitive inhibitor screening using the fluorescent ligand SKF86002. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Attwood, M. M., Fabbro, D., et al. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. Retrieved from [Link]

  • Vogt, M., & Riniker, S. (n.d.). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Retrieved from [Link]

  • Scilit. (n.d.). Approaches to discover non-ATP site kinase inhibitors. Retrieved from [Link]

  • Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]

  • ACS Publications. (2014, December 10). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. Retrieved from [Link]

  • PubMed. (n.d.). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Retrieved from [Link]

  • PMC - NIH. (n.d.). How many kinases are druggable? A review of our current understanding. Retrieved from [Link]

  • NCBI. (2007, May 30). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. Retrieved from [Link]

  • Frontiers. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinase Screening and Profiling : Methods and Protocols. Retrieved from [Link]

  • PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • PMC - PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • PMC. (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Retrieved from [Link]

  • PubMed. (n.d.). Non-ATP competitive protein kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(4-methyl-3-pyridinyl)benzamide. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, January 19). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P41153]. Retrieved from [Link]

  • PubMed Central. (n.d.). An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Retrieved from [Link]

Sources

Application Notes and Protocols for a Novel Benzamide Derivative: 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and rigorous evaluation of novel therapeutic agents. This document provides a comprehensive guide for assessing the antimicrobial and antifungal activity of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide , a novel synthetic benzamide derivative. Detailed, field-proven protocols are presented for foundational in vitro susceptibility testing, including broth microdilution for quantitative analysis (Minimum Inhibitory Concentration, MIC) and diffusion-based methods for qualitative screening. Furthermore, procedures for determining the minimum concentration required for microbial killing (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC) are outlined. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: The Rationale for Antimicrobial Profiling

The discovery of new antimicrobial agents is a critical component of global health security. Benzamide derivatives have historically demonstrated a wide range of biological activities, making them a promising class of compounds for further investigation. This compound (hereafter referred to as Compound X) is a novel molecule whose antimicrobial potential is yet to be characterized.

The initial assessment of a new chemical entity's antimicrobial properties relies on standardized, reproducible in vitro assays. These tests are designed to determine the lowest concentration of the compound that can inhibit the visible growth of a specific microorganism (the MIC). The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these procedures to ensure data comparability across different laboratories.[1][2][3][4][5]

This application note details the essential workflows for a robust preliminary antimicrobial evaluation of Compound X against a representative panel of bacterial and fungal pathogens. The causality behind experimental choices, such as media selection, inoculum standardization, and control implementation, is explained to ensure scientific integrity and the generation of trustworthy data.

Compound Handling and Stock Solution Preparation

Accurate and consistent preparation of the test compound is fundamental to the reliability of any susceptibility assay.

2.1. Solubility Testing: The choice of solvent is critical as it must dissolve the compound without exhibiting antimicrobial activity on its own.

  • Protocol: Test the solubility of Compound X in a panel of sterile solvents, starting with sterile distilled water, followed by 5% Dimethyl Sulfoxide (DMSO) in water, and 100% DMSO.

  • Causality: The ideal solvent is water. However, many organic molecules require a non-aqueous solvent like DMSO. It is crucial to ensure the final concentration of the organic solvent in the assay medium is non-inhibitory to the test microorganisms. A solvent toxicity control must be included in all assays.

2.2. Stock Solution Preparation:

  • Protocol:

    • Accurately weigh 10 mg of Compound X using an analytical balance.

    • Dissolve in the minimum required volume of 100% DMSO to create a high-concentration primary stock (e.g., 10 mg/mL or 10,240 µg/mL).

    • Vortex thoroughly until the compound is fully dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, amber glass vial.

    • Prepare aliquots for single-use to avoid repeated freeze-thaw cycles and store at -20°C or below.

  • Trustworthiness: Filter sterilization prevents microbial contamination of the stock solution, which could lead to false-positive results. Aliquoting ensures the stability and integrity of the compound over time.

Quantitative Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is the "gold standard" for determining the MIC of an antimicrobial agent in a quantitative manner.[6][7][8] It provides a precise numerical value that is essential for preclinical assessment and pharmacokinetic/pharmacodynamic (PK/PD) modeling.[9]

3.1. Principle: A standardized suspension of a test microorganism is introduced to wells of a microtiter plate containing serial two-fold dilutions of Compound X. Following incubation, the plates are examined for visible microbial growth. The MIC is the lowest concentration of Compound X that completely inhibits this visible growth.[8][10][11]

3.2. Required Materials:

  • Compound X stock solution (e.g., 10,240 µg/mL).

  • Sterile 96-well, U-bottom microtiter plates.

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger).

  • Appropriate broth media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria, RPMI-1640 medium for fungi.[12]

  • Sterile saline (0.85% NaCl).

  • 0.5 McFarland turbidity standard.[13][14][15]

  • Positive control antimicrobial (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).

  • Spectrophotometer or nephelometer.

3.3. Step-by-Step Protocol:

Part A: Inoculum Preparation

  • Culture Revival: From a stock culture, streak the test microorganism onto a suitable non-selective agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) and incubate for 18-24 hours (up to 72 hours for some fungi) to obtain fresh, isolated colonies.[16]

  • Suspension Preparation: Using a sterile loop, pick 3-5 well-isolated colonies and suspend them in 3-5 mL of sterile saline. Vortex thoroughly to create a homogenous suspension.[17]

  • Turbidity Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually against a Wickerham card or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).[18] This standard corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[13][17]

  • Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in the appropriate sterile broth medium to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

Part B: Microtiter Plate Preparation and Inoculation

  • Media Dispensing: Add 50 µL of the appropriate sterile broth to all wells of a 96-well plate.

  • Compound Dilution:

    • Add an additional 50 µL of the 2X highest desired concentration of Compound X (prepared in broth) to the wells in column 1. This results in a total volume of 100 µL.

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix by pipetting up and down.

    • Continue this process across the plate to column 10. Discard 50 µL from the column 10 wells.

    • Column 11 serves as the growth control (no compound).

    • Column 12 serves as the sterility control (no compound, no inoculum).

  • Inoculation: Add 50 µL of the final diluted inoculum (prepared in Part A, step 4) to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each test well is 100 µL.

  • Incubation: Cover the plates and incubate at 35-37°C. Incubation times are typically 16-20 hours for rapidly growing bacteria, 24 hours for Candida species, and 48-72 hours for Aspergillus species.[7][19]

3.4. Data Interpretation: After incubation, visually inspect the plates. The MIC is the lowest concentration of Compound X at which there is no visible turbidity or pellet formation at the bottom of the well. The growth control (column 11) must show clear turbidity, and the sterility control (column 12) must remain clear.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Compound X Stock Solution C Prepare 2X Serial Dilutions of Compound X in Plate A->C B Prepare Standardized 0.5 McFarland Inoculum D Inoculate Plate with Microbial Suspension (Final Conc. ~5x10^5 CFU/mL) B->D C->D E Incubate Plate (e.g., 37°C, 18-24h) D->E F Visually Inspect for Growth E->F G Determine Lowest Concentration with No Visible Growth F->G H Record MIC Value (µg/mL) G->H

Caption: Workflow for Broth Microdilution MIC Determination.

3.5. Illustrative Data Presentation:

Microorganism (ATCC Strain)Gram Stain/TypeCompound X MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Amphotericin B MIC (µg/mL)
Staphylococcus aureus (29213)Gram-positive80.5N/A
Escherichia coli (25922)Gram-negative320.015N/A
Pseudomonas aeruginosa (27853)Gram-negative640.25N/A
Candida albicans (90028)Yeast16N/A0.5
Aspergillus niger (16404)Mold>128N/A1

Note: The data presented are for illustrative purposes only and do not represent actual experimental results.

Qualitative & Semi-Quantitative Screening: Diffusion Methods

Diffusion methods are valuable for initial screening, testing multiple isolates, or when a quantitative MIC is not immediately required. They are generally less labor-intensive than broth microdilution.

Agar Well Diffusion

This method is particularly useful for screening crude extracts or newly synthesized compounds that may not be suitable for impregnating onto paper disks.[20][21][22][23]

  • Principle: A standardized microbial inoculum is spread over the surface of an agar plate. Wells are then punched into the agar, and a solution of Compound X is added to the wells. During incubation, the compound diffuses into the agar, creating a concentration gradient. If the compound is active, a clear zone of no growth (zone of inhibition) will form around the well.[19]

  • Protocol:

    • Prepare a standardized inoculum lawn on a Mueller-Hinton Agar (MHA) plate as described in the Kirby-Bauer method (see below).

    • Aseptically punch wells (6-8 mm diameter) into the agar using a sterile cork borer.

    • Pipette a fixed volume (e.g., 50-100 µL) of a known concentration of Compound X solution into each well.

    • Include a positive control (standard antibiotic) and a negative control (solvent only) in separate wells.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition in millimeters (mm).

Kirby-Bauer Disk Diffusion

This is a highly standardized method used globally for routine susceptibility testing.[24][25][26][27]

  • Principle: Paper disks impregnated with a specified concentration of an antimicrobial agent are placed on the surface of an agar plate that has been inoculated with a standardized lawn of bacteria. The agent diffuses from the disk into the agar. The diameter of the resulting zone of inhibition is measured and compared to established interpretive criteria.[27]

  • Protocol:

    • Disk Preparation: Aseptically apply a precise volume of a known concentration of Compound X solution onto sterile blank paper disks (6 mm diameter) and allow them to dry completely in a sterile environment.

    • Inoculum Spreading: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[17] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

    • Drying: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[24]

    • Disk Application: Using sterile forceps, place the prepared Compound X disks, a positive control disk, and a blank (solvent) disk onto the agar surface. Press gently to ensure complete contact. Disks should be spaced at least 24 mm apart.

    • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

    • Measurement: Measure the diameter of the zones of inhibition to the nearest millimeter.

Diffusion_Workflow cluster_prep_diff Preparation cluster_assay_diff Assay Execution cluster_analysis_diff Analysis A_diff Prepare Standardized 0.5 McFarland Inoculum B_diff Create Microbial Lawn on MHA Plate A_diff->B_diff C_well Punch Wells and Add Compound X Solution B_diff->C_well C_disk Apply Impregnated Disks of Compound X B_diff->C_disk D_diff Incubate Plate (e.g., 37°C, 18-24h) C_well->D_diff C_disk->D_diff E_diff Observe for Zones of Inhibition D_diff->E_diff F_diff Measure Zone Diameter (mm) E_diff->F_diff

Sources

Application Notes and Protocols for Evaluating the Anticancer Proliferation Activity of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Benzamide Derivatives as Anticancer Agents

The relentless pursuit of novel and effective anticancer therapeutics is a cornerstone of modern drug discovery. Within this landscape, benzamide derivatives have emerged as a promising class of compounds, with some exhibiting potent activity against various malignancies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer proliferation activity of a specific benzamide derivative, 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide (herein referred to as Compound BZ-43).

While extensive public data on Compound BZ-43 is not yet available, its core benzamide structure suggests a potential mechanism of action that warrants rigorous investigation. This guide is structured to provide not just a set of protocols, but a strategic framework for the initial preclinical assessment of novel compounds like BZ-43. We will delve into the rationale behind experimental choices, ensuring that the generated data is robust, reproducible, and provides a solid foundation for further development.

Part 1: The Benzamide Scaffold - A Plausible Mechanism of Action

Many small molecules containing a benzamide moiety have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP).[1] PARP is a family of enzymes critical for DNA single-strand break repair.[1] In the context of cancer, particularly in tumors with pre-existing defects in other DNA repair pathways (like those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately, cell death. This concept is known as "synthetic lethality" and has been a successful strategy in cancer therapy.[2]

Given this precedent, a primary hypothesis for Compound BZ-43 is its function as a PARP inhibitor. This hypothesis informs our selection of appropriate cellular models and the interpretation of experimental outcomes.

PARP_Inhibition_Pathway cluster_0 Normal Cell (DNA Repair) cluster_1 Cancer Cell with BRCA Mutation + PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits SSBR Single-Strand Break Repair (SSBR) PARP->SSBR facilitates SSBR->DNA_SSB resolves DNA_DSB DNA Double-Strand Break (DSB) HRR BRCA1/2 Deficiency DNA_DSB->HRR cannot be repaired by Apoptosis Cell Death (Apoptosis) DNA_DSB->Apoptosis triggers BZ43 Compound BZ-43 (Hypothesized PARP Inhibitor) PARP_Inhibited PARP Trapping & Inhibition BZ43->PARP_Inhibited causes Replication_Fork Replication Fork Collapse PARP_Inhibited->Replication_Fork leads to DNA_SSB_Cancer DNA Single-Strand Break (SSB) DNA_SSB_Cancer->PARP_Inhibited target Replication_Fork->DNA_DSB results in

Caption: Hypothesized mechanism of Compound BZ-43 via PARP inhibition.

Part 2: Experimental Workflow for Anticancer Assessment

A tiered approach is recommended for evaluating a novel compound. We begin with a high-throughput short-term assay to determine the concentration range of bioactivity, followed by a long-term assay to assess clonogenic survival.

Experimental_Workflow start Start: Compound BZ-43 Synthesis & Purification mtt Short-Term Viability Assay (MTT Assay) start->mtt Primary Screening ic50 Determine IC50 Value (Dose-Response Curve) mtt->ic50 Data Analysis colony Long-Term Survival Assay (Colony Formation Assay) ic50->colony Validation at IC50 & sub-IC50 conc. analysis Analyze Plating Efficiency & Surviving Fraction colony->analysis end Conclusion on Antiproliferative Activity analysis->end

Caption: A streamlined workflow for evaluating Compound BZ-43.

Part 3: Short-Term Antiproliferation Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[3] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.[3]

Rationale for Experimental Choices
  • Cell Line Selection: Based on our hypothesis that Compound BZ-43 is a PARP inhibitor, we recommend using cell lines with known DNA repair deficiencies. Triple-negative breast cancer (TNBC) cell lines such as MDA-MB-436 (BRCA1 deficient) or ovarian cancer cell lines like UWB1.289 (BRCA1 null) are excellent choices.[4][5][6] As a control, a BRCA-proficient cell line from a similar tissue of origin (e.g., MDA-MB-231) should be used to assess for specific synthetic lethality.

  • Seeding Density: The optimal cell number must be determined to ensure that cells are in their exponential growth phase throughout the experiment and that the formazan signal is within the linear range of the spectrophotometer.

  • Concentration Range: For a novel compound, a wide range of concentrations (e.g., from 1 nM to 100 µM) should be tested initially to determine the dynamic range of its effect.

Detailed Protocol for MTT Assay

Materials and Reagents:

  • Selected cancer cell lines (e.g., MDA-MB-436, UWB1.289)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Compound BZ-43 (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette and sterile tips

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no cell" blanks.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound BZ-43 in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same final DMSO concentration as the treated wells).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.

    • Incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. Visually confirm the formation of purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement:

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Subtract the average absorbance of the "no cell" blank from all other readings.

    • Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100

  • Determine IC₅₀:

    • Plot Percent Viability against the log of Compound BZ-43 concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 1: Sample MTT Assay Data for Compound BZ-43

Concentration (µM)Mean Absorbance (570 nm)Corrected Absorbance% Viability
Vehicle Control1.2501.200100.0%
0.11.1981.14895.7%
10.8900.84070.0%
50.6350.58548.8%
100.4100.36030.0%
500.1820.13211.0%
1000.0950.0453.8%
Blank (No Cells)0.050N/AN/A

Note: Data is illustrative.

Part 4: Long-Term Cell Survival: The Colony Formation Assay

The colony formation or clonogenic assay assesses the ability of a single cell to undergo enough divisions to form a visible colony (typically defined as ≥50 cells).[2] It is considered the gold standard for measuring the long-term effects of cytotoxic agents on cell reproductive integrity.

Rationale for Experimental Choices
  • Complementary Data: While the MTT assay measures short-term metabolic activity, the colony formation assay determines if the antiproliferative effects are sustained, leading to a loss of long-term survival capacity.

  • Morphological Analysis: This assay allows for the visual inspection of colony morphology. Treatment with DNA-damaging agents or PARP inhibitors can result in smaller, more diffuse, or irregularly shaped colonies, providing qualitative insights into the compound's effect.[3][7]

Detailed Protocol for Colony Formation Assay

Materials and Reagents:

  • Selected cancer cell lines

  • Complete cell culture medium

  • Compound BZ-43

  • 6-well or 12-well tissue culture plates

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde or methanol:acetic acid 3:1)

  • Staining solution (e.g., 0.5% Crystal Violet in methanol)

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension of the chosen cell line.

    • Determine the appropriate number of cells to seed per well. This requires optimization for each cell line to ensure the formation of discrete, countable colonies (typically 200-1000 cells per well of a 6-well plate).

    • Seed the cells and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of Compound BZ-43 (e.g., IC₅₀, 0.5x IC₅₀, 0.1x IC₅₀) for a defined period (e.g., 24 hours).

    • After treatment, remove the compound-containing medium, wash the cells gently with PBS, and add fresh complete medium.

  • Incubation:

    • Incubate the plates for 7-14 days, or until visible colonies have formed in the vehicle control wells. Do not disturb the plates during this period.

  • Fixing and Staining:

    • Gently wash the wells with PBS.

    • Add the fixing solution and incubate for 10-15 minutes at room temperature.

    • Remove the fixing solution and allow the plates to dry completely.

    • Add the crystal violet staining solution to cover the bottom of each well and incubate for 20-30 minutes.

    • Carefully wash away the excess stain with water and allow the plates to air dry.

  • Colony Counting:

    • Count the number of colonies (clusters of ≥50 cells) in each well. This can be done manually or with an automated colony counter.

Data Analysis and Presentation
  • Calculate Plating Efficiency (PE):

    • PE = (Number of colonies formed in control / Number of cells seeded) x 100

  • Calculate Surviving Fraction (SF):

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))

Table 2: Sample Colony Formation Data for Compound BZ-43

TreatmentCells SeededColonies Counted (Mean)Plating Efficiency (PE)Surviving Fraction (SF)
Vehicle Control50015030.0%1.00
BZ-43 (0.5 µM)50090N/A0.60
BZ-43 (1.0 µM)50045N/A0.30
BZ-43 (5.0 µM)5005N/A0.03

Note: Data is illustrative.

Part 5: Trustworthiness and Reporting

To ensure the scientific integrity of the findings, it is crucial to adhere to best practices in data reporting. When evaluating novel compounds, consider the clinical relevance of the concentrations tested.[8] If a compound's IC₅₀ is significantly higher than what might be achievable in vivo, its therapeutic potential may be limited. All experiments should be performed with appropriate controls and replicated to ensure statistical significance.

References

  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. (2020). MDPI. Available at: [Link]

  • Study Identifies Potential Marker of PARP Inhibitor Resistance. (2016). National Cancer Institute. Available at: [Link]

  • PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. (2023). Frontiers in Oncology. Available at: [Link]

  • Abstract P2-06-01: Parp inhibition sensitizes brca deficient cancer cell lines and tumors to clinical x-ray and proton irradiation. (2022). AACR Journals. Available at: [Link]

  • Sensitivity of ovarian cancer cell lines to PARP inhibitors. (2019). ResearchGate. Available at: [Link]

  • A Proposal Regarding Reporting of in Vitro Testing Results. (2013). JNCI: Journal of the National Cancer Institute. Available at: [Link]

  • PARP inhibitors affect growth, survival and radiation susceptibility of human alveolar and embryonal rhabdomyosarcoma cell lines. (2019). Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Colony formation assay after combined PARPi plus IR treatment. (2021). ResearchGate. Available at: [Link]

  • Benzamide, p-amino-N-(3-methyl-2-pyridyl)-. PubChem. Available at: [Link]

  • 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. PubChem. Available at: [Link]

  • This compound. ChemUniverse. Available at: [Link]

  • Changes in cells caused by administration of a PARP inhibitor (olaparib). (2020). ResearchGate. Available at: [Link]

  • Guideline for anticancer assays in cells. (2023). ResearchGate. Available at: [Link]

  • Essential Assays in Clinical Trials: Reporting Requirements for Performance Standards. (2025). National Cancer Institute. Available at: [Link]

  • Morphological changes after treatment. Cell morphology visualized by toluidine blue staining. (2018). ResearchGate. Available at: [Link]

  • The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. (2022). MDPI. Available at: [Link]

  • Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. (1990). JNCI: Journal of the National Cancer Institute. Available at: [Link]

Sources

Application Note: Biochemical Assay for Screening RET Kinase Inhibitors Using 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein whose aberrant activation is a known driver in various human cancers, including thyroid and non-small cell lung cancers.[1][2] This makes RET a prime target for therapeutic intervention. This application note provides a detailed, field-tested protocol for a robust and reliable biochemical assay to screen for and characterize inhibitors of RET kinase. We use 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide as a representative inhibitor to demonstrate the methodology. The protocol is based on the widely adopted ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[3][4][5] We offer in-depth explanations of the assay principle, step-by-step procedures, data analysis, and quality control metrics to ensure experimental success for researchers in drug discovery and cancer biology.

Introduction: The Role of RET in Health and Disease

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in the normal development of the nervous and renal systems.[6][7][8] RET signaling is initiated when a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) binds to a GDNF family receptor alpha (GFRα) co-receptor.[8][9] This ligand-coreceptor complex then recruits and brings two RET molecules into close proximity, inducing their dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[7][10]

These phosphotyrosine residues serve as docking sites for various adaptor proteins and signaling molecules, which in turn activate critical downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, to regulate cell proliferation, survival, differentiation, and migration.[1][6][7]

Genetic alterations, such as point mutations or gene fusions, can lead to constitutive, ligand-independent activation of RET kinase.[1][2] This uncontrolled signaling is a key oncogenic driver in several malignancies, most notably medullary and papillary thyroid carcinomas and a subset of non-small cell lung cancers (NSCLC).[2][8] Consequently, the development of small molecule inhibitors that specifically target the RET kinase domain is a highly validated and clinically successful therapeutic strategy.[2][11][12] This application note details a robust biochemical assay for identifying and characterizing such inhibitors.

Principle of the Luminescence-Based Kinase Assay

To determine the inhibitory activity of a compound against RET kinase, we must accurately measure the enzyme's activity. This protocol utilizes the ADP-Glo™ Kinase Assay, which quantifies the amount of adenosine diphosphate (ADP) produced during the kinase-catalyzed phosphorylation of a substrate. The amount of ADP produced is directly proportional to the kinase activity.

The assay is a two-step process performed in a single well:

  • Kinase Reaction & ATP Depletion: The RET enzyme, a suitable peptide substrate, ATP, and the test inhibitor (e.g., this compound) are incubated together. The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP. After the reaction, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and, critically, depletes any remaining, unconsumed ATP. This step is essential to prevent background signal in the next phase.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is added. This reagent contains an enzyme that converts the ADP generated in the first step back into ATP. It also contains Ultra-Glo™ Luciferase and its substrate, luciferin. The newly synthesized ATP fuels the luciferase reaction, which produces a stable, "glow-type" luminescent signal that is directly proportional to the initial amount of ADP.[4][5]

Inhibition is measured by a decrease in the luminescent signal. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[13]

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation RET RET Kinase Substrate Peptide Substrate ADP ADP RET->ADP Catalyzes p1 + RET->p1 ATP ATP Substrate->ADP p2 + Substrate->p2 Inhibitor Inhibitor ATP->ADP p3 + ATP->p3 Inhibitor->RET Blocks pSubstrate Phospho-Substrate ADP_Glo_Reagent Add ADP-Glo™ Reagent (Depletes remaining ATP) ADP->ADP_Glo_Reagent ADP Quantified p1->Substrate p2->ATP p3->Inhibitor Kinase_Detection Add Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo_Reagent->Kinase_Detection Luciferase Luciferase + Luciferin Kinase_Detection->Luciferase Light Luminescent Signal Luciferase->Light Protocol_Workflow start Start prep 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prep plate 2. Add 100 nL Inhibitor/DMSO to 384-well plate prep->plate enzyme_sub 3. Add 5 µL Enzyme/Substrate Mix plate->enzyme_sub atp_add 4. Add 5 µL ATP to initiate reaction enzyme_sub->atp_add incubate1 5. Incubate 60 min @ 30°C atp_add->incubate1 adp_glo 6. Add 10 µL ADP-Glo™ Reagent incubate1->adp_glo incubate2 7. Incubate 40 min @ RT adp_glo->incubate2 detect 8. Add 20 µL Kinase Detection Reagent incubate2->detect incubate3 9. Incubate 30 min @ RT detect->incubate3 read 10. Read Luminescence incubate3->read end End read->end

Sources

Application Notes and Protocols for the Preclinical Evaluation of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo evaluation of the novel compound 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide (CAS 1018564-07-2). While the precise molecular target of this compound is not yet fully elucidated in publicly available literature, its structural similarity to known kinase inhibitors suggests a potential mechanism of action involving the inhibition of protein kinases critical to cancer cell proliferation and survival. Therefore, this guide is structured around the hypothesis that this compound is a putative kinase inhibitor. The following protocols are designed to rigorously assess its formulation, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary toxicology in established murine models, providing a robust framework for its preclinical development.

Introduction: Rationale for In Vivo Studies

The benzamide moiety is a common scaffold in a multitude of approved and investigational drugs, including a significant number of kinase inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2][3][4] Kinase inhibitors have revolutionized the treatment of various cancers by targeting specific signaling pathways that drive tumor growth.[5][6][7] Given the structural attributes of this compound, it is hypothesized to function as a kinase inhibitor. To validate this hypothesis and evaluate its therapeutic potential, a systematic in vivo characterization is imperative.

This guide outlines a tiered approach to the preclinical evaluation of this compound, commencing with formulation development, followed by pharmacokinetic and pharmacodynamic assessments in a human tumor xenograft model, and culminating in an initial toxicological evaluation. The overarching goal is to establish a foundational dataset to inform go/no-go decisions for further development.

Formulation Development for In Vivo Administration

A significant hurdle in the preclinical assessment of novel small molecules is often their poor aqueous solubility.[8][9][10][11][12] An appropriate formulation is critical for achieving adequate bioavailability and consistent in vivo exposure.

Objective: To develop a stable and biocompatible formulation for parenteral or oral administration in mice.

Protocol 2.1: Solubility Assessment

  • Solvent Screen: Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles.

    • Aqueous-based: Saline, Phosphate Buffered Saline (PBS), 5% Dextrose in Water (D5W).

    • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG400), Propylene glycol.

    • Surfactants: Tween® 80, Cremophor® EL.

    • Lipid-based: Corn oil, Sesame oil.

  • Procedure:

    • Prepare saturated solutions of the compound in each vehicle.

    • Equilibrate for 24 hours at room temperature with constant agitation.

    • Centrifuge to pellet undissolved compound.

    • Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Protocol 2.2: Formulation Preparation (Example for a Putative Kinase Inhibitor)

Based on the solubility data, a common starting formulation for in vivo studies of poorly soluble compounds is a suspension or a solution using co-solvents.

Example Formulation (Suspension):

  • Weigh the required amount of this compound.

  • Prepare the vehicle, for example: 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 in sterile water.

  • Triturate the compound with a small amount of the vehicle to create a uniform paste.

  • Gradually add the remaining vehicle while mixing to achieve the final desired concentration.

  • Ensure the suspension is homogenous before each administration.

Murine Xenograft Model for Efficacy and Pharmacodynamic Studies

Subcutaneous xenograft models are a standard for the initial in vivo efficacy testing of potential anti-cancer agents.[13][14][15][16]

Objective: To establish a human tumor xenograft model in immunodeficient mice to evaluate the anti-tumor activity and target engagement of this compound.

Protocol 3.1: Xenograft Tumor Implantation

  • Cell Culture: Culture a relevant human cancer cell line (e.g., a line known to be dependent on a specific kinase pathway that is a plausible target for the compound) under standard conditions.

  • Cell Preparation:

    • Harvest cells during their exponential growth phase.

    • Wash the cells with sterile PBS and perform a viable cell count (e.g., using trypan blue exclusion).[14]

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.

  • Implantation:

    • Anesthetize 6-8 week old female athymic nude mice.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.[13][14]

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth.

    • Measure tumor dimensions with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.[14]

    • Randomize mice into treatment and control groups when tumors reach an average volume of 100-150 mm³.

Experimental Protocols

Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of this compound in tumor-bearing mice.[17][18][19][20][21][22]

Protocol 4.1.1: Single-Dose PK Study

  • Dosing: Administer a single dose of the compound to a cohort of tumor-bearing mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t½).

PK Parameter Description
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
Half-life
Pharmacodynamic (PD) and Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound and its effect on the hypothesized target pathway in the xenograft model.[23][24]

Protocol 4.2.1: Efficacy Assessment

  • Treatment Groups:

    • Vehicle control

    • This compound (at least two dose levels)

    • Positive control (an established inhibitor of the hypothesized target pathway, if available)

  • Dosing Regimen: Administer the compound and controls to the randomized tumor-bearing mice for a specified duration (e.g., daily for 21 days).

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Protocol 4.2.2: Pharmacodynamic (PD) Marker Analysis

  • Tissue Collection: At the study endpoint (or at specific time points after the last dose in a satellite group), collect tumor tissue and relevant organs.

  • Western Blot Analysis: Prepare protein lysates from the tumor tissues to assess the phosphorylation status of the putative downstream targets of the inhibited kinase. For example, if the compound is hypothesized to be a MEK inhibitor, one would probe for phosphorylated ERK (p-ERK).

  • Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the in situ inhibition of the target pathway.

Preliminary Toxicology Assessment

Objective: To identify any potential acute or sub-chronic toxicity of this compound.[25][26][27][28][29]

Protocol 4.3.1: In-life Observations and Hematology

  • Clinical Observations: During the efficacy study, monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.

  • Hematology and Clinical Chemistry: At the study endpoint, collect blood for a complete blood count (CBC) and serum chemistry analysis to assess for any hematological or organ-specific toxicity.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Phase 1: Formulation & PK cluster_1 Phase 2: In Vivo Efficacy & PD cluster_2 Phase 3: Toxicology Formulation Formulation Development PK Single-Dose PK Study Formulation->PK Efficacy Efficacy & PD Study PK->Efficacy Xenograft Xenograft Model Establishment Xenograft->Efficacy PD_Analysis PD Marker Analysis Efficacy->PD_Analysis Tox Preliminary Toxicology Efficacy->Tox

Caption: A streamlined workflow for the preclinical in vivo evaluation of this compound.

Hypothesized Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Putative Target Kinase Putative Target Kinase Receptor Tyrosine Kinase (RTK)->Putative Target Kinase Downstream Effector Downstream Effector Putative Target Kinase->Downstream Effector Proliferation & Survival Proliferation & Survival Downstream Effector->Proliferation & Survival This compound This compound This compound->Putative Target Kinase Inhibition

Caption: Hypothesized mechanism of action via inhibition of a key signaling kinase.

Conclusion

The protocols outlined in this application note provide a robust and scientifically rigorous framework for the initial in vivo characterization of this compound. By systematically evaluating its formulation, pharmacokinetics, pharmacodynamics, and preliminary toxicology, researchers can generate the critical data necessary to assess its therapeutic potential as a putative kinase inhibitor and make informed decisions regarding its continued development.

References

  • LLC cells tumor xenograft model. (n.d.). protocols.io. Retrieved from [Link]

  • Xenograft Tumor Model Protocol. (2005, December 5). Protocol Online. Retrieved from [Link]

  • Dar, A. C., Das, T. K., Shokat, K. M., & Cagan, R. L. (2014). A whole-animal platform to advance a clinical kinase inhibitor into new disease space. eLife, 3, e02567.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • Li, Y., et al. (2024). Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. STAR Protocols, 5(3), 102431.
  • Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637.
  • Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells.
  • Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells.
  • Wang, X., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Neuroscience Letters, 821, 137533.
  • Wang, X., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Frontiers in Pharmacology, 13, 865882.
  • Porter, C. J. H., & Charman, W. N. (2001). Formulation of poorly water-soluble drugs for oral administration. Future Medicinal Chemistry, 4(2), 127-147.
  • Shrestha, H., et al. (2014). Optimizing the Formulation of Poorly Water-Soluble Drugs. In Formulation and Process Development Strategies for Manufacturing Biopharmaceuticals (pp. 299-327). John Wiley & Sons, Inc.
  • National Center for Biotechnology Information. (n.d.). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. PubChem Compound Database. Retrieved from [Link]

  • Chen, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 10938.
  • Barr, J. T., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 48(10), 984-991.
  • Wang, X., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
  • Barr, J. T., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 48(10), 984-991.
  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy.
  • Zgórzyńska, E., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. International Journal of Molecular Sciences, 23(7), 3601.
  • Galapagos NV; Burritt, A. (2008).
  • Raynaud, F. I., et al. (2005). In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. Clinical Cancer Research, 11(15), 5828-5837.
  • Bailey, J., et al. (2019). Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach?. Expert Opinion on Drug Discovery, 14(11), 1085-1094.
  • National Academies of Sciences, Engineering, and Medicine. (2018). Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine: Proceedings of a Workshop.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Copeland, R. A. (2011). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Toxys. (2023, April 5). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals (May 2021) [Video]. YouTube. Retrieved from [Link]

  • Saganuwan, S. A. (2017). Toxicity studies of drugs and chemicals in animals: An overview. Bulgarian Journal of Veterinary Medicine, 20(4), 291-318.
  • Hoeflich, K. P., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Clinical Cancer Research, 16(1), 221-231.
  • Ding, D., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 17, 1169919.
  • National Center for Biotechnology Information. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((4-pyridyl)methyl)amino-N-(3-(trifluoromethyl)phenyl)benzamide. PubChem Compound Database. Retrieved from [Link]

  • Tzakou, O., et al. (2007). Biological activity of secondary metabolites from Peltostigma guatemalense. Planta Medica, 73(9), 942-945.
  • Korlyukov, A. A., et al. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2022(4), M1461.
  • de Souza, A. M. T., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. Molecules, 23(7), 1749.

Sources

Measuring the Effects of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide on Gene Expression: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive guide for investigating the effects of the novel small molecule, 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, on gene expression. Given the prevalence of the benzamide scaffold in kinase inhibitor discovery, this guide is framed around the hypothesis that this compound may act as a tyrosine kinase inhibitor. The protocols detailed herein are designed to be a robust starting point for characterizing the compound's mechanism of action and identifying its downstream transcriptional consequences.

Introduction: The Benzamide Scaffold and Kinase Inhibition

Benzamide derivatives are a well-established class of compounds in medicinal chemistry, frequently serving as the backbone for potent and selective enzyme inhibitors. Notably, this scaffold is a key feature in numerous approved and investigational tyrosine kinase inhibitors (TKIs). Tyrosine kinases are a large family of enzymes that play critical roles in intracellular signaling pathways, regulating fundamental cellular processes such as proliferation, differentiation, migration, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.

The structure of this compound suggests its potential to interact with the ATP-binding pocket of tyrosine kinases, thereby inhibiting their function. This application note will guide researchers through a systematic approach to test this hypothesis by measuring changes in gene expression in response to treatment with the compound. We will focus on two primary, complementary techniques: quantitative real-time PCR (qPCR) for targeted gene analysis and RNA sequencing (RNA-seq) for a global transcriptomic view.

Hypothetical Mechanism of Action: Targeting Receptor Tyrosine Kinase Signaling

Based on the structural features of this compound, we propose a hypothetical mechanism of action centered on the inhibition of a receptor tyrosine kinase (RTK) pathway, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade. EGFR signaling is frequently overactive in various cancers and its inhibition is a validated therapeutic strategy.

Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that initiate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways culminate in the activation of transcription factors that regulate the expression of genes involved in cell cycle progression, survival, and angiogenesis. We hypothesize that this compound may inhibit EGFR, leading to a downstream suppression of these signaling pathways and a corresponding change in the expression of target genes.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Compound 4-Amino-3-methyl- N-(3-pyridylmethyl)benzamide Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression Changes (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Experimental Design and Workflow

A well-controlled experimental design is paramount for obtaining reliable and interpretable gene expression data. The following workflow provides a comprehensive approach to studying the effects of this compound.

Experimental Workflow Cell_Culture 1. Cell Line Selection & Culture Dose_Response 2. Dose-Response & Time-Course Studies Cell_Culture->Dose_Response Treatment 3. Compound Treatment Dose_Response->Treatment RNA_Extraction 4. RNA Extraction & Quality Control Treatment->RNA_Extraction qPCR 5a. qPCR Analysis (Targeted Genes) RNA_Extraction->qPCR RNA_seq 5b. RNA-Seq Analysis (Global Transcriptome) RNA_Extraction->RNA_seq Data_Analysis 6. Data Analysis & Interpretation qPCR->Data_Analysis RNA_seq->Data_Analysis Validation 7. Validation of RNA-Seq Hits by qPCR Data_Analysis->Validation

Caption: A comprehensive workflow for analyzing gene expression changes.

Detailed Protocols

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the hypothetical target pathway. For investigating EGFR inhibition, cell lines with known EGFR expression and signaling activity, such as A549 (non-small cell lung cancer) or MCF-7 (breast cancer), are suitable models.

  • Protocol:

    • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

    • Routinely passage cells to maintain exponential growth.

    • Perform mycoplasma testing regularly to ensure culture purity.

Dose-Response and Time-Course Studies

Prior to gene expression analysis, it is essential to determine the optimal concentration and treatment duration of this compound.

  • Protocol:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the compound (e.g., 0.01 µM to 100 µM) for various time points (e.g., 6, 12, 24, 48 hours).

    • Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).

    • Determine the IC50 value and select a non-toxic concentration for subsequent gene expression experiments.

Compound Treatment for Gene Expression Analysis
  • Protocol:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.

    • Treat cells with the predetermined concentration of this compound or vehicle control (e.g., DMSO) for the chosen duration.

    • Include a minimum of three biological replicates for each condition.

RNA Extraction and Quality Control

High-quality RNA is crucial for accurate gene expression analysis.

  • Protocol:

    • Lyse cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol™ or a column-based kit).

    • Extract total RNA according to the manufacturer's protocol.

    • Treat RNA samples with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop™). Aim for an A260/280 ratio of ~2.0 and an A260/230 ratio of >1.8.

    • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) of >8.

Table 1: RNA Quality Control Metrics

Sample ID Concentration (ng/µL) A260/A280 A260/A230 RIN
Control_Rep1 150 2.05 2.10 9.5
Control_Rep2 165 2.03 2.05 9.7
Control_Rep3 140 2.06 2.15 9.4
Treated_Rep1 155 2.04 2.08 9.6
Treated_Rep2 170 2.02 2.00 9.8

| Treated_Rep3 | 145 | 2.05 | 2.12 | 9.5 |

Quantitative Real-Time PCR (qPCR) Analysis

qPCR is used to measure the expression of a select number of target genes. Based on our hypothetical EGFR inhibition, suitable target genes could include those downstream of the MAPK and PI3K/AKT pathways, such as c-FOS, c-JUN, CCND1 (Cyclin D1), and VEGFA. Housekeeping genes (e.g., GAPDH, ACTB) are used for normalization.

  • Protocol:

    • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

    • qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers for the target and housekeeping genes, and a SYBR Green master mix.

    • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Table 2: Example qPCR Target Genes

Gene Function Expected Change upon Inhibition
c-FOS Transcription factor, cell proliferation Decrease
c-JUN Transcription factor, cell proliferation Decrease
CCND1 Cell cycle progression Decrease
VEGFA Angiogenesis Decrease
GAPDH Housekeeping No change

| ACTB | Housekeeping | No change |

RNA Sequencing (RNA-Seq) Analysis

RNA-seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel pathways and biomarkers affected by the compound.

  • Protocol:

    • Library Preparation: Prepare sequencing libraries from high-quality total RNA using a commercial kit (e.g., Illumina TruSeq® Stranded mRNA). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

    • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq™). Aim for a sequencing depth of at least 20 million reads per sample.

    • Data Analysis Pipeline:

      • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

      • Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

      • Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.

      • Differential Expression Analysis: Identify differentially expressed genes between treated and control samples using packages like DESeq2 or edgeR.

      • Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify affected biological pathways and processes using tools like GSEA or DAVID.

Data Interpretation and Validation

The results from both qPCR and RNA-seq should be integrated to build a comprehensive understanding of the compound's effects. RNA-seq will provide a global view of transcriptomic changes, while qPCR can be used to validate key findings from the RNA-seq data and to more precisely quantify the expression of specific genes of interest.

  • Interpretation:

    • Look for consistent downregulation of genes in pro-proliferative and pro-survival pathways.

    • Identify any unexpected off-target effects or activation of compensatory pathways.

    • Correlate gene expression changes with phenotypic observations (e.g., cell viability).

  • Validation:

    • Select a subset of differentially expressed genes identified by RNA-seq for validation by qPCR using independent biological replicates.

Conclusion

This application note provides a robust framework for elucidating the effects of this compound on gene expression. By combining targeted and global transcriptomic approaches, researchers can gain valuable insights into the compound's mechanism of action, identify potential biomarkers of response, and advance its development as a potential therapeutic agent. The provided protocols are intended as a starting point and may require optimization based on the specific cell system and experimental goals.

References

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • My Cancer Genome. (n.d.). Receptor tyrosine kinase/growth factor signaling. [Link]

  • Sino Biological. (n.d.). Platelet-derived Growth Factor (PDGF) Family. [Link]

  • PLOS. (2008). Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells. [Link]

  • AACR Journals. (2014). Molecular Pathways: BCR-ABL. [Link]

Troubleshooting & Optimization

"4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide solubility issues and solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide (CAS No. 1018564-07-2).[1][2] This document is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Due to its specific chemical structure, featuring both hydrophobic aromatic rings and ionizable basic groups, achieving desired concentrations in aqueous media can be a significant hurdle.

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve solubility issues, ensuring the integrity and success of your experiments. We will explore the underlying chemical principles and provide actionable, step-by-step protocols.

Compound Structural Analysis

Understanding the molecule's structure is the first step in diagnosing solubility problems.

Compound_Structure cluster_Benzamide Benzamide Core (Hydrophobic) cluster_FunctionalGroups Key Functional Groups Benzamide FG FG DMSO_Precipitation_Workflow Start Issue: Compound precipitates from DMSO stock upon aqueous dilution Check_pH Is the aqueous buffer pH optimized for solubility? (See Q1) Start->Check_pH Lower_Stock_Conc Strategy 1: Lower Stock Concentration - Decrease concentration in DMSO (e.g., from 50 mM to 10 mM). - Reduces the degree of supersaturation upon dilution. Check_pH->Lower_Stock_Conc If pH is already optimal or cannot be changed Use_Cosolvent Strategy 2: Use an Aqueous Co-solvent - Add a water-miscible organic solvent to the final buffer. - Examples: Ethanol, Propylene Glycol, PEG 400. - Keep final organic solvent concentration low (e.g., <5%) to avoid biological interference. Check_pH->Use_Cosolvent If pH is already optimal or cannot be changed Use_Excipient Strategy 3: Employ Solubilizing Excipients - Use agents like cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Polysorbate 80). - These form complexes or micelles to keep the compound in solution. Check_pH->Use_Excipient If pH is already optimal or cannot be changed Test_Stability Verify Solution Stability - After applying a strategy, let the solution stand. - Visually inspect for precipitation over time. - Quantify concentration if needed. Lower_Stock_Conc->Test_Stability Use_Cosolvent->Test_Stability Use_Excipient->Test_Stability

Caption: Troubleshooting workflow for DMSO stock precipitation issues.

Detailed Strategies:

  • Reduce DMSO Stock Concentration: High concentrations in the initial DMSO stock are more likely to precipitate. [3]Try making a lower concentration stock (e.g., 10 mM instead of 100 mM). This reduces the magnitude of the supersaturation when you dilute into the buffer.

  • Incorporate a Co-solvent: Introduce a water-miscible organic solvent into your final aqueous buffer. [4]This creates a more hospitable environment for your compound. Start with low percentages (1-5%) to minimize effects on your biological system.

  • Use Solubilizing Excipients: For challenging cases, excipients can dramatically enhance solubility. [5][6] * Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin): These molecules have a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex," effectively shielding your hydrophobic compound from the aqueous environment. [4] * Surfactants (e.g., Polysorbate 20/80, Cremophor EL): Above their critical micelle concentration, surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility. [7]

Q3: I've tried adjusting the pH and using co-solvents, but solubility is still insufficient for my needs. What other advanced options can I explore?

Answer: If basic methods are insufficient, you may need to modify the compound's solid-state properties or create a more formal formulation. Two powerful techniques are salt formation and the use of amorphous solid dispersions.

1. Salt Formation: This is one of the most effective and widely used methods for increasing the solubility of weakly basic or acidic drugs. [8][9][10]By reacting your compound (a weak base) with an acid, you can form a stable, crystalline salt with significantly improved aqueous solubility and dissolution rate. [11]

  • Common Counter-ions for Basic Drugs: Hydrochloride (HCl), Mesylate, Sulfate, Tartrate. [9][12]* Experimental Protocol:

    • Dissolve the free base of your compound in a suitable organic solvent (e.g., ethanol, isopropanol).

    • Add a stoichiometric equivalent of the selected acid (e.g., HCl in isopropanol).

    • Stir the mixture. The salt will often precipitate out of the organic solvent.

    • Isolate the solid salt by filtration, wash with a small amount of solvent, and dry under vacuum.

    • Confirm salt formation using analytical techniques (e.g., melting point, NMR, FTIR).

    • Test the aqueous solubility of the newly formed salt, which should be much higher than the free base.

2. Amorphous vs. Crystalline Form: The solid-state form of your compound plays a crucial role in its solubility. Crystalline forms have molecules arranged in a highly ordered, stable lattice that requires significant energy to break apart for dissolution. [13]Amorphous forms lack this long-range order and are thermodynamically less stable, which translates to higher apparent solubility and faster dissolution rates. [14][15]

  • How to Generate Amorphous Material: Rapid precipitation or fast solvent evaporation (e.g., spray drying) can often produce an amorphous solid instead of a crystalline one. [16]* Consideration: Amorphous materials are less stable and can convert back to the more stable, less soluble crystalline form over time, especially in the presence of heat or humidity. [17]They are often stabilized by dispersing them in a polymer matrix (see below).

3. Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at the molecular level. [18]This can generate a stable amorphous form of the drug, enhancing its dissolution.

  • Common Carriers: Polyvinylpyrrolidone (PVP), Copovidone (Kollidon VA64), Hydroxypropyl Methylcellulose (HPMC). [5]* Method: A common lab-scale method is solvent evaporation. Dissolve both your compound and the carrier polymer in a common organic solvent, then evaporate the solvent rapidly. The resulting solid will have your compound molecularly dispersed within the polymer, preventing crystallization and improving solubility. [19]

Solubility Strategy Comparison
StrategyPrincipleProsCons
pH Adjustment Ionizes the molecule by protonating the basic amino and pyridyl groups. [20]Simple, effective for ionizable compounds.Limited by the pH tolerance of the experimental system (e.g., cells, enzymes).
Co-solvency Reduces the polarity of the aqueous solvent system. [4]Easy to implement for stock dilutions.Organic solvents can interfere with biological assays; risk of precipitation remains.
Salt Formation Creates a stable, ionized solid form with higher intrinsic solubility. [8][11]Significant and permanent increase in solubility and dissolution rate.Requires chemical synthesis and characterization steps.
Amorphous Form Uses a higher-energy, disordered solid state that dissolves more readily. [13][15]Can dramatically increase apparent solubility.Thermodynamically unstable; may revert to crystalline form. [17]
Excipients Encapsulates the molecule in cyclodextrins or micelles. [5][6]Very effective; can be used in final formulations.May have their own biological effects; can increase solution viscosity.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Quora. (2017). Is solid amorphus more stable than crystalline?. [Link]

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499). Marcel Dekker, Inc.
  • Quora. (2017). Why amorphous is more soluble than crystalline drugs?. [Link]

  • Curia Global. Amorphous Solids: Implications for Solubility and Stability. [Link]

  • LibreTexts. Factors affecting solubility. [Link]

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • Wikipedia. Amorphous solid. [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

  • Scribd. Amorphous vs Crystalline Solids in Pharma. [Link]

  • PubChem. 4-Amino-N-[3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide. [Link]

  • European Pharmaceutical Review. Novel excipients for solubility enhancement. [Link]

  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]

  • PubChem. 4-amino-3-methyl-N-(3-methyl-2-pyridinyl)benzamide. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Manufacturing Chemist. Enhancing solubility with novel excipients. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. [Link]

  • Plos One. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Quora. What are the factors that affect solubility?. [Link]

  • ChemUniverse. This compound. [Link]

  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. [Link]

  • Sussex Drug Discovery Centre. Can we predict compound precipitation in DMSO stocks?. [Link]

  • ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]

  • Science.gov. factors affecting solubility: Topics. [Link]

  • Semantic Scholar. Compound Precipitation in High-Concentration DMSO Solutions. [Link]

  • National Center for Biotechnology Information. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

  • Reddit. Looking for suggestions to dissolve benzamide derivatives. [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. [Link]

  • Lumen Learning. Properties of amines. [Link]

  • Chemistry LibreTexts. Acidity and Basicity of Amines. [Link]

  • Portland State University. Chapter 22 Notes - Amines. [Link]

  • University of Rhode Island. Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • PubChem. 2-((4-pyridyl)methyl)amino-N-(3-(trifluoromethyl)phenyl)benzamide. [Link]

  • PubChem. Benzamide. [Link]

  • Preprints.org. (2020). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • MDPI. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. [Link]

  • PubChem. N-pyridyl benzamide. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and significantly improve the yield and purity of your target compound.

Synthetic Overview & Core Challenge

The synthesis of this compound is primarily an amide coupling reaction between 4-amino-3-methylbenzoic acid and 3-(aminomethyl)pyridine. While seemingly straightforward, this reaction presents several challenges that can lead to low yields, including the nucleophilicity of the reactants, the choice of coupling agent, and potential side reactions.[1]

The core transformation is outlined below:

Synthetic_Pathway cluster_product Product SM1 4-Amino-3-methylbenzoic Acid P1 4-Amino-3-methyl-N- (3-pyridylmethyl)benzamide SM2 3-(Aminomethyl)pyridine SM2->P1 Coupling Reagent, Base, Solvent

Caption: General synthetic route for the target benzamide.

This guide will focus on troubleshooting the critical amide coupling step to maximize conversion and simplify purification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the most likely causes?

Low or no yield is the most frequent issue and typically points to one of three areas: inefficient carboxylic acid activation, amine deactivation, or suboptimal reaction conditions.[2]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (an active ester) to react with the amine. If your coupling reagent is old, hydrated, or used in insufficient amounts, this activation will be incomplete.[2]

  • Amine Deactivation: The amine starting material is a nucleophile. However, it is also a base. An acid-base reaction can occur between the carboxylic acid and the amine, forming a salt. This protonates the amine, rendering it non-nucleophilic and unable to participate in the coupling reaction.[2] This is why a non-nucleophilic external base (like DIPEA) is crucial.

  • Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of water in your solvent or on your glassware can quench the intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[2] Always use anhydrous solvents and dry glassware.

Q2: I see a lot of unreacted starting materials by TLC/LC-MS. How can I drive the reaction to completion?

Seeing unreacted starting materials indicates a problem with reaction kinetics or activation.

  • Pre-activation: A critical technique is to "pre-activate" the carboxylic acid. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in your anhydrous solvent for 15-30 minutes before adding the amine.[2] This ensures the active ester is fully formed before the amine is introduced, preventing the acid-base side reaction.

  • Choice of Coupling Reagent: For challenging couplings, a more potent coupling reagent may be necessary. While standard carbodiimides like EDC are effective, uronium/aminium-based reagents like HATU often give faster reactions and higher yields with less epimerization.[3]

  • Temperature: Most amide couplings are run at room temperature.[4] If the reaction is sluggish due to steric hindrance, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate, but should be done cautiously as it can also increase side reactions.

Troubleshooting_Workflow Start Low Yield Observed Check1 Analyze Crude Reaction (TLC, LC-MS) Start->Check1 Result1 Mainly Unreacted Starting Materials Check1->Result1 Result2 Complex Mixture/ Side Products Check1->Result2 Cause1A Cause: Incomplete Activation Result1->Cause1A Cause1B Cause: Amine Deactivation Result1->Cause1B Cause2A Cause: N-Acylurea Formation (with Carbodiimides) Result2->Cause2A Cause2B Cause: Hydrolysis of Active Intermediate Result2->Cause2B Sol1A Solution: - Use fresh coupling reagent - Increase reagent equivalents Cause1A->Sol1A Sol1B Solution: - Pre-activate carboxylic acid - Ensure sufficient base (e.g., 2 eq DIPEA) Cause1B->Sol1B Sol2A Solution: - Add HOBt with EDC - Switch to HATU/HBTU Cause2A->Sol2A Sol2B Solution: - Use anhydrous solvent - Dry glassware thoroughly Cause2B->Sol2B

Caption: A workflow for troubleshooting low-yield reactions.

Q3: My product is impure and purification is difficult. What are the common side products?

A major advantage of using coupling additives like HOBt or reagents like HATU (which is derived from HOAt) is the suppression of side reactions.[4]

  • N-Acylurea Byproduct: When using a carbodiimide like EDC alone, the highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea.[4] This byproduct is unreactive and often has a similar polarity to the desired product, complicating purification. Adding HOBt traps the intermediate as an active ester, preventing this rearrangement.

  • Purification Challenges: The final product contains two basic nitrogen atoms (the aniline and the pyridine). This can cause "streaking" on silica gel columns. To mitigate this, consider adding a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide in methanol to your eluent system.[5]

Q4: How do I choose the optimal coupling reagent for this synthesis?

The choice of reagent is critical and depends on the reactivity of your substrates.[1][2]

Coupling Reagent SystemKey Features & MechanismProsCons / Common Issues
EDC / HOBt Carbodiimide activation. HOBt is added to form an active ester, suppressing N-acylurea formation and reducing racemization.[4]Cost-effective; byproducts are water-soluble, simplifying workup.Can be less effective for sterically hindered or electron-deficient amines.
HATU / DIPEA Forms a highly reactive HOAt active ester. Generally considered one of the most efficient coupling reagents.[3]High yields, fast reaction times, low racemization. Very effective for difficult couplings.More expensive; byproducts are not water-soluble.
T3P® (Propylphosphonic Anhydride) Forms a mixed anhydride intermediate. The byproducts are water-soluble phosphonic acids.High reactivity; byproducts are easily removed with an aqueous basic wash.Can be sensitive to moisture.
Acyl Fluoride (via TFFH/BTFFH) Converts the carboxylic acid to a highly reactive acyl fluoride in situ, which then reacts with the amine.[6]Excellent for sterically hindered substrates where other methods fail.[6]Reagents can be more expensive and require careful handling.

For this specific synthesis, HATU is an excellent starting choice due to its high efficiency. If cost is a major concern, EDC/HOBt is a robust alternative, provided care is taken to ensure anhydrous conditions.

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol provides a reliable method for the synthesis of this compound.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-amino-3-methylbenzoic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or DCM (approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Pre-activation Stirring: Stir the mixture at room temperature for 15-30 minutes. The solution may change color or clarity as the active ester forms.

  • Amine Addition: Add 3-(aminomethyl)pyridine (1.05 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. A gradient elution of ethyl acetate in hexanes, potentially with 1% triethylamine, is a good starting point.

Protocol 2: Synthesis of 4-Amino-3-methylbenzoic Acid Precursor

If starting from 3-methyl-4-nitrobenzoic acid, the nitro group must first be reduced. Catalytic hydrogenation is a clean and efficient method.[7]

  • Setup: In a hydrogenation vessel, dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq.) in a solvent like methanol or ethanol.

  • Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (a balloon is sufficient for small scale, or a Parr shaker for larger scale) with vigorous stirring.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 4-amino-3-methylbenzoic acid, which is often pure enough to use in the next step without further purification.[7]

Frequently Asked Questions (FAQs)

  • Q: What is the best way to monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 50% ethyl acetate in hexanes. The product should have an Rf value between the two starting materials. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • Q: My starting amine, 3-(aminomethyl)pyridine, is an oil. How should I handle it? A: 3-(aminomethyl)pyridine is a liquid at room temperature. As with all reagents, ensure it is free of water. It is best to measure it by volume using a syringe and calculate the molar quantity based on its density.

  • Q: Are there any safety precautions I should be aware of? A: Yes. Coupling reagents like HATU can be hazardous and should be handled in a fume hood with appropriate personal protective equipment (PPE). Solvents like DMF and DCM are toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use. The filtration of Pd/C catalyst can be a fire hazard as it can be pyrophoric when dry; ensure the Celite pad is kept wet with the reaction solvent during filtration.

References

  • Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. (n.d.). Patsnap Eureka. Retrieved from [Link]

  • CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (n.d.). Google Patents.
  • Reduction of nitrobenzoic acid - JPS5726652A. (n.d.). Google Patents.
  • Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. (2006). ResearchGate. Retrieved from [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved from [Link]

  • Supporting Information. (n.d.). CDC Stacks. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry. Retrieved from [Link]

  • Feasibility of baker's yeast for reducing 3-nitrobenzoic acid to 3-aminobenzoic acid? (2023). Reddit. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (2013). ResearchGate. Retrieved from [Link]

  • What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid? (n.d.). FAQ. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Purification of N-benzylbenzamides. (2019). Reddit. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • amide coupling help. (2020). Reddit. Retrieved from [Link]

  • Tips and tricks for difficult amide bond formation? (2019). Reddit. Retrieved from [Link]

  • US4440953A - Purification of N-substituted aminobenzaldehydes. (n.d.). Google Patents.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Binding Properties of the Fluorinated Substituted Benzamide [3H]NCQ 115, a New Selective Dopamine D2 Receptor Ligand. (n.d.). PubMed. Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). Retrieved from [Link]

  • (a) Absorption and (b) emission spectra of 4- amino-3-methyl benzoic... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2014). ResearchGate. Retrieved from [Link]

  • 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598. (n.d.). PubChem. Retrieved from [Link]

  • This compound [P41153]. (n.d.). ChemUniverse. Retrieved from [Link]

  • 4-amino-3-methylbenzoic acid. (n.d.). Stenutz. Retrieved from [Link]

  • 3-amino-N-[(4-methyl-3-pyridinyl)methyl]benzamide | C14H15N3O | CID. (n.d.). PubChem. Retrieved from [Link]

  • CN105801559A - Preparing method for 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amidogen]ethyl benzoate. (n.d.). Google Patents.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (n.d.). SciRP.org. Retrieved from [Link]

  • CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4. (n.d.). Google Patents.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Dangers of orally administered para-aminobenzoic acid. (n.d.). PubMed. Retrieved from [Link]

  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). (n.d.). PubMed. Retrieved from [Link]

  • WO2003072534A1 - Method for preparing p-aminobenzoic acid. (n.d.). Google Patents.
  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome | ACS Central Science. (2023). ACS Publications. Retrieved from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). SciSpace. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide (C₁₄H₁₅N₃O, MW: 241.29 g/mol )[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. By combining fundamental chemical principles with practical, field-tested strategies, this document aims to provide you with the necessary tools to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a dark oil or tar after synthesis. What are the likely causes and how can I obtain a solid product?

A1: The appearance of a dark oil or tar is a common issue and can stem from several factors. The high polarity of the molecule, stemming from the free amine and pyridine nitrogen, can lead to strong intermolecular interactions and the retention of polar solvents or impurities. Additionally, residual catalysts, polymeric byproducts from the synthesis, or degradation products can contribute to this issue.

To address this, begin by performing a liquid-liquid extraction to remove highly polar or non-polar impurities. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. If the product remains an oil, consider triturating with a non-polar solvent like hexanes or diethyl ether to induce precipitation of the desired compound.

Q2: I'm observing a persistent impurity with a similar polarity to my target compound during thin-layer chromatography (TLC) analysis. How can I improve the separation?

A2: Co-elution of impurities is a frequent challenge, especially with structurally similar byproducts such as positional isomers or unreacted starting materials. To enhance separation on TLC, and subsequently in column chromatography, you can adjust the polarity of your mobile phase. Experiment with adding a small percentage of a more polar solvent like methanol to your ethyl acetate/hexane or dichloromethane/methanol system. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), can also be beneficial. The basic modifier can interact with the acidic sites on the silica gel, reducing tailing of your basic compound and potentially improving resolution.

Q3: What are the best practices for column chromatography purification of this compound?

A3: For successful column chromatography, several factors are crucial. First, ensure your crude material is properly prepared for loading onto the column. Adsorbing the crude product onto a small amount of silica gel to create a dry powder is often more effective than loading it as a concentrated solution, as this can lead to better band separation.

Choosing the right solvent system is also critical. A gradient elution, starting with a less polar mixture (e.g., 100% dichloromethane) and gradually increasing the polarity by adding methanol, is often effective for separating the target compound from less polar impurities. Monitor the fractions carefully using TLC. For compounds with basic nitrogens like this one, using silica gel that has been pre-treated with triethylamine can prevent streaking and improve the separation quality.

Q4: My yield is significantly lower than expected after purification. What are the potential reasons and how can I mitigate this?

A4: Low recovery can be attributed to several factors. The compound may have partial solubility in the aqueous phase during workup, leading to losses. To minimize this, ensure the pH of the aqueous layer is basic during extraction to keep the amine and pyridine groups deprotonated and more soluble in the organic phase.

During chromatography, irreversible adsorption onto the silica gel can also reduce yield. The use of a deactivated stationary phase or the addition of a competitive base like triethylamine to the eluent can help. Finally, ensure complete elution of your product from the column by flushing with a highly polar solvent system at the end of the purification run.

Troubleshooting Guide

Issue 1: Product Degradation During Purification

Symptoms:

  • Appearance of new, more polar spots on TLC during chromatography.

  • Color change of the product fractions (e.g., yellowing or browning).

Root Cause Analysis: The primary amino group on the benzene ring can be susceptible to oxidation, especially when exposed to air and light over extended periods on silica gel. The pyridine moiety can also be sensitive to certain conditions.

Solutions:

  • Minimize Exposure: Work efficiently to minimize the time the compound spends on the chromatography column.

  • Use an Inert Atmosphere: If the compound is particularly sensitive, consider running the column under a nitrogen or argon atmosphere.

  • Solvent Purity: Ensure that the solvents used for chromatography are free of peroxides, which can promote oxidation.

Issue 2: Difficulty with Crystallization for Final Purification

Symptoms:

  • The purified compound oils out upon solvent evaporation.

  • Formation of a fine powder instead of well-defined crystals.[4]

Root Cause Analysis: "Oiling out" can occur if the compound has a low melting point or if residual impurities are inhibiting crystal lattice formation.[4] Rapid precipitation leads to the formation of a fine powder rather than larger crystals.

Solutions:

  • Solvent Selection: Experiment with various solvent systems for recrystallization. A binary solvent system, where the compound is soluble in one solvent (e.g., methanol or ethanol) and insoluble in another (e.g., water, hexanes, or diethyl ether), often yields good crystals.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial. This can promote the growth of larger, higher-purity crystals.[4]

  • Vapor Diffusion: A vapor diffusion setup, where an anti-solvent vapor slowly diffuses into a solution of the compound, can also encourage the growth of high-quality crystals.

  • Scratching: Induce crystallization by scratching the inside of the flask with a glass rod to create nucleation sites.[4]

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Dichloromethane).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the initial solvent. Gradually increase the polarity by adding methanol (e.g., from 0% to 10% methanol in dichloromethane). A step gradient is often effective.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Pooling: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization from a Binary Solvent System
  • Dissolution: In a flask, dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol or isopropanol).

  • Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still warm, add a solvent in which the compound is insoluble (e.g., deionized water or hexanes) dropwise until the solution becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Visualizing the Purification Workflow

Below is a diagram illustrating the decision-making process for the purification of this compound.

Purification_Workflow cluster_synthesis Post-Synthesis cluster_workup Aqueous Workup cluster_chromatography Chromatography cluster_final_purification Final Purification cluster_analysis Purity Analysis Crude_Product Crude Product Dark Oil/Tar Liquid_Extraction Liquid-Liquid Extraction (EtOAc/Water, Brine) Crude_Product->Liquid_Extraction Dissolve in Organic Wash with Aqueous Column_Chromatography Column Chromatography (Silica, DCM/MeOH gradient) Liquid_Extraction->Column_Chromatography Concentrate and Adsorb on Silica Recrystallization Recrystallization (e.g., EtOH/Water) Column_Chromatography->Recrystallization Pool Pure Fractions and Concentrate Purity_Check {Purity Check | (NMR, LC-MS, HPLC)} Recrystallization->Purity_Check Isolate Crystals

Caption: A typical workflow for the purification of this compound.

Impurity Profile and Rationale

The potential impurities in a synthesis of this compound are dictated by the starting materials and reaction conditions. A common synthetic route involves the coupling of 4-amino-3-methylbenzoic acid with 3-(aminomethyl)pyridine.

Potential Impurity Structure Reason for Formation Purification Strategy
Unreacted 4-amino-3-methylbenzoic acidIncomplete reactionWash with aqueous base (e.g., NaHCO₃) during workup.
Unreacted 3-(aminomethyl)pyridineIncomplete reactionWash with aqueous acid (e.g., dilute HCl) during workup (note: this may also extract the product).
N,N'-diacylated byproductReaction of the product's primary amine with another molecule of the activated benzoic acid.Careful control of stoichiometry; separation by column chromatography.
Positional IsomersIf starting materials with different substitution patterns are present as impurities.Careful purification of starting materials; separation by column chromatography.

References

  • MOLBASE. (n.d.). 4-Amino-N-(3-pyridinylmethyl)benzamide. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N-[3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide. Retrieved from [Link]

  • Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. (n.d.). Arkivoc. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Stability of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. While specific, publicly available stability data for this compound is limited, this document outlines a robust framework based on the well-established principles of benzamide derivative chemistry and forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2]

Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and address stability-related challenges, ensuring the integrity and accuracy of your experimental results.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific issues you may encounter during your experiments, providing step-by-step protocols to diagnose and mitigate them.

Issue 1: Inconsistent or Declining Compound Concentration in Aqueous Buffers

Plausible Cause: The most common cause for the loss of benzamide derivatives in aqueous solutions is hydrolysis of the amide bond, which is highly influenced by the pH of the solution.[3] Benzamides can undergo hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid (4-amino-3-methylbenzoic acid) and amine (3-pyridylmethanamine).

Troubleshooting Workflow:

  • pH Screening: Evaluate the stability of the compound across a range of pH values to identify the optimal pH for your experiments.

  • Forced Hydrolysis Study: Intentionally degrade the compound under acidic and basic conditions to identify the degradation products and establish a stability profile.

Experimental Protocol: Forced Hydrolysis Study

This protocol aims to induce a target degradation of 5-20% to generate primary degradation products without causing further, more complex degradation.[1][4]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acidic: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Basic: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Neutral: Mix an aliquot of the stock solution with HPLC grade water to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the solutions at 60°C and analyze samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute with the mobile phase to an appropriate concentration.

  • HPLC Analysis: Analyze the samples using a suitable stability-indicating HPLC method (see Issue 3 for a recommended method).

Data Interpretation:

Condition Expected Outcome Interpretation
0.1 M HClAppearance of new peaks with different retention timesIndicates acid-catalyzed hydrolysis.
0.1 M NaOHAppearance of new peaks with different retention timesIndicates base-catalyzed hydrolysis.
Neutral WaterMinimal to no new peaksSuggests greater stability at neutral pH.

Workflow Diagram: Forced Hydrolysis Study

Forced_Hydrolysis_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in ACN Acid 0.1 M HCl 0.1 mg/mL Stock->Acid Dilute Base 0.1 M NaOH 0.1 mg/mL Stock->Base Dilute Neutral Water 0.1 mg/mL Stock->Neutral Dilute Incubate Incubate at 60°C Timepoints: 0, 2, 4, 8, 24h Acid->Incubate Base->Incubate Neutral->Incubate Neutralize Neutralize Acid/Base Samples Incubate->Neutralize HPLC HPLC Analysis Neutralize->HPLC

Caption: Workflow for conducting a forced hydrolysis study.

Issue 2: Compound Degradation in the Presence of Air or Light

Plausible Cause: The 4-amino group on the benzamide ring can be susceptible to oxidation. Aromatic compounds, in general, can also be sensitive to photodegradation.

Troubleshooting Workflow:

  • Forced Oxidation Study: Expose the compound to an oxidizing agent to assess its oxidative stability.

  • Photostability Study: Expose the compound to a controlled light source to determine its sensitivity to light.

Experimental Protocol: Forced Oxidation and Photostability Studies

Materials:

  • 3% Hydrogen Peroxide (H₂O₂)

  • Photostability chamber with controlled light and UV exposure

  • Amber vials

Procedure for Forced Oxidation:

  • Prepare a 0.1 mg/mL solution of the compound in acetonitrile.

  • Add 3% H₂O₂ and incubate at room temperature.

  • Analyze samples by HPLC at various time points.

Procedure for Photostability:

  • Prepare two sets of 0.1 mg/mL solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Place one set in a photostability chamber according to ICH Q1B guidelines.

  • Wrap the second set in aluminum foil (dark control) and place it in the same chamber.

  • Analyze samples from both sets by HPLC after a defined exposure period.

Data Interpretation:

Study Observation Conclusion
Forced OxidationAppearance of new peaksSusceptible to oxidation.
PhotostabilitySignificant degradation in the light-exposed sample compared to the dark controlCompound is photolabile.
Issue 3: Difficulty in Separating the Parent Compound from its Degradants

Plausible Cause: An inadequate analytical method can fail to resolve the parent compound from its degradation products, leading to inaccurate quantification. A stability-indicating method is crucial.[5]

Troubleshooting Workflow:

  • Develop a Stability-Indicating HPLC Method: Utilize a gradient reversed-phase HPLC method, which is generally effective for separating compounds with varying polarities, such as a parent drug and its more polar degradants.[5]

Recommended HPLC Method:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30°C

Method Validation: To confirm the method is stability-indicating, analyze the samples from the forced degradation studies. The method should be able to separate the parent peak from all degradation product peaks.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: While specific data for this molecule is not available, the primary degradation pathway for benzamide derivatives in solution is typically hydrolysis of the amide bond.[3] This can be catalyzed by acid or base, yielding the corresponding carboxylic acid and amine. The amino group on the phenyl ring may also be susceptible to oxidation.

Potential Degradation Pathway

Degradation_Pathway Parent 4-Amino-3-methyl-N- (3-pyridylmethyl)benzamide Acid 4-Amino-3-methylbenzoic Acid Parent->Acid Hydrolysis (H⁺ or OH⁻) Amine 3-Pyridylmethanamine Parent->Amine Hydrolysis (H⁺ or OH⁻) Oxidized Oxidized Products Parent->Oxidized Oxidation

Caption: Potential degradation pathways of the compound.

Q2: How does temperature affect the stability of this compound?

A2: Generally, an increase in temperature accelerates the rate of chemical degradation reactions, including hydrolysis.[3] Therefore, it is recommended to store solutions of this compound at refrigerated temperatures (2-8°C) to minimize degradation, especially for long-term storage.[6]

Q3: What solvents are recommended for dissolving and storing this compound?

A3: Based on the general solubility of similar compounds, aprotic polar organic solvents like DMSO and DMF are suitable for preparing stock solutions.[3] For aqueous experiments, it is crucial to determine the optimal pH for stability, as discussed in the troubleshooting section. If aqueous buffers are used, they should be freshly prepared.

Q4: How can I ensure the stability of my compound in the autosampler during a long HPLC sequence?

A4: If the compound shows instability at room temperature, it is advisable to use a refrigerated autosampler (e.g., set to 4°C) to minimize degradation while samples are queued for analysis.[7] You can assess autosampler stability by injecting a standard at the beginning and end of a long analytical run and comparing the peak areas.

Q5: Are there any specific handling precautions I should take?

A5: Given the potential for photolability, it is good practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2] To prevent oxidative degradation, consider using de-gassed solvents or purging the solution with an inert gas like nitrogen or argon, especially for long-term storage.

References

  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. Benchchem.
  • An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions. Benchchem.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Analytical Techniques In Stability Testing. Separation Science.
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.
  • Unstable Small Molecule Therapeutic Analysis. KCAS Bio.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Core components of analytical method validation for small molecules-an overview.
  • Forced Degradation Studies. MedCrave online.
  • Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of Pharmaceutical Sciences.
  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. ResearchGate.
  • forced degradation study: Topics by Science.gov.
  • Forced Degradation – A Review.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • 4-Amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide. ChemScene.

Sources

Technical Support Center: Crystallization of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and structurally related compounds. Drawing upon established principles of physical chemistry and crystallization science, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-quality crystalline material.

Introduction to Crystallization of this compound

This compound is a molecule of interest in pharmaceutical research, and its purification and solid-state form are critical for downstream applications. Crystallization is a pivotal step in ensuring high purity and obtaining a stable crystalline form with consistent physicochemical properties. The structure of this molecule, possessing a benzamide core, an amino group, a methyl substituent, and a pyridylmethyl moiety, presents unique challenges and opportunities in developing a robust crystallization process. The presence of multiple hydrogen bond donors and acceptors, along with aromatic rings, suggests that intermolecular interactions will play a significant role in crystal lattice formation.

This guide will address common issues such as oiling out, the formation of fine powders, and the potential for polymorphism, providing systematic approaches to overcome these obstacles.

Troubleshooting Guide: From Problem to Solution

This section is designed to address specific experimental issues in a direct question-and-answer format, providing not just solutions but the scientific rationale behind them.

Q1: My compound is not crystallizing from the solution, even after cooling. What are the initial steps I should take?

A1: The absence of crystallization indicates that the solution is likely undersaturated, or that the nucleation energy barrier has not been overcome. Here is a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod just below the meniscus of the solution. This can create microscopic imperfections on the glass surface that serve as nucleation sites.

    • Seeding: If available, add a single, well-formed crystal of this compound to the solution. This seed crystal will act as a template for further crystal growth, bypassing the initial nucleation step.

  • Increase Supersaturation: If nucleation induction is unsuccessful, the solution is likely undersaturated. Supersaturation can be achieved by:

    • Slow Solvent Evaporation: Partially cover the crystallization vessel to allow for the slow evaporation of the solvent. This will gradually increase the concentration of the solute.

    • Anti-solvent Addition: If your compound is dissolved in a good solvent, the slow, dropwise addition of a miscible "anti-solvent" (in which the compound is poorly soluble) can induce crystallization.[1][2] This technique, known as anti-solvent crystallization, is highly effective but must be performed slowly to avoid rapid precipitation.[1][2]

Q2: Instead of crystals, my compound is "oiling out" and forming a separate liquid phase. How can I resolve this?

A2: "Oiling out," or liquid-liquid phase separation, occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[3] This is often due to high supersaturation, rapid cooling, or the presence of impurities.[4] To mitigate this, consider the following strategies:

  • Reduce the Cooling Rate: A slower cooling rate provides more time for molecules to orient themselves into a crystal lattice, rather than aggregating into a disordered liquid phase.[4]

  • Decrease Solute Concentration: Start with a more dilute solution to avoid reaching a high level of supersaturation too quickly.[4]

  • Solvent Selection: The choice of solvent is critical. Experiment with solvents of different polarities. Sometimes, a solvent mixture can prevent oiling out.

  • Elevated Temperature Anti-solvent Addition: When using an anti-solvent, add it slowly to the solution at a slightly elevated temperature. This can prevent localized high supersaturation that leads to oiling out.[4]

dot graph TD { A[Start: Oiling Out Observed] --> B{Is the cooling rate too fast?}; B -- Yes --> C[Decrease cooling rate]; B -- No --> D{Is the concentration too high?}; D -- Yes --> E[Use a more dilute solution]; D -- No --> F{Is the solvent choice optimal?}; F -- Yes --> G[Consider seeding at a temperature above the oiling out point]; F -- No --> H[Screen for alternative solvents or solvent mixtures]; C --> I[Re-run experiment]; E --> I; G --> I; H --> I; }

Troubleshooting workflow for oiling out.
Q3: My crystallization is yielding a fine powder, not single crystals suitable for X-ray diffraction. How can I grow larger crystals?

A3: The formation of a fine powder is indicative of rapid nucleation and crystal growth. To encourage the growth of larger, higher-quality crystals, the rate of crystallization must be slowed down. Here are several techniques to achieve this:

  • Reduce Supersaturation: Work with a solution that is only slightly supersaturated. This can be achieved by using a slightly larger volume of solvent.

  • Slow Evaporation: Control the rate of solvent evaporation by using a vessel with a small opening or by covering it with parafilm and piercing only a few small holes.

  • Vapor Diffusion: This is an excellent method for growing high-quality single crystals from small amounts of material.[5][6] The compound is dissolved in a "good" solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, gradually inducing crystallization.[5][6]

  • Minimize Disturbances: Ensure the crystallization vessel is kept in a location free from vibrations and significant temperature fluctuations.

dot graph G { layout=neato; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Diagram of a vapor diffusion crystallization setup.
Q4: I have obtained crystals, but I suspect they may be a different polymorphic form. How can I control for polymorphism?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceuticals and can significantly impact a drug's properties.[7][8][9][10] Benzamide and its derivatives are known to exhibit polymorphism.[7][8][9][10] Controlling the polymorphic outcome requires careful control over crystallization conditions:

  • Solvent Choice: Different solvents can favor the nucleation and growth of different polymorphs. A systematic solvent screen is the best approach to identify conditions that consistently produce the desired form.

  • Temperature: The temperature of crystallization can influence which polymorph is thermodynamically favored.

  • Seeding: Seeding the solution with a crystal of the desired polymorph is the most direct way to ensure the growth of that specific form.

Frequently Asked Questions (FAQs)

What are the key physicochemical properties of this compound to consider for crystallization?
  • Melting Point: Based on analogs like 4-aminobenzamide (m.p. 181-183°C) and 4-Amino-N-methylbenzamide (m.p. 181°C), the melting point is expected to be relatively high, likely in the range of 150-200°C.[3][11] A high melting point is generally favorable for crystallization.

  • Solubility: The presence of the polar amino and amide groups, as well as the pyridine ring, suggests some solubility in polar solvents.[12][13] However, the overall aromatic structure may limit aqueous solubility. A good starting point for solvent screening would be polar protic solvents like ethanol and methanol, and polar aprotic solvents like acetone, ethyl acetate, and acetonitrile.

  • pKa: The molecule has a basic amino group and a basic pyridine nitrogen. The exact pKa values will influence its solubility in aqueous solutions at different pH values. The solubility is expected to increase in acidic conditions due to the protonation of these basic sites.

What is a good starting solvent system for the crystallization of this compound?

A good starting point for solvent screening is to test a range of solvents with varying polarities. Based on the structure of this compound, the following solvents are recommended for initial screening:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood potential for dissolving the compound upon heating due to their polarity and hydrogen bonding capabilities.
Ketones AcetoneA polar aprotic solvent that can be effective.
Esters Ethyl AcetateA moderately polar solvent that is often a good choice for crystallization.
Nitriles AcetonitrileA polar aprotic solvent that can provide different selectivity.
Aromatic TolueneMay be useful in a mixed solvent system to modulate solubility.
Anti-solvents Heptane, Hexane, WaterTo be used in combination with a good solvent to induce crystallization.
How do impurities affect the crystallization process?

Impurities can have a significant impact on crystallization by:[14][15]

  • Inhibiting Crystal Growth: Impurities can adsorb onto the surface of growing crystals, slowing down or even stopping further growth.[15]

  • Altering Crystal Habit: The shape of the crystals can be changed by impurities that selectively inhibit growth on certain crystal faces.[14]

  • Inducing Polymorphism: Impurities can sometimes favor the formation of a metastable polymorph.[15]

  • Promoting Oiling Out: The presence of impurities can lower the melting point of the solid, making oiling out more likely.[4]

It is crucial to start with the purest possible material to achieve a robust and reproducible crystallization process.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add a minimum amount of a suitable solvent (e.g., Ethanol) to your compound.

  • Heating: Gently heat the mixture (e.g., on a hotplate) while stirring until the compound fully dissolves. If it doesn't dissolve, add small aliquots of the solvent until a clear solution is obtained at the elevated temperature.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To slow the cooling process, you can insulate the flask.

  • Further Cooling: Once at room temperature, you can place the flask in a refrigerator or ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-solvent Crystallization
  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., Methanol or Acetone) at room temperature.

  • Anti-solvent Addition: Slowly add a miscible "anti-solvent" (e.g., Water or Heptane) dropwise to the solution while stirring until the solution becomes slightly turbid.

  • Re-dissolution: Gently warm the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystals should form as the solubility decreases.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Protocol 3: Vapor Diffusion
  • Preparation: Dissolve your compound in a small volume of a relatively non-volatile "good" solvent (e.g., Toluene or Dichloromethane) in a small vial.

  • Setup: Place this small vial inside a larger beaker or jar that contains a more volatile "anti-solvent" (e.g., Hexane or Pentane).

  • Sealing: Seal the outer container and leave it undisturbed.

  • Crystallization: Over time, the anti-solvent vapor will diffuse into the inner vial, causing the solution to become supersaturated and crystals to form.

  • Isolation: Carefully remove the inner vial and isolate the crystals.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI.
  • Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. (n.d.). Physical Chemistry Chemical Physics.
  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. (n.d.). MDPI.
  • Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. (2024). CrystEngComm.
  • Timeline of crystallography. (n.d.). Wikipedia.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
  • Oiling Out in Crystalliz
  • Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Form
  • Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide. (n.d.). BenchChem.
  • Guide for crystalliz
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.).
  • Polymorphism in benzamide. (2005).
  • Recrystalliz
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. (n.d.). BenchChem.
  • Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide. (n.d.). BenchChem.
  • Impact of impurities on crystal growth. (n.d.).
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
  • Some Tricks for the Single Crystal Some Tricks for the Single Crystal Growth of Small Molecules. (n.d.).
  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022).
  • Effect of Impurities on the Growth Kinetics of Crystals. (n.d.).
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.).
  • Growing Crystals. (n.d.). MIT OpenCourseWare.
  • Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. (n.d.).
  • Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things.
  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. (n.d.). BenchChem.
  • 4-Amino-N-methylbenzamide. (2024). ChemBK.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.).
  • 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. (n.d.). PubChem.
  • 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid. (n.d.). Sigma-Aldrich.
  • Synthesis and Crystal Structures of Some Pyridyl Aminothiazole and Thiazolidin-2-ylidene Benzamide Derivatives. (n.d.).
  • 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide. (n.d.). Biosynth.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (n.d.).
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025). ACS Medicinal Chemistry Letters.
  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • Antisolvent Crystalliz
  • 23.1: Properties of amines. (2024). Chemistry LibreTexts.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • Crystalliz
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.).
  • Benzamide. (n.d.). Wikipedia.
  • Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. (n.d.). CORA.
  • Are amines soluble in organic solvents?. (2018). Quora.
  • Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs by Yitian Marguerite Chen. (n.d.). University of Michigan Library.
  • Understanding and Predicting the Effect of Cocrystal Components and pH on Cocrystal Solubility. (n.d.). Crystal Growth & Design.
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyridinylmethyl Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridinylmethyl benzamides. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific principles to empower your experimental design and execution.

I. Frequently Asked Questions (FAQs)

Here we address the most common issues that researchers face during the synthesis of pyridinylmethyl benzamides.

Q1: My reaction yield is low or non-existent. What are the primary causes?

Several factors can contribute to poor yields in amide coupling reactions. The most common culprits include:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine. Insufficient or inefficient coupling reagents will lead to incomplete activation.[1]

  • Deactivation of the Amine: The amine's nucleophilicity can be compromised through protonation. An acid-base reaction between the carboxylic acid and the amine can occur, rendering the amine non-nucleophilic.[1]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the reaction, resulting in slow or incomplete coupling.[1]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.[1][2]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly affect the reaction outcome.[1][2]

Q2: How do I choose the appropriate coupling reagent?

The selection of a coupling reagent is critical and depends on the specific substrates and desired reaction conditions.

  • Carbodiimides (e.g., DCC, EDC): These are widely used for their effectiveness and relatively low cost. Dicyclohexylcarbodiimide (DCC) is effective but the byproduct, dicyclohexylurea (DCU), can be difficult to remove.[3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as its urea byproduct is water-soluble, simplifying purification.[2]

  • Phosphonium Salts (e.g., PyBOP, BOP): These reagents are highly efficient but can be more expensive. They are known for minimizing side reactions like guanidinium byproduct formation. However, the use of BOP is limited due to the carcinogenicity of its byproduct, HMPA.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are among the most effective coupling reagents, particularly for sterically hindered substrates.[1] They react with the carboxylic acid to form active esters that readily react with amines.

Q3: I am observing significant amounts of unreacted starting materials. How can I drive the reaction to completion?

Incomplete reactions are a common issue. To improve conversion, consider the following:

  • Adjust Stoichiometry: Using a slight excess of the amine can help drive the reaction forward.[4]

  • Increase Reaction Time or Temperature: Some reactions, especially those with sterically hindered substrates, may require longer reaction times or elevated temperatures to proceed to completion.[5]

  • Catalyst Use: The addition of a catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction rate.

Q4: My final product is contaminated with byproducts. How can I minimize their formation?

Side reactions can lead to a variety of impurities. Here's how to mitigate common byproducts:

  • Hydrolysis of Acyl Chloride: If using an acyl chloride (e.g., benzoyl chloride), ensure strictly anhydrous conditions to prevent the formation of benzoic acid.[2][4]

  • Double Acylation of the Amine: The formation of N,N-disubstituted amides can occur if the acylating agent is in large excess.[4] Careful control of stoichiometry is crucial.

  • Guanidinium Byproducts: When using uronium-type coupling reagents, the amine can react with the coupling reagent itself. The order of addition is critical; pre-activating the carboxylic acid before adding the amine can prevent this.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of pyridinylmethyl benzamide.

Guide 1: Low Yield in Schotten-Baumann Reactions

The Schotten-Baumann reaction, which typically uses an acyl chloride and a base, is a common method for this synthesis.[6][7]

Problem: Low yield of the desired N-(pyridinylmethyl)benzamide.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Hydrolysis of Benzoyl Chloride Benzoyl chloride readily reacts with water to form benzoic acid, reducing the amount available for the desired reaction.[2][4]Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Protonation of Pyridinylmethylamine The hydrochloric acid byproduct generated during the reaction will protonate the amine starting material, rendering it non-nucleophilic.[2][8]Use a suitable base, such as triethylamine or aqueous sodium hydroxide, to neutralize the HCl as it is formed.[2][6] The base should be added concurrently with or prior to the acyl chloride.
Poor Mixing in Biphasic Systems If using an aqueous base, inefficient stirring can lead to localized high concentrations of reactants and base, promoting side reactions.[2]Use vigorous mechanical stirring to ensure proper mixing of the organic and aqueous phases.
Incorrect Temperature Control The reaction is often exothermic. High temperatures can promote side reactions.[2]Perform the addition of benzoyl chloride at a low temperature (e.g., 0 °C in an ice bath) and then allow the reaction to slowly warm to room temperature.[2][6]
Experimental Protocol: Schotten-Baumann Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide [6]
  • Dissolve 2-(2-aminoethyl)pyridine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Guide 2: Inefficient Amide Coupling Using Coupling Reagents

Directly coupling a carboxylic acid (e.g., benzoic acid) with an amine using a coupling reagent is another common strategy.

Problem: Low conversion to the amide product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Carboxylic Acid Activation The coupling reagent may not be efficiently activating the carboxylic acid.Pre-activate the carboxylic acid with the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[1]
Steric Hindrance Bulky groups on either the benzoic acid derivative or the pyridinylmethylamine can slow down the reaction.[1]Choose a more powerful coupling reagent like HATU or T3P.[3] Consider increasing the reaction temperature or using a higher boiling point solvent like DMF.
Presence of Water Water will hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid.[1]Use anhydrous solvents (e.g., DMF, DCM) and ensure all reagents are dry.
Formation of Guanidinium Byproduct The amine can react with uronium-based coupling reagents.Add the amine to the pre-activated carboxylic acid solution. Do not mix the amine and coupling reagent directly.
Experimental Protocol: HATU-Mediated Amide Coupling [1]
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

III. Visualizing the Process

Troubleshooting Workflow for Pyridinylmethyl Benzamide Synthesis

G start Start Synthesis low_yield Low Yield or No Product? start->low_yield check_activation Incomplete Carboxylic Acid Activation? low_yield->check_activation Yes purification Purification low_yield->purification No check_amine Amine Deactivation? check_activation->check_amine No optimize_coupling Optimize Coupling Reagent & Stoichiometry check_activation->optimize_coupling Yes check_conditions Suboptimal Conditions? check_amine->check_conditions No use_base Add Appropriate Base check_amine->use_base Yes adjust_temp_solvent Adjust Temperature & Solvent check_conditions->adjust_temp_solvent Yes check_conditions->purification No optimize_coupling->purification use_base->purification adjust_temp_solvent->purification success Successful Synthesis purification->success

Caption: A flowchart for troubleshooting common issues in pyridinylmethyl benzamide synthesis.

General Reaction Scheme for Amide Bond Formation

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Carboxylic\nAcid Carboxylic Acid Pyridinylmethyl\nBenzamide Pyridinylmethyl Benzamide Carboxylic\nAcid->Pyridinylmethyl\nBenzamide Pyridinylmethyl\nAmine Pyridinylmethyl Amine Pyridinylmethyl\nAmine->Pyridinylmethyl\nBenzamide Coupling Reagent\nor Acyl Chloride Coupling Reagent or Acyl Chloride Coupling Reagent\nor Acyl Chloride->Pyridinylmethyl\nBenzamide Base Base Base->Pyridinylmethyl\nBenzamide Solvent Solvent Solvent->Pyridinylmethyl\nBenzamide

Caption: Key components for the synthesis of pyridinylmethyl benzamide.

IV. References

  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • MDPI. (2022). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Molecules, 27(15), 4998. [Link]

  • National Institutes of Health. (2015). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (100), e52822. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • National Institutes of Health. (2021). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Organic Letters, 23(15), 5896–5900. [Link]

  • Indian Journal of Chemistry. (2010). Synthesis and antimicrobial activity of pyrimidinylsulfamoyl azolylbenzamides. Indian Journal of Chemistry - Section B, 49B(1), 126-132.

  • Jack Westin. (n.d.). Synthesis of Amides. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(20), 4788. [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Journal of Chemical Technology & Biotechnology. [Link]

  • PubMed. (1986). Synthesis of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides With Hyperglycemic-Hypoglycemic Activity. Journal of Medicinal Chemistry, 29(4), 538-545. [Link]

Sources

Technical Support Center: Synthesis of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this specific amide coupling reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of this compound?

A1: Low yields are often attributed to suboptimal activation of the carboxylic acid on 4-amino-3-methylbenzoic acid or competing side reactions involving the unprotected aromatic amine. Inadequate activation leads to incomplete conversion, while side reactions consume starting materials, forming impurities that can complicate purification. Careful selection of coupling reagents and reaction conditions is crucial.

Q2: Can the aromatic amine on 4-amino-3-methylbenzoic acid interfere with the coupling reaction?

A2: Yes, the primary aromatic amine is a nucleophile and can potentially compete with the primary amine of (3-pyridylmethyl)amine for the activated carboxylic acid, leading to the formation of dimers or oligomers. While the aliphatic amine of (3-pyridylmethyl)amine is generally more nucleophilic, this side reaction can occur, especially with prolonged reaction times or excessive amounts of the activating agent.

Q3: Which coupling reagents are recommended for this synthesis, and are there any I should avoid?

A3: For this type of amide coupling, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure are generally effective.[1][2] These additives help to suppress racemization (though not a concern for this achiral molecule) and increase coupling efficiency.[1] Uronium/aminium-based reagents like HATU or HBTU are also highly efficient but can lead to guanidinylation of the primary amine if not used carefully.[1] It's advisable to avoid highly reactive reagents like acyl chlorides without protection of the aromatic amine, as they can be unselective.[3]

Q4: My final product is difficult to purify. What are the likely impurities?

A4: Common impurities include unreacted starting materials (4-amino-3-methylbenzoic acid and (3-pyridylmethyl)amine), byproducts from the coupling reagent (e.g., dicyclohexylurea if DCC is used), and side products such as the self-coupled dimer of 4-amino-3-methylbenzoic acid or a guanidinium byproduct if uronium/aminium reagents are used in excess.

Q5: Is it necessary to protect the aromatic amine on the 4-amino-3-methylbenzoic acid before coupling?

A5: While not always strictly necessary with optimized conditions, protecting the aromatic amine (e.g., as an acetamide) can prevent self-coupling side reactions and lead to a cleaner reaction profile. However, this adds extra steps to the synthesis (protection and deprotection). For many applications, a carefully controlled one-pot synthesis without protection is preferred for efficiency.

Troubleshooting Guides

Problem 1: Low Yield and Presence of Unreacted Starting Materials

Symptoms:

  • TLC or LC-MS analysis shows significant amounts of both 4-amino-3-methylbenzoic acid and (3-pyridylmethyl)amine remaining after the reaction.

  • The isolated yield of the desired product is significantly lower than expected.

Root Cause Analysis: This issue typically points to inefficient activation of the carboxylic acid. The formation of the active ester intermediate is a critical step for the subsequent nucleophilic attack by the amine.[1][3]

Workflow for Troubleshooting Inefficient Coupling:

G start Low Yield & Unreacted Starting Materials check_reagents Verify Quality and Stoichiometry of Coupling Reagents (e.g., EDC, HOBt) start->check_reagents preactivation Consider Pre-activation Mix carboxylic acid, coupling reagent, and additive for 15-30 min before adding the amine. check_reagents->preactivation Reagents OK temp_conc Optimize Reaction Temperature and Concentration Try running the reaction at a slightly elevated temperature (e.g., 40°C) or increasing the concentration. preactivation->temp_conc solvent Check Solvent Ensure the use of an appropriate, anhydrous solvent like DMF or DCM. temp_conc->solvent outcome Improved Yield? solvent->outcome end Problem Resolved outcome->end Yes reassess Re-evaluate Coupling Strategy Consider a more potent coupling reagent like HATU. outcome->reassess No

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Protocol for Pre-activation:

  • Dissolve 4-amino-3-methylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling additive, such as HOBt or Oxyma Pure (1.1 eq).

  • Add the coupling reagent, for example, EDC (1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Add (3-pyridylmethyl)amine (1.0-1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

Problem 2: Formation of a High Molecular Weight Impurity

Symptoms:

  • A new spot appears on the TLC plate with lower mobility than the starting materials and product.

  • LC-MS or NMR analysis indicates the presence of a dimer of 4-amino-3-methylbenzoic acid.

Root Cause Analysis: This side reaction, known as self-coupling, occurs when an activated molecule of 4-amino-3-methylbenzoic acid reacts with the aromatic amine of another molecule of the same acid instead of the intended (3-pyridylmethyl)amine.

Mitigation Strategies:

StrategyMechanismKey Considerations
Control Stoichiometry Limit the availability of the activated acid before the primary amine is added.Use a slight excess of the carboxylic acid relative to the coupling reagent.[1]
Order of Addition Add the amine component relatively quickly after the activation step.Pre-activation should be long enough to form the active ester but not so long that self-coupling becomes significant.
Amine Protection Temporarily block the aromatic amine to prevent it from reacting.Requires additional synthesis steps (protection and deprotection), which may reduce overall yield.

Visualizing the Self-Coupling Side Reaction:

G cluster_main Desired Reaction cluster_side Side Reaction ActivatedAcid Activated 4-Amino-3-methylbenzoic Acid Product Desired Product ActivatedAcid->Product PyridylAmine (3-pyridylmethyl)amine PyridylAmine->Product ActivatedAcid2 Activated 4-Amino-3-methylbenzoic Acid Dimer Dimer Impurity ActivatedAcid2->Dimer BenzoicAcid 4-Amino-3-methylbenzoic Acid BenzoicAcid->Dimer

Caption: Competing reaction pathways leading to desired product vs. dimer impurity.

Problem 3: Guanidinylation of the Amine

Symptoms:

  • Observed when using uronium/aminium-based coupling reagents like HATU or HBTU.

  • LC-MS analysis shows a byproduct with a mass corresponding to the addition of the coupling agent's guanidinium moiety to the (3-pyridylmethyl)amine.

Root Cause Analysis: Uronium/aminium reagents can react directly with the primary amine, especially if the coupling reagent is present in excess or if the activation of the carboxylic acid is slow. This forms a stable guanidinium byproduct, consuming both the amine and the coupling reagent.[1]

Preventative Measures:

  • Stoichiometry Control: Use a slight excess of the carboxylic acid relative to the coupling reagent.[1] This ensures that the coupling reagent is consumed in the activation step.

  • Pre-activation: Always pre-activate the carboxylic acid with the coupling reagent before adding the amine.[4] This minimizes the time the free coupling reagent and the amine are in the solution together.

  • Order of Addition: Add the amine to the activated carboxylic acid mixture. Do not add the coupling reagent to a mixture of the acid and the amine.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]

  • Vale, W., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(10), 2256-2267. [Link]

Sources

Technical Support Center: Degradation Pathways of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation pathways of this molecule. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.

Overview of Molecular Stability

This compound possesses several functional groups that are susceptible to degradation under various environmental conditions. Understanding these liabilities is the cornerstone of developing stable formulations and robust analytical methods. The primary sites for degradation are the amide linkage , the aromatic amino group , and to a lesser extent, the pyridine and benzene rings .

Forced degradation studies, as outlined in the ICH Q1A(R2) guidelines, are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[1][2] These studies typically involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[3][4][5]

The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Hydrolytic Degradation

Question 1: My compound is degrading in an aqueous solution, even at neutral pH. What is the most probable cause?

Answer: The most likely cause is the hydrolysis of the amide bond. While amides are generally stable, they can undergo hydrolysis, and this reaction can be catalyzed by either acid or base.[6] Even at neutral pH, slow hydrolysis can occur, especially with prolonged exposure to water or elevated temperatures. The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide.[7]

Question 2: I'm conducting forced degradation under acidic and basic conditions and observe two primary degradation products. What are their likely identities?

Answer: Under both acidic and basic conditions, the amide bond is the most susceptible to cleavage. The hydrolysis will yield two main products:

  • 4-Amino-3-methylbenzoic acid

  • (3-Pyridyl)methanamine

Under acidic conditions, the reaction is catalyzed by the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by water.[8] The resulting amine product will be protonated, which prevents the reverse reaction from occurring effectively.[8]

Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[7][9]

Diagram: Predicted Hydrolytic Degradation Pathway

Caption: Primary hydrolytic cleavage of the amide bond.

Oxidative Degradation

Question 3: My sample solution turns yellow or brown when exposed to air or after adding hydrogen peroxide. What is causing this color change?

Answer: The color change is a classic indicator of the oxidation of the aromatic amino group (the aniline moiety). Anilines are susceptible to oxidation, which can lead to the formation of highly colored species, including nitro, nitroso, azoxy, and azo compounds, as well as polymeric materials.[10][11][12] The presence of an activating amino group on the benzene ring makes it electron-rich and more prone to oxidation.

Question 4: What types of degradation products should I look for during oxidative stress testing (e.g., with 3% H₂O₂)?

Answer: Beyond the colored polymeric products, you should look for several specific types of degradants:

  • N-Oxides: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide.

  • Hydroxylated Species: The aromatic rings (both benzene and pyridine) can be hydroxylated.

  • Products of Amine Oxidation: The primary aromatic amine can be oxidized to nitroso or nitro derivatives.

  • Ring Opening: Under harsh oxidative conditions, cleavage of the aromatic rings can occur, though this is generally less common than functional group modification.[10]

Question 5: How can I minimize oxidative degradation during sample handling and storage?

Answer: To maintain the integrity of your samples, consider the following precautions:

  • Use an Inert Atmosphere: Prepare and store samples under an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Protect from Light: Store samples in amber vials or protect them from light, as light can catalyze oxidative processes.

  • Use Antioxidants: For formulation development, the inclusion of antioxidants may be necessary.

  • Control Temperature: Store samples at reduced temperatures (e.g., 2-8°C or frozen) to slow down the rate of degradation.

Photodegradation

Question 6: Is this compound likely to be sensitive to light?

Answer: Yes, compounds containing aromatic amine and pyridine moieties are often susceptible to photodegradation.[13][14] The absorption of UV or visible light can promote the molecule to an excited state, making it more reactive. This can lead to a variety of degradation pathways, including:

  • Photo-oxidation: Light can accelerate the oxidative degradation of the aromatic amine, as discussed previously.

  • Radical Reactions: The excited molecule can undergo homolytic bond cleavage to form free radicals, which can then initiate chain reactions, leading to a complex mixture of degradation products.

  • Rearrangements and Cleavage: Photochemical reactions can sometimes lead to molecular rearrangements or cleavage at different points in the molecule.

It is crucial to perform photostability studies as per ICH Q1B guidelines to fully characterize this liability.

Analytical Methodology: Troubleshooting Guide

This section addresses common issues encountered when developing and running analytical methods for this compound and its degradation products.

Question 7: I am observing significant peak tailing for the parent compound on my C18 HPLC column. What can I do to improve the peak shape?

Answer: Peak tailing for this compound is likely due to secondary interactions between the basic nitrogen atoms (in the pyridine ring and the primary amine) and acidic silanol groups on the surface of the silica-based C18 packing material. Here’s a systematic approach to troubleshooting this issue:[15][16]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the basic sites on your molecule. This can reduce their interaction with silanols. Conversely, increasing the pH (e.g., to pH 7-8 with a suitable buffer) can suppress the ionization of the silanol groups.

  • Add a Competing Base: Incorporate a small amount of a basic additive, like triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.

  • Use a Modern, End-capped Column: Columns with advanced end-capping technology have fewer free silanol groups and are specifically designed to provide better peak shapes for basic compounds.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, your mobile phase. Dissolving the sample in a solvent that is too strong can cause peak distortion.[17]

Diagram: HPLC Troubleshooting Flowchart

G start Poor Peak Shape (Tailing/Fronting) check_pH Is mobile phase pH appropriate for analyte pKa? start->check_pH check_column Is the column suitable for basic compounds? check_pH->check_column Yes adjust_pH Adjust pH to suppress analyte or silanol ionization. check_pH->adjust_pH No check_solvent Is sample solvent compatible with mobile phase? check_column->check_solvent Yes change_column Switch to a modern, end-capped column or a different stationary phase. check_column->change_column No change_solvent Dissolve sample in mobile phase or a weaker solvent. check_solvent->change_solvent No good_peak Good Peak Shape Achieved check_solvent->good_peak Yes add_additive Add a competing base (e.g., TEA) to mobile phase. adjust_pH->add_additive adjust_pH->good_peak add_additive->good_peak change_column->good_peak change_solvent->good_peak

Caption: A systematic approach to troubleshooting poor peak shape.

Question 8: I'm using LC-MS to identify degradation products. How can I correlate the observed masses with potential structures?

Answer: Mass spectrometry is a powerful tool for this purpose. The key is to look at the mass shift (delta mass) between the parent compound and the degradant.[5][18] Here is a table of common modifications and their corresponding mass shifts:

Degradation Pathway Modification Mass Shift (Da) Plausible Cause
Hydrolysis Amide bond cleavage-148.08 (Loss of C₈H₈N₂)Cleavage to form 4-amino-3-methylbenzoic acid
+18.01 (Gain of H₂O)Parent molecule + water (often seen in ESI)
Oxidation Monohydroxylation+15.99Addition of one oxygen atom to an aromatic ring
N-oxidation+15.99Addition of one oxygen atom to a nitrogen (e.g., pyridine N-oxide)
Dehydrogenation-2.02Formation of a double bond
Reduction Dihydro- formation+2.02Saturation of a double bond

When you observe a peak corresponding to a potential degradant, obtain its high-resolution mass to determine the elemental composition. Then, perform MS/MS fragmentation to see how it differs from the fragmentation pattern of the parent compound. This will help you pinpoint the location of the modification.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies based on ICH guidelines.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute to ~0.1 mg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to ~0.1 mg/mL with mobile phase.

  • Thermal Degradation:

    • Store the solid API in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid to prepare a ~0.1 mg/mL solution.

  • Photodegradation:

    • Expose a ~0.1 mg/mL solution of the API to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Analyze a dark control sample in parallel.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradation products.

Diagram: Forced Degradation Workflow

G cluster_stress Apply Stress Conditions (Target 5-20% Degradation) start Prepare API Stock Solution (1 mg/mL) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxid Oxidation (e.g., 3% H2O2, RT) start->oxid thermal Thermal (Solid) (e.g., 80°C) start->thermal photo Photolytic (Solution) (ICH Q1B) start->photo neutralize Neutralize/Dilute Samples to Final Concentration acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize analyze Analyze by Stability-Indicating HPLC-PDA-MS neutralize->analyze report Identify & Characterize Degradants Establish Degradation Pathways analyze->report

Caption: A typical workflow for a forced degradation study.

References

  • Allen, K. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Khan Academy. (2019). Mechanism of amide hydrolysis.
  • BYJU'S. (n.d.). Types of Amide Hydrolysis.
  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. Retrieved from University of Calgary Chemistry LibreTexts.
  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Asian Journal of Chemistry. (2010). Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry, 22(8), 5891-5899.
  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1033.
  • ACS Publications. (2022). Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX. Inorganic Chemistry, 61(4), 2019–2030.
  • Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products.
  • MicroSolv Technology Corporation. (n.d.). HPLC Troubleshooting Guide.
  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b.
  • Chen, G. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
  • ASM Journals. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(23).
  • ResearchGate. (n.d.). Reaction pathways for aniline oxidation.
  • NILU. (2010). Atmospheric Degradation of Amines (ADA).
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Pharmaceutical Outsourcing. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ACS Publications. (2000). Kinetics and Mechanism of Oxidation of Anilines by Hydrogen Peroxide As Catalyzed by Methylrhenium Trioxide. The Journal of Organic Chemistry, 65(21), 7031–7038.
  • Technology Networks. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • Ascendia Pharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their removal by photo-degradation.
  • PubMed Central. (n.d.). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics.
  • Aperta. (n.d.). Oxidation of aniline using different reaction pathways.
  • Wikipedia. (n.d.). Pyridine.
  • LCGC International. (n.d.). On-Column Sample Degradation.
  • ResearchGate. (n.d.). Oxidation of aniline using different reaction pathways.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2023). Analysing Impurities and Degradation Products.
  • ACS Publications. (2026). Pillar[6]arene-Mediated Assembly of Amphiphiles for Enhanced Light Harvesting and Photocatalysis. Langmuir.

  • ICH. (n.d.). Quality Guidelines.
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
  • PubMed Central. (n.d.). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4.
  • Semantic Scholar. (n.d.). Degradation of pyridines in the environment.
  • RSC Publishing. (2023). Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway.
  • MDPI. (n.d.). Cycloruthenated Imines: A Step into the Nanomolar Region.

Sources

Technical Support Center: Formulation Development for In Vivo Studies of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formulation development of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide. This guide, presented in a question-and-answer format, is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the preparation of this compound for in vivo experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design.

Part 1: Pre-Formulation & Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation development.[][2][3] The limited publicly available experimental data for this specific molecule necessitates a robust pre-formulation assessment.

FAQ 1: I can't find much experimental data on this compound. What are the most critical physicochemical properties I need to determine, and why?

Answer: For any new chemical entity, especially one with characteristics suggesting potential solubility challenges, a core set of physicochemical properties must be experimentally determined. These parameters will govern your choice of formulation strategy.[][4][5]

Key Physicochemical Parameters to Determine:

ParameterImportance in Formulation Development
Aqueous Solubility This is the most critical parameter. It dictates whether the compound can be simply dissolved in an aqueous vehicle or if more complex strategies are needed. Solubility should be tested at various pH levels (e.g., 2, 4.5, 6.8, 7.4) to understand the impact of ionization on dissolution.
pKa The pKa value(s) will explain the pH-dependent solubility profile. This compound has a basic pyridinyl nitrogen and an aromatic amine, making its ionization state and thus solubility highly dependent on pH.
LogP/LogD The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the lipophilicity of the compound. A calculated LogP of 1.90 suggests moderate lipophilicity.[6] This property influences absorption and can guide the selection of lipid-based or co-solvent systems.
Melting Point The melting point provides an indication of the crystal lattice energy. A high melting point can correlate with poor solubility.
Solid-State Characterization (Polymorphism) Different crystalline forms (polymorphs) of a compound can have different solubilities and stabilities. It's crucial to ensure you are working with a consistent and the most stable form.[7]

Workflow for Pre-Formulation Characterization:

cluster_0 Pre-Formulation Workflow A Obtain Compound B Determine Aqueous Solubility (pH 2, 4.5, 6.8, 7.4) A->B C Determine pKa A->C D Measure LogP/LogD A->D E Characterize Solid State (DSC, XRD for melting point & polymorphism) A->E F Assess Preliminary Stability (Forced degradation studies) B->F G Select Formulation Strategy B->G C->B D->G E->G F->G

Caption: Pre-formulation characterization workflow.

Part 2: Troubleshooting for Oral Formulation Development

Oral administration is often preferred for its convenience. However, the predicted properties of this compound suggest that achieving adequate oral bioavailability may be challenging.[8][9]

FAQ 2: My initial in vivo study using a simple aqueous suspension of this compound showed very low and variable plasma exposure. What is the likely cause and what should I try next?

Answer: Low and variable oral bioavailability for a compound like this is often due to poor aqueous solubility and a slow dissolution rate in the gastrointestinal tract.[8][10] A simple suspension may not provide a sufficient concentration of dissolved drug for absorption.

Troubleshooting Steps & Alternative Formulations:

  • pH-Adjusted Solution: Given the basic nature of the molecule, you can attempt to create a solution by lowering the pH. Dissolve the compound in an acidic vehicle (e.g., pH 2-4) where it is likely more soluble. However, be mindful of potential precipitation in the higher pH of the intestines.

  • Co-solvent Systems: A co-solvent system can increase the solubility of a lipophilic compound.[8] These are mixtures of a water-miscible solvent with water.

    Starting Point for an Oral Co-solvent Formulation:

ComponentExampleTypical Concentration (% v/v)Purpose
Co-solventPropylene Glycol (PG)10 - 40%Primary solubilizer
Co-solventPolyethylene Glycol 400 (PEG 400)10 - 60%Primary solubilizer
SurfactantPolysorbate 80 (Tween® 80)1 - 10%To aid in solubilization and prevent precipitation upon dilution
VehicleWater or citrate bufferq.s. to 100%The bulk vehicle
  • Lipid-Based Formulations (SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluids.[7][11] This can significantly enhance the solubility and absorption of poorly soluble drugs.

Decision Tree for Oral Formulation Strategy:

cluster_1 Oral Formulation Selection Start Poorly Soluble Compound Solubility Is solubility > 1 mg/mL in pH-adjusted vehicle? Start->Solubility SimpleSolution Use pH-adjusted aqueous solution Solubility->SimpleSolution Yes Complex Need for advanced formulation Solubility->Complex No CoSolvent Try co-solvent system (e.g., PEG 400, PG, Tween 80) Complex->CoSolvent SEDDS Consider lipid-based system (SEDDS) Complex->SEDDS SolidDispersion For long-term studies: Solid Dispersion CoSolvent->SolidDispersion SEDDS->SolidDispersion

Caption: Decision tree for oral formulation selection.

FAQ 3: My formulation looks fine on the bench, but I suspect it's precipitating in the stomach after gavage. How can I check for this and prevent it?

Answer: This is a common issue, especially with pH-adjusted or co-solvent formulations. When the formulation enters the different pH environment of the stomach or is diluted by gastric fluids, the drug can crash out of solution.

Troubleshooting Precipitation:

  • In Vitro Dilution Test: Mimic the in vivo situation by diluting your formulation (e.g., 1:10 or 1:100) in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). Observe for any precipitation over time.

  • Incorporate Precipitation Inhibitors: Polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can be added to your formulation in small amounts (e.g., 0.5-2%) to help maintain a supersaturated state and inhibit precipitation.[7]

Part 3: Troubleshooting for Parenteral Formulation Development

For certain in vivo studies, parenteral (e.g., intravenous, intraperitoneal) administration is necessary. This route has very stringent requirements for sterility, isotonicity, and physiological pH, and the formulation must remain a clear solution upon injection.[12][13]

FAQ 4: I need to prepare a solution of this compound for intravenous injection, but it has very low solubility in normal saline. What are my options?

Answer: Direct injection of a poorly soluble compound can cause emboli and severe toxicity. Therefore, enhancing its solubility in a parenterally acceptable vehicle is critical.[14]

Parenteral Formulation Strategies:

  • Co-solvents: Similar to oral formulations, but with a more restricted list of safe and biocompatible solvents.

    Commonly Used Parenteral Co-solvents:

Co-solventTypical Concentration for IV use (% v/v)Notes
Propylene Glycol (PG)Up to 40%Can cause hemolysis at high concentrations.
EthanolUp to 10%Can have pharmacological effects.
Polyethylene Glycol 300/400Up to 60%Generally well-tolerated.
Dimethyl Sulfoxide (DMSO)<10% (often much lower)Use with caution due to its own biological effects.
  • Solubilizing Agents & Surfactants: These can form micelles to encapsulate the drug.

    • Polysorbate 80 (Tween® 80) & Polysorbate 20 (Tween® 20): Commonly used non-ionic surfactants.[14]

    • Solutol® HS 15 (Macrogol 15 hydroxystearate): Another non-ionic solubilizer.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[13][14]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD; Captisol®) are frequently used in parenteral formulations due to their safety profiles.[14]

Workflow for Parenteral Formulation:

cluster_2 Parenteral Formulation Workflow Start Target IV Dose & Volume Solubility Solubility in Saline/PBS? Start->Solubility SimpleSolution Use buffered saline Solubility->SimpleSolution Yes Complex Solubility Enhancement Needed Solubility->Complex No CoSolvent Screen Co-solvents (PG, PEG 400, Ethanol) Complex->CoSolvent Cyclodextrin Screen Cyclodextrins (HP-β-CD, SBE-β-CD) Complex->Cyclodextrin Surfactant Screen Surfactants (Tween 80, Solutol) Complex->Surfactant Finalize Select lead formulation, check for hemolysis & precipitation upon dilution CoSolvent->Finalize Cyclodextrin->Finalize Surfactant->Finalize

Caption: Workflow for parenteral formulation development.

Part 4: Formulation Analysis and Stability

Once you have a promising formulation, you must verify the drug concentration and ensure its stability.

FAQ 5: How can I accurately quantify the concentration of this compound in my formulation and check for degradation?

Answer: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach for quantifying benzamide derivatives and detecting impurities or degradants.[15][16]

Basic HPLC Method Parameters:

  • Column: A reversed-phase C18 column is a good starting point.[16]

  • Mobile Phase: A mixture of an aqueous buffer (like phosphate or acetate) and an organic solvent (like acetonitrile or methanol), run in either isocratic or gradient mode.

  • Detection: The aromatic rings in the molecule should provide strong UV absorbance. A photodiode array (PDA) detector is useful to check for peak purity. A common starting wavelength is 254 nm.[16]

  • Quantification: Create a calibration curve using a reference standard of the compound.

Stability Assessment:

  • Forced Degradation: To understand potential degradation pathways, subject your formulation to stress conditions (e.g., acid, base, oxidation, heat, light).[2] This helps in developing a stability-indicating analytical method.

  • Short-Term Stability: At a minimum, assess the stability of your formulation under the conditions of your experiment (e.g., at room temperature on the bench for the duration of dosing).

By systematically addressing these pre-formulation, formulation, and analytical challenges, you can develop a robust and reliable formulation of this compound for your in vivo studies, leading to more reproducible and interpretable results.

References

  • Vertex AI Search. (n.d.). Excipients for Parenterals.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation.
  • Taylor & Francis Online. (n.d.). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Pharmaceutical Technology. (n.d.). Emerging Excipients in Parenteral Medications.
  • BenchChem. (2025). Analytical Methods for the Quantification of Benzamides in Biological Samples.
  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage (pp. 49-89).
  • BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
  • Creative Biolabs. (n.d.). Pre-formulation Study Services.
  • PubMed. (n.d.). Preformulation Studies and Enabling Formulation Selection for an Insoluble Compound at Preclinical Stage-From In Vitro, In Silico to In Vivo.
  • BenchChem. (2025). Technical Support Center: Strategies to Enhance In Vivo Bioavailability.
  • Oxford University Press. (2018, June 25). Preformulation Studies. In Pharmaceutical Formulation: The Science and Technology of Dosage Forms.
  • ResearchGate. (n.d.). Preformulation Studies and Enabling Formulation Selection for an Insoluble Compound at Preclinical Stage-From In Vitro, In Silico to In Vivo.
  • ResearchGate. (n.d.). (PDF) Preformulation Studies: A Versatile Tool in Formulation Design.
  • ChemScene. (n.d.). 4-Amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide.

Sources

Technical Support Center: 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide. This document is designed for researchers, scientists, and drug development professionals, providing expert-driven insights and practical solutions for the effective handling, storage, and use of this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel by explaining the causality behind each recommendation.

Compound Identification

For clarity and accurate record-keeping, please refer to the following identifiers for this compound.

IdentifierValueSource(s)
CAS Number 1018564-07-2[1][2][3]
Molecular Formula C₁₄H₁₅N₃O[1][2][3]
Molecular Weight 241.29 g/mol [1][2][3]
Common Synonyms This compound[1]
Typical Purity ≥95%[1][3]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day use of this compound.

Q1: What are the definitive long-term storage conditions for this compound?

A1: For maximum stability and to preserve the integrity of the compound, long-term storage at 2-8°C is strongly recommended.[1][4] The container should be tightly sealed and stored in a dry, dark place.[4][5][6] For highly sensitive applications or prolonged storage, blanketing the compound with an inert gas like argon or nitrogen is an advised best practice to mitigate oxidative degradation.[4]

  • Causality: The aminobenzamide structure contains functional groups susceptible to degradation. The primary amino group can be oxidized by atmospheric oxygen, a process accelerated by light and ambient temperatures. Storing the compound under cool, dark, and dry conditions minimizes the kinetic energy available for these degradation reactions to occur.

Q2: How should I handle the vial upon initial receipt?

A2: Upon receiving the shipment, which is often at room temperature[1][7], allow the sealed container to equilibrate to your laboratory's ambient temperature for at least 30-60 minutes before opening.

  • Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid, which could lead to hydrolysis of the amide bond or clumping of the material, making accurate weighing difficult.

Q3: Is this compound considered hazardous?

A3: While a specific, comprehensive toxicological profile for this exact molecule is not widely published, related benzamide compounds are classified with certain hazards. It is prudent to handle it as potentially harmful if swallowed, inhaled, or absorbed through the skin.[8][9] It may cause skin, eye, and respiratory tract irritation.[8][9][10]

  • Trustworthiness: Always consult the material safety data sheet (MSDS) provided by your specific supplier for the most accurate and detailed safety information. All laboratory personnel should handle this compound using appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, within a well-ventilated fume hood.[10]

Q4: What is the recommended procedure for preparing a stock solution?

A4: Due to the lack of published, specific solubility data, a systematic approach is recommended. Start with common, polar aprotic solvents used in biological research, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Experimental Insight: We recommend performing a small-scale solubility test. Start by attempting to dissolve 1-5 mg of the compound in 100-200 µL of your chosen solvent. If solubility is limited, gentle warming (to 30-40°C) or sonication can be employed. This empirical approach prevents the loss of valuable material while determining the optimal solvent system for your experimental needs.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My experimental results are inconsistent or show a loss of compound activity over time.

  • Potential Cause & Scientific Logic: This is often a primary indicator of compound degradation. The aminobenzamide structure is susceptible to oxidation and hydrolysis. If the compound was stored improperly (e.g., at room temperature, exposed to light, or in a frequently opened container), its purity may have been compromised.

  • Solution:

    • Verify Storage: Confirm that the compound has been stored at 2-8°C in a sealed, dark, and dry environment.

    • Use a Fresh Aliquot: If you have been using a stock solution for an extended period, prepare a fresh one from the solid material.

    • Analytical Confirmation (Optional but Recommended): If the problem persists, consider performing a quality control check on your material using techniques like HPLC to assess purity or LC-MS to confirm the molecular weight.

Problem: The solid material has changed color or appears clumpy.

  • Potential Cause & Scientific Logic: A visible change in the physical appearance of the compound, such as yellowing or browning, is a strong indicator of oxidative or photolytic degradation. Clumping suggests moisture absorption.

  • Solution: It is strongly advised to discard the compromised material and procure a fresh batch. Using a degraded compound will lead to unreliable and unrepeatable results. This self-validating step is critical for maintaining the trustworthiness of your research.

Problem: I am struggling to dissolve the compound in my desired solvent.

  • Potential Cause & Scientific Logic: The compound may have limited solubility in your chosen solvent system. The kinetics of dissolution can also be slow.

  • Solution:

    • Increase Energy Input: Gently warm the solution (not to exceed 40°C to avoid thermal degradation) or use a bath sonicator to increase the rate of dissolution.

    • Test Alternative Solvents: Refer to the solubility testing protocol mentioned in FAQ Q4. Systematically test solvents with varying polarities.

    • Consult the Troubleshooting Diagram: Follow the logical steps outlined in the "Troubleshooting Solubility Issues" diagram below for a systematic approach.

Detailed Experimental Protocols

Protocol 1: Safe Handling and Preparation of Stock Solutions

  • Acclimatization: Remove the sealed vial from 2-8°C storage and place it in a desiccator at room temperature for at least 30 minutes.

  • PPE and Environment: Don appropriate PPE (safety glasses, nitrile gloves, lab coat). Perform all work in a certified chemical fume hood.

  • Weighing: Tare a suitable microcentrifuge tube or vial on an analytical balance. Quickly transfer the desired amount of solid compound to the vial and securely cap it. Record the exact weight.

  • Dissolution: Add the calculated volume of your chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Solubilization: Vortex the vial thoroughly. If necessary, use a sonicator or warm the solution gently to ensure complete dissolution.

  • Storage of Stock Solution: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.

Protocol 2: Recommended Long-Term Storage Procedure

  • Environment: Ensure the compound is stored in a refrigerator or cold room maintained at 2-8°C.

  • Container Integrity: The primary container must be tightly sealed. For vials with screw caps, ensure the seal is intact. Consider using parafilm to wrap the cap and vial junction as an extra barrier against moisture.

  • Protection from Light: Store the vial in a secondary opaque container, such as a small cardboard box or an amber bag.

  • Inert Atmosphere (Advanced): For maximum stability, gently flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage. This displaces oxygen and prevents oxidation.

Visualized Workflows and Logic

The following diagrams provide visual guides for key decision-making processes.

G cluster_0 Workflow: Handling a New Shipment Receive Receive Package Equilibrate Equilibrate to Room Temp (in sealed vial, 30-60 min) Receive->Equilibrate Inspect Inspect Vial for Damage Equilibrate->Inspect Damaged Contact Supplier (Do Not Use) Inspect->Damaged Damaged? Undamaged Proceed to Use or Storage Inspect->Undamaged OK? Log Log Compound Info (Date, Lot #, Initials) Undamaged->Log Store Store at 2-8°C (Sealed, Dry, Dark) Log->Store Long-term Use Proceed to Protocol 1: Safe Handling & Use Log->Use Immediate G cluster_1 Troubleshooting Solubility Issues Start Compound does not dissolve in chosen solvent Vortex Vortex thoroughly (2-3 minutes) Start->Vortex Check1 Dissolved? Vortex->Check1 Sonication Use bath sonicator (10-15 minutes) Check1->Sonication No Success Solution Prepared Check1->Success Yes Check2 Dissolved? Sonication->Check2 Warming Warm gently (to 30-40°C) Check2->Warming No Check2->Success Yes Check3 Dissolved? Warming->Check3 NewSolvent Consider alternative solvent (e.g., DMSO, DMF, Ethanol) Check3->NewSolvent No Check3->Success Yes Failure Compound may have limited solubility. Re-evaluate solvent choice. NewSolvent->Failure

Caption: Flowchart for troubleshooting solubility issues.

References

  • Watson International Limited. (1R,2R)-2-(3,4-difluorophenyl) cyclopropanamine(S)-(carboxylato(phenyl) methyl)holmium CAS 376608-71-8.5

  • ChemScene. 4-Amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide CAS 1018564-07-2.1

  • BLDpharm. 376608-71-8|(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate.4

  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet - P-AMINO BENZAMIDE.8

  • Sigma-Aldrich. Safety Data Sheet - benzamide.Link

  • Clearsynth. Ticagrelor Impurity 3 | CAS No. 376608-71-8.Link

  • Thermo Fisher Scientific. Safety Data Sheet - Benzamide, 3-amino-4-methyl-.10

  • AK Scientific, Inc. trans-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanaminium (2R)-2-hydroxy-2-phenylethanoate CAS 376608-71-8.Link

  • Cayman Chemical. Safety Data Sheet - 3-amino Benzamide.9

  • LGC Standards. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate.Link

  • BLDpharm. 1018564-07-2|this compound.2

  • ChemUniverse. this compound [P41153].Link

Sources

Validation & Comparative

Comparative Analysis of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide: A Research Framework for a Novel Benzamide Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for evaluating the novel compound 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide. Given the limited publicly available data on this specific molecule, this document outlines a comprehensive research plan to characterize its biological activity and benchmark its performance against established benzamide derivatives. The focus will be on a hypothesized mechanism of action based on its structural features, particularly its potential as a Poly (ADP-ribose) polymerase (PARP) inhibitor.

Introduction: The Benzamide Scaffold and the Promise of a Novel Derivative

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities. Its versatility allows for fine-tuning of pharmacological properties, leading to potent and selective inhibitors of various enzymes and receptors. The specific compound, this compound, incorporates key structural motifs suggestive of targeted activity. The 4-aminobenzamide core is a well-established pharmacophore for PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other repair pathways like BRCA mutations.

This guide proposes a systematic approach to synthesize, characterize, and validate the biological activity of this novel compound. We will use the well-characterized PARP inhibitor, Olaparib, as a benchmark for direct comparison.

Structural Hypothesis and Comparative Framework

The structure of this compound suggests a strong likelihood of PARP1/2 inhibition.

  • 4-Aminobenzamide Core: This group mimics the nicotinamide portion of the NAD+ substrate, enabling it to bind to the catalytic domain of PARP enzymes.

  • N-(3-pyridylmethyl) group: This substituent can engage in various interactions within the active site, potentially influencing potency and selectivity.

Our comparative analysis will therefore focus on benchmarking the novel compound against Olaparib across key performance metrics.

Proposed Experimental Workflow for Comparative Analysis

To ascertain the biological activity of this compound and compare it to Olaparib, a multi-step experimental plan is necessary. This workflow is designed to be self-validating by including appropriate controls at each stage.

Chemical Synthesis and Characterization

The first step is the chemical synthesis of the target compound. A plausible synthetic route involves the amidation of 4-amino-3-methylbenzoic acid with 3-(aminomethyl)pyridine.

  • Diagram of Proposed Synthetic Workflow

Caption: Proposed workflow for synthesis and quality control.

In Vitro Enzymatic Assay: PARP1 Inhibition

The primary hypothesis is that the novel compound inhibits PARP1. This can be directly tested using a biochemical assay that measures PARP1 enzymatic activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel compound against PARP1 and compare it to Olaparib.

  • Methodology: A variety of commercial kits are available for this purpose, often relying on the detection of poly(ADP-ribose) (PAR) formation.[1][2][3] A typical protocol involves incubating recombinant human PARP1 enzyme with NAD+ (its substrate) and damaged DNA (an activator) in the presence of varying concentrations of the inhibitor.

Protocol: PARP1 Enzymatic Inhibition Assay

  • Plate Preparation: Add 5 µL of varying concentrations of the test compound (e.g., 10-point, 3-fold serial dilution starting from 10 µM), Olaparib (positive control), and vehicle (DMSO, negative control) to a 384-well plate.

  • Enzyme Addition: Add 5 µL of a solution containing recombinant human PARP1 enzyme and activated DNA to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing NAD+ to initiate the PARP reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add detection reagents (e.g., anti-PAR antibody and a secondary detection reagent) as per the manufacturer's instructions (e.g., AlphaLISA or HTRF).

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: Cellular Potency and Viability

Demonstrating that the compound can inhibit PARP activity within a cellular context and induce cell death in a relevant cancer model is a critical next step.

  • Objective: To measure the cellular potency of the compound in a cancer cell line with a known dependency on PARP activity (e.g., BRCA1-deficient MDA-MB-436 breast cancer cells) and compare it to Olaparib.

  • Methodology: A cell viability assay, such as the MTS assay, is a robust method to assess the cytotoxic effects of the compound.[4][5] This assay measures the metabolic activity of cells, which correlates with the number of viable cells.

Protocol: Cell Viability (MTS) Assay

  • Cell Plating: Seed MDA-MB-436 cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and Olaparib for 72 hours. Include a vehicle-only control.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[6]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS reagent into a colored formazan product.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells and calculate the IC50 value, representing the concentration at which 50% of cell growth is inhibited.

  • Diagram of the Experimental Comparison Workflow

Caption: A multi-tiered workflow for comparative evaluation.

Early Pharmacokinetic Profiling: Metabolic Stability

A key differentiator for drug candidates is their metabolic stability. An in vitro microsomal stability assay provides an early indication of how quickly the compound might be metabolized in the liver.

  • Objective: To assess the metabolic stability of the novel compound in human liver microsomes and compare its half-life (T½) to that of Olaparib.

  • Methodology: The compound is incubated with liver microsomes, and the amount of remaining parent compound is measured over time using LC-MS/MS.[7][8][9]

Protocol: Microsomal Stability Assay

  • Reaction Preparation: In a 96-well plate, combine human liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in a phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (T½).

Data Presentation and Interpretation

The data generated from these experiments should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Comparative In Vitro and Cellular Activity

CompoundPARP1 IC50 (nM)Cell Viability IC50 (nM) (MDA-MB-436)
This compound [Experimental Value][Experimental Value]
Olaparib (Benchmark) ~1-5~10-50

Note: Benchmark values for Olaparib are approximate and can vary based on assay conditions.

Table 2: Comparative Metabolic Stability

CompoundIn Vitro Half-life (T½, min) in Human Liver Microsomes
This compound [Experimental Value]
Olaparib (Benchmark) >60

Conclusion and Future Directions

This guide outlines a logical and robust workflow to characterize the novel benzamide derivative, this compound. By systematically evaluating its enzymatic and cellular activity alongside a clinical benchmark like Olaparib, researchers can generate the necessary data to determine its potential as a PARP inhibitor. The inclusion of early DMPK assessment provides crucial insights into its drug-like properties.

Positive results from this initial screening cascade would warrant further investigation, including selectivity profiling against other PARP family members, more extensive in vitro ADME assays, and eventual progression into in vivo efficacy and safety studies. This structured approach ensures that the potential of this novel compound is evaluated with scientific rigor and provides a clear path forward for its development.

References

  • Olaparib - Wikipedia. Available at: [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. Available at: [Link]

  • Olaparib - PMC - NIH. Available at: [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed. Available at: [Link]

  • Olaparib - NCI - National Cancer Institute. Available at: [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. Available at: [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]

  • Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Available at: [Link]

  • Five Simple Steps For a Successful MTS Assay! - Bitesize Bio. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Full article: Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Available at: [Link]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. Available at: [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC - NIH. Available at: [Link]

  • Enzolution PARP1 Assay System - BellBrook Labs. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • MTT Cell Assay Protocol. Available at: [Link]

  • PARP Assays - BPS Bioscience. Available at: [Link]

  • MTS Tetrazolium Assay Protocol - Creative Bioarray. Available at: [Link]

  • PARP Assays - Amsbio. Available at: [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. Available at: [Link]

  • PARP1 Colorimetric Assay Kit - BPS Bioscience. Available at: [Link]

  • PARP1 Assay Service - Reaction Biology. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available at: [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents.
  • This compound [P41153] - ChemUniverse. Available at: [Link]

Sources

"validation of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide activity in different cell lines"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Validation of Olaparib Activity Across Diverse Cancer Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the activity of the PARP inhibitor, Olaparib, across a panel of selected cancer cell lines. The experimental design detailed herein is structured to not only quantify the compound's efficacy but also to elucidate the underlying mechanism of action that dictates its selective cytotoxicity.

The choice of Olaparib as the subject of this guide stems from its well-defined mechanism as a poly (ADP-ribose) polymerase (PARP) inhibitor, which has led to its successful clinical application, particularly in cancers with deficiencies in the DNA damage repair pathway, such as those harboring BRCA1 or BRCA2 mutations. This provides a clear biological hypothesis to test and validate in a laboratory setting.

Our experimental approach is built on a foundation of scientific integrity, ensuring that each protocol is robust and the resulting data is both reproducible and interpretable. We will compare the effects of Olaparib on cell lines with and without BRCA mutations to highlight the principle of synthetic lethality, a key concept in targeted cancer therapy.

I. The Principle of Synthetic Lethality and PARP Inhibition

Understanding the mechanism of action of Olaparib is fundamental to designing a robust validation study. Olaparib inhibits the activity of PARP enzymes, which play a crucial role in the repair of single-strand DNA breaks. In normal, healthy cells, the inhibition of PARP is not lethal, as the cell can rely on the high-fidelity homologous recombination (HR) pathway to repair double-strand breaks that arise from the collapse of replication forks at sites of unrepaired single-strand breaks.

However, in cancer cells with mutations in genes essential for homologous recombination, such as BRCA1 or BRCA2, the inhibition of PARP leads to a state of "synthetic lethality". These cells can no longer effectively repair double-strand DNA breaks, leading to genomic instability and eventual cell death. This guide will leverage this known mechanism to compare the cytotoxic effects of Olaparib in BRCA-proficient and BRCA-deficient cell lines.

cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) ssb Single-Strand Break parp PARP Inhibition (Olaparib) ssb->parp dsb Double-Strand Break parp->dsb hr Homologous Recombination (BRCA1/2 Active) dsb->hr survival Cell Survival hr->survival ssb2 Single-Strand Break parp2 PARP Inhibition (Olaparib) ssb2->parp2 dsb2 Double-Strand Break parp2->dsb2 hr_inactive Defective Homologous Recombination dsb2->hr_inactive death Cell Death (Synthetic Lethality) hr_inactive->death

Caption: Mechanism of synthetic lethality induced by PARP inhibition.

II. Selecting an Appropriate Cell Line Panel

The selection of cell lines is a critical step in the validation process. To effectively demonstrate the synthetic lethal relationship between PARP inhibition and BRCA deficiency, a panel of cell lines with varying BRCA statuses is essential. For this guide, we will focus on breast and pancreatic cancer cell lines, where BRCA mutations are clinically relevant.

Table 1: Recommended Cell Line Panel for Olaparib Validation

Cell LineCancer TypeBRCA1/2 StatusRationale for Inclusion
CAPAN-1 PancreaticBRCA2 MutantRepresents a BRCA-deficient model, expected to be sensitive to Olaparib.
MDA-MB-436 BreastBRCA1 MutantAnother BRCA-deficient model to confirm sensitivity across different cancer types.
MCF-7 BreastBRCA Wild-TypeA BRCA-proficient control, expected to be relatively resistant to Olaparib.
PANC-1 PancreaticBRCA Wild-TypeA second BRCA-proficient control to ensure the observed effects are not cell-line specific.

III. Experimental Workflow for Olaparib Validation

The following workflow outlines a systematic approach to validate the activity of Olaparib in the selected cell line panel. This multi-faceted approach, combining short-term viability assays with long-term survival and mechanistic studies, will provide a comprehensive understanding of the compound's effects.

start Start: Cell Line Panel Selection culture Cell Culture and Maintenance start->culture viability Cell Viability Assay (MTS/CTG) - Determine IC50 Values culture->viability western Western Blot Analysis - Assess PARP Cleavage & γH2AX culture->western clonogenic Clonogenic Survival Assay - Evaluate Long-Term Survival culture->clonogenic data Data Analysis and Interpretation viability->data western->data clonogenic->data conclusion Conclusion: Comparative Efficacy of Olaparib data->conclusion

Caption: Experimental workflow for validating Olaparib's activity.

A. Protocol: Cell Viability Assay (MTS Assay)

This assay will determine the half-maximal inhibitory concentration (IC50) of Olaparib in each cell line, providing a quantitative measure of its cytotoxic potency.

Materials:

  • 96-well cell culture plates

  • Selected cancer cell lines

  • Complete growth medium (specific to each cell line)

  • Olaparib (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Olaparib in complete growth medium. Remove the old medium from the cells and add 100 µL of the Olaparib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or until a color change is visible.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value using a non-linear regression analysis.

B. Protocol: Western Blot Analysis for PARP Cleavage and γH2AX

This experiment will provide mechanistic insight into Olaparib's on-target effects by assessing the levels of cleaved PARP, a marker of apoptosis, and γH2AX, a marker of DNA double-strand breaks.

Materials:

  • 6-well cell culture plates

  • Selected cancer cell lines

  • Olaparib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Olaparib at concentrations around the IC50 value for 24-48 hours.

  • Protein Extraction: Lyse the cells with RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin should be used as a loading control.

C. Protocol: Clonogenic Survival Assay

This assay assesses the long-term effect of Olaparib on the ability of a single cell to proliferate and form a colony, which is a more stringent test of cytotoxicity.

Materials:

  • 6-well cell culture plates

  • Selected cancer cell lines

  • Olaparib

  • Complete growth medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of Olaparib for a defined period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically defined as >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

IV. Expected Outcomes and Data Interpretation

The collective data from these experiments will provide a robust validation of Olaparib's activity.

Table 2: Hypothetical IC50 Values for Olaparib

Cell LineBRCA StatusExpected IC50 (µM)Interpretation
CAPAN-1 MutantLow (e.g., 0.1-1)High sensitivity due to BRCA2 mutation.
MDA-MB-436 MutantLow (e.g., 0.1-1)High sensitivity due to BRCA1 mutation.
MCF-7 Wild-TypeHigh (e.g., >10)Relative resistance due to proficient HR.
PANC-1 Wild-TypeHigh (e.g., >10)Relative resistance due to proficient HR.

Western Blot Interpretation:

  • An increase in the levels of cleaved PARP in the sensitive cell lines (CAPAN-1, MDA-MB-436) following Olaparib treatment would indicate the induction of apoptosis.

  • An accumulation of γH2AX , a marker of DNA double-strand breaks, is expected to be more pronounced in the BRCA-deficient cell lines, as they are unable to efficiently repair these lesions.

Clonogenic Assay Interpretation:

  • The surviving fraction of the BRCA-mutant cell lines is expected to be significantly lower at lower concentrations of Olaparib compared to the BRCA-wild-type cell lines, confirming the long-term cytotoxic effects and synthetic lethality.

V. Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to validating the activity of the PARP inhibitor Olaparib in a panel of cancer cell lines. By integrating cell viability, mechanistic, and long-term survival assays, researchers can generate a robust dataset that not only confirms the compound's efficacy but also provides valuable insights into its mechanism of action. The principles and protocols described herein can be adapted for the validation of other targeted therapies, providing a foundational framework for preclinical drug discovery and development.

VI. References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]

A Researcher's Guide to Characterizing the Cross-Reactivity of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, understanding the selectivity of a novel small molecule is paramount. A compound's therapeutic efficacy is intrinsically linked to its on-target activity, while its safety profile is often dictated by its off-target interactions. This guide provides a comprehensive framework for characterizing the cross-reactivity of the research compound 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, a molecule with limited publicly available biological data.[1][2]

Given its benzamide scaffold, a common feature in many kinase inhibitors, we will proceed with the hypothesis that this compound is a kinase inhibitor.[3][4][5] This guide will outline a systematic, multi-tiered approach to first identify its primary kinase target(s) and then to build a comprehensive cross-reactivity profile. We will compare its hypothetical performance against a well-characterized, structurally related kinase inhibitor, designated here as "Compound X," to provide context and a practical comparison.

Part 1: Initial Target Identification and Potency Determination

The first step in characterizing a potential kinase inhibitor is to identify its primary target(s) from the vast human kinome. A broad-based screening approach is the most efficient method to achieve this.

Primary Kinome Screening

A competition binding assay, such as Eurofins' KINOMEscan™, is an effective initial screen.[6] This technology assesses the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM.

  • Assay Concentration: The initial screen is typically performed at a single high concentration (e.g., 10 µM) to identify all potential interactions.

  • Kinase Panel: Utilize a comprehensive panel, such as the scanMAX panel, which includes over 450 human kinases.[7]

  • Assay Principle: The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR. A low signal indicates that the test compound has displaced the kinase from the immobilized ligand.

  • Data Analysis: Results are typically reported as percent of control (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for identifying significant hits is a %Ctrl value below 10% or 35%, depending on the desired stringency.

Secondary Biochemical Assays for Hit Validation and Potency

Hits identified in the primary screen must be validated, and their potency determined using orthogonal, activity-based assays. These assays measure the direct inhibition of kinase-mediated phosphorylation of a substrate.

Experimental Protocol: In Vitro Kinase Activity Assay (e.g., TR-FRET)

  • Reagents: Recombinant kinase, appropriate substrate (peptide or protein), ATP, and a detection system (e.g., a TR-FRET-based kit).

  • Compound Titration: Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) in an appropriate buffer.

  • Kinase Reaction: Incubate the kinase, substrate, and varying concentrations of the inhibitor in the presence of ATP for a defined period.

  • Detection: Add detection reagents that generate a signal proportional to the amount of phosphorylated substrate. In a TR-FRET assay, this typically involves a phosphorylation-specific antibody labeled with a fluorophore.[8][9]

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Comparison:

KinaseThis compound (IC50, nM)Compound X (IC50, nM)
Kinase A (Hypothesized Primary Target)1510
Kinase B (Off-Target)350250
Kinase C (Off-Target)>10,0008,000
Kinase D (Off-Target)1,200>10,000

Part 2: Cellular Target Engagement and Functional Impact

Confirming that a compound interacts with its intended target in a cellular environment is a critical step. Cellular assays also provide a more physiologically relevant context for assessing off-target effects.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells that express the target kinase to an appropriate density. Treat the cells with this compound or vehicle (DMSO) for a specified time.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a few minutes.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

  • Target Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using a standard protein detection method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Pathway Analysis

To assess the functional consequences of target inhibition, analyze the phosphorylation status of downstream substrates in the relevant signaling pathway.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment and Lysis: Treat cells with a dose range of this compound. After treatment, lyse the cells to extract proteins.

  • Protein Quantification and Separation: Quantify the total protein concentration and separate the proteins by SDS-PAGE.

  • Immunoblotting: Transfer the separated proteins to a membrane and probe with primary antibodies specific for the phosphorylated form of the target kinase (autophosphorylation) and its key downstream substrates. Also, probe for the total protein levels as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of the compound on the signaling pathway.

Visualization of Experimental Workflows

G E E F F E->F Validated Hits

G

Interpreting Cross-Reactivity Data

The goal is not necessarily to identify a completely specific inhibitor, as some off-target activities can be beneficial (polypharmacology). The key is to understand the full spectrum of a compound's interactions. A highly selective inhibitor will show a large window between its on-target potency and its off-target effects. For this compound, a selectivity ratio of >100-fold between the primary target (e.g., Kinase A) and key off-targets would be a desirable starting point for further development.

The comparative data against "Compound X" provides a benchmark. If this compound demonstrates a superior selectivity profile (e.g., weaker inhibition of Kinase B and D in our hypothetical table), it may represent a more promising therapeutic candidate with a potentially wider therapeutic window.

This structured approach, moving from broad screening to detailed cellular analysis, provides the necessary data to build a robust understanding of the cross-reactivity of this compound. This knowledge is essential for making informed decisions in the drug discovery and development process.

References

  • Biosynth. (n.d.). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide.
  • Zhang, C., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry, 207, 112755. Available from: [Link]

  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. Retrieved from PubChem. Available from: [Link]

  • National Center for Biotechnology Information. (2007). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Korlyukov, A.A., Dorovatovskii, P.V., & Vologzhanina, A.V. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2022(4), M1461. Available from: [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from PubChem. Available from: [Link]

  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. Available from: [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from ChemUniverse. Available from: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from Eurofins Discovery. Available from: [Link]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Benzamide, 3-amino-4-methyl-.
  • Buzarevski, A., Mikhova, B., & Popovski, E. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, 2014(2), M821. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from BMG LABTECH. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology. Available from: [Link]

  • PubChem. (n.d.). 2-((4-pyridyl)methyl)amino-N-(3-(trifluoromethyl)phenyl)benzamide. Retrieved from PubChem. Available from: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available from: [Link]

  • PubChem. (n.d.). N-{4-Methyl-3-[(3-pyrimidin-4-ylpyridin-2-YL)amino]phenyl}-3-(trifluoromethyl)benzamide. Retrieved from PubChem. Available from: [Link]

  • Wang, Y., et al. (2019). Toxic effects of 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal on the maturation and subsequent development of murine oocyte. Ecotoxicology and Environmental Safety, 182, 109431. Available from: [Link]

  • Trivedi, A. H., Dave, B. J., & Adhvaryu, S. G. (1993). Mutagenic and cytogenetic studies of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Cancer Letters, 74(1-2), 105-110. Available from: [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase KINOMEscan LeadHunter Panel - US. Retrieved from Eurofins Discovery. Available from: [Link]

  • PubChem. (n.d.). 4-Amino-3-[(5-methyl-3-pyridinyl)amino]benzamide. Retrieved from PubChem. Available from: [Link]

Sources

A Methodological Guide to Characterizing the Selectivity and Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is understanding a molecule's selectivity—its propensity to interact with unintended biological targets. These "off-target" effects can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits. This guide provides a comprehensive framework for characterizing the off-target profile of a novel small molecule, using the hypothetical kinase inhibitor, 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, as a case study.

Our subject molecule shares structural similarities with known tyrosine kinase inhibitors, such as Imatinib, a cornerstone of targeted cancer therapy.[1][2] This observation forms the basis of our initial hypothesis: This compound is a kinase inhibitor. This guide will walk through the experimental cascade required to test this hypothesis, identify its primary target(s), and build a comprehensive off-target interaction profile for comparison against alternative compounds.

Part 1: Initial Target Class Identification and On-Target Validation

Before delving into off-target effects, it is paramount to confirm the hypothesized primary target class and validate on-target engagement in a cellular context.

Kinase Profiling: A Broad-Spectrum Approach

The most direct method to test our hypothesis is to screen the compound against a large panel of purified kinases.[3][4] This provides a bird's-eye view of its activity across the human kinome. Commercial services offer comprehensive panels that assess the compound's ability to inhibit the activity of hundreds of kinases.[5][6][7]

Illustrative Data Presentation: Kinome Selectivity Profile

The results of a kinase profiling experiment are often visualized as a "kinome map" or a table summarizing the percentage of inhibition at a given concentration.

Kinase Target Family % Inhibition @ 1 µM IC50 (nM)
ABL1 Tyrosine Kinase98% 25
PDGFRα Tyrosine Kinase95% 50
c-KIT Tyrosine Kinase92% 75
SRCTyrosine Kinase65%500
EGFRTyrosine Kinase15%>10,000
CDK2CMGC5%>10,000
... (400+ other kinases)...<10%>10,000

Table 1: Hypothetical kinase profiling data for this compound, suggesting potent activity against ABL1, PDGFRα, and c-KIT.

This initial screen provides crucial first-pass data, identifying high-affinity targets and giving an early indication of selectivity. From this, we can infer that our compound is indeed a potent inhibitor of specific tyrosine kinases.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While in vitro kinase assays are powerful, they do not account for factors like cell permeability or competition with endogenous ligands.[8] The Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly measures the binding of a compound to its target in intact cells or even tissues.[9][10][11][12] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10][12]

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cells Culture cells expressing the target protein (e.g., ABL1) treatment Treat cells with compound or vehicle (DMSO) cells->treatment heat Heat cell aliquots to a range of temperatures treatment->heat Incubate lysis Lyse cells and separate soluble vs. aggregated proteins heat->lysis Cool & Process detection Quantify soluble target protein (e.g., Western Blot, ELISA) lysis->detection curve Plot % soluble protein vs. temperature to generate melt curve detection->curve

CETSA Experimental Workflow

A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in the presence of the compound, indicating stabilization and therefore, target engagement.

Part 2: Comprehensive Off-Target Profiling

With the primary targets validated, the next critical phase is to systematically identify unintended interactions. A multi-pronged approach combining in vitro and cellular assays is essential for building a robust off-target profile.

Broader Panel Screening

Beyond kinase panels, it is prudent to screen the compound against other major target classes, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. This is particularly important for identifying potential liabilities that could lead to cardiovascular, CNS, or other organ-system toxicities.

Phenotypic Screening: An Unbiased View of Cellular Effects

Phenotypic screening assesses the effect of a compound on cellular morphology, viability, or other observable characteristics without a preconceived target.[13] High-content imaging and analysis can reveal unexpected cellular consequences, which can then be traced back to a specific off-target interaction through further "deconvolution" studies.

Illustrative Data Presentation: Phenotypic Screening Results

Cell Line Phenotypic Endpoint Observed Effect with Compound Potential Implication
HUVECTubule FormationDisrupted network formationAnti-angiogenic effect
CardiomyocytesBeat RateIncreased beat frequencyPotential cardiovascular liability
Neuronal CellsNeurite OutgrowthInhibited outgrowthPotential neurotoxicity

Table 2: Hypothetical data from a phenotypic screen, highlighting potential off-target activities that warrant further investigation.

Part 3: Comparative Analysis with Alternative Compounds

The ultimate goal is to understand how the off-target profile of this compound compares to other drugs targeting the same primary pathway. Let's assume we are comparing our compound to Imatinib and a second-generation inhibitor, Nilotinib.

Comparative Selectivity Table

Target This compound (IC50, nM) Imatinib (IC50, nM) Nilotinib (IC50, nM)
ON-TARGETS
ABL1253822
c-KIT75100110
PDGFRα50100160
KEY OFF-TARGETS
LCK>10,000200>10,000
DDR1800380>10,000
hERG (channel)>20,000>10,000>10,000

Table 3: A comparative analysis of on- and off-target potencies. Our hypothetical compound shows high potency against on-targets and potentially a cleaner profile against certain off-targets like LCK compared to Imatinib.

This comparative data is the cornerstone of lead optimization, allowing researchers to select compounds with the most favorable therapeutic window—high on-target potency with minimal off-target activity at clinically relevant concentrations.

Logical Framework for Compound Selection

Compound_Selection cluster_input Input Data cluster_analysis Analysis cluster_decision Decision on_target On-Target Potency (IC50 / EC50) therapeutic_index Calculate Therapeutic Index (Off-Target IC50 / On-Target IC50) on_target->therapeutic_index off_target Off-Target Profile (Selectivity Panel Data) off_target->therapeutic_index pheno Phenotypic Screen (Toxicity Flags) decision Prioritize Compound with Highest Therapeutic Index and Cleanest Phenotypic Profile pheno->decision therapeutic_index->decision

Decision-making workflow for compound prioritization.

Part 4: Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols are essential. Below are methodologies for the key assays discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard radiometric assay to determine the IC50 of a compound against a specific kinase.

  • Prepare Reagents :

    • Kinase Buffer: 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA.

    • Kinase: Recombinant human ABL1 enzyme.

    • Substrate: ABLtide peptide substrate.

    • Cofactor: 10 mM MgCl2 and [γ-³³P]-ATP.

    • Test Compound: 10 mM stock in 100% DMSO, serially diluted.

  • Assay Procedure :

    • Add 5 µL of diluted compound or DMSO (control) to a 96-well plate.

    • Add 20 µL of a master mix containing kinase and substrate in kinase buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the cofactor mix.

    • Incubate for 2 hours at room temperature.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection :

    • Transfer 10 µL of the reaction mixture to a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol details the steps to measure target engagement in intact cells.

  • Cell Culture and Treatment :

    • Culture K562 cells (which endogenously express the BCR-ABL fusion protein) to a density of 1x10⁶ cells/mL.

    • Treat cells with the test compound (e.g., 1 µM) or DMSO for 2 hours at 37°C.

  • Thermal Challenge :

    • Aliquot 100 µL of the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at 25°C.

  • Lysis and Fractionation :

    • Transfer the cell suspensions to microcentrifuge tubes.

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection by Western Blot :

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-ABL1) and a loading control (e.g., anti-GAPDH).

    • Incubate with a secondary HRP-conjugated antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Plot the normalized signal against the temperature to generate the melting curves for both the compound-treated and vehicle-treated samples.

Conclusion

The characterization of off-target effects is a non-negotiable aspect of modern drug discovery. By employing a systematic and multi-faceted approach—combining broad-spectrum in vitro profiling, cellular target engagement assays, and unbiased phenotypic screening—researchers can build a comprehensive selectivity profile for novel compounds like this compound. This data, when placed in the context of alternative therapies, provides the critical insights needed to prioritize candidates with the highest probability of success and the lowest risk of safety liabilities, ultimately accelerating the delivery of safer and more effective medicines to patients.

References

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8.
  • Al-Sanea, M. M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4493.
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Pharma IQ. (n.d.). Kinase Profiling & Screening: Choosing a Biochemical Assay Platform.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
  • WuXi Biology. (n.d.). Kinase Assay.
  • Robles, O., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2315-2324.
  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?
  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • National Center for Biotechnology Information. (2007, May 30). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. PubChem Compound Summary for CID 3709.
  • Korlyukov, A. A., et al. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2022(4), M1461.

Sources

A Comprehensive Benchmarking Guide: Evaluating the Antimicrobial Potential of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of antimicrobial resistance necessitates a robust pipeline of novel therapeutic agents. Benzamide derivatives have garnered significant interest within the scientific community due to their diverse pharmacological activities, including promising antimicrobial properties.[1][2] This guide provides a comprehensive framework for the systematic evaluation of a novel compound, 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, against a panel of established antimicrobial agents.

Given the nascent stage of research on this specific molecule, this document serves as a detailed experimental blueprint for researchers, scientists, and drug development professionals. It outlines the requisite protocols to thoroughly characterize its antimicrobial profile, from initial screening to a more in-depth analysis of its bactericidal or bacteriostatic properties and its potential cytotoxicity. The methodologies described herein adhere to internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and comparability.[3][4]

The overarching objective is to generate a robust dataset that will enable an objective comparison of this compound with current standard-of-care antibiotics, thereby elucidating its potential as a future therapeutic candidate.

Rationale for Experimental Design

The benchmarking of a novel antimicrobial agent requires a multi-faceted approach. The experimental workflow is designed to first establish the spectrum of activity and potency of this compound, followed by a more detailed investigation into its killing kinetics and safety profile.

  • Selection of Comparator Antibiotics: To provide a meaningful comparison, a panel of established antibiotics with varying mechanisms of action and spectra of activity is proposed. This includes both broad-spectrum and narrow-spectrum agents.[5][6][7][8] Ciprofloxacin, a broad-spectrum fluoroquinolone that inhibits DNA gyrase, and Vancomycin, a glycopeptide antibiotic primarily effective against Gram-positive bacteria by inhibiting cell wall synthesis, will serve as the primary comparators.

  • Choice of Microbial Strains: A representative panel of both Gram-positive and Gram-negative bacteria is crucial for determining the antimicrobial spectrum.[9][10][11] The selected strains, Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922), are standard quality control strains for antimicrobial susceptibility testing.

  • Progressive Experimental Approach: The investigation will commence with the determination of the Minimum Inhibitory Concentration (MIC) to quantify the compound's potency.[12] This will be followed by the Minimum Bactericidal Concentration (MBC) assay to differentiate between bacteriostatic and bactericidal activity.[12] A time-kill kinetics study will provide a dynamic view of the antimicrobial effect over time. Finally, a cytotoxicity assay will be conducted to assess the compound's potential toxicity to mammalian cells, a critical factor in determining its therapeutic index.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] The broth microdilution method, as recommended by CLSI and EUCAST, will be employed.[3][4][13][14][15][16][17]

Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Prepare stock solutions of the comparator antibiotics (Ciprofloxacin and Vancomycin) as per CLSI guidelines.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add 100 µL of the bacterial inoculum to each well. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[18][19][20]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[12]

Protocol:

  • Subculturing from MIC plates: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Plating: Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.

Time-Kill Kinetics Assay

This assay provides a dynamic measure of the antimicrobial agent's bactericidal or bacteriostatic activity over time.[21][22][23] The methodology will be based on the CLSI M26-A guideline.[24][25]

Protocol:

  • Preparation of Test Solutions: In sterile flasks, prepare CAMHB containing the test compound and comparator antibiotics at concentrations of 0.5x, 1x, 2x, and 4x their predetermined MIC values. Include a growth control flask without any antimicrobial agent.

  • Inoculation: Inoculate each flask with a starting bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: At time points of 0, 2, 4, 8, 12, and 24 hours, withdraw an aliquot from each flask. Perform serial dilutions and plate onto MHA to determine the viable bacterial count (CFU/mL).

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.[22]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[26][27][28][29][30][31]

Protocol:

  • Cell Culture: Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Exposure: Expose the cells to serial dilutions of this compound and comparator antibiotics for 24-48 hours. Include a vehicle control (solvent only) and an untreated control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Data Presentation and Visualization

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative In Vitro Antimicrobial Activity

CompoundMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coli
This compound
Ciprofloxacin
Vancomycin

Table 2: Comparative Cytotoxicity

CompoundIC50 (µg/mL) on HEK293 cells
This compound
Ciprofloxacin
Vancomycin

Experimental Workflow Diagrams

experimental_workflow cluster_mic_mbc MIC & MBC Determination cluster_time_kill Time-Kill Kinetics Assay prep_stock Prepare Stock Solutions serial_dilution Serial Dilution in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate 18-24h inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_mbc Incubate MHA Plates subculture->incubate_mbc read_mbc Read MBC incubate_mbc->read_mbc prep_flasks Prepare Flasks with Compound inoculate_flasks Inoculate with Bacteria prep_flasks->inoculate_flasks sampling Sample at Time Points inoculate_flasks->sampling plating Serial Dilution & Plating sampling->plating incubate_plates Incubate Plates plating->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot Time-Kill Curves count_colonies->plot_data

Caption: Workflow for MIC, MBC, and Time-Kill Kinetics Assays.

cytotoxicity_workflow seed_cells Seed Mammalian Cells in 96-well Plate incubate_cells Incubate for 24h seed_cells->incubate_cells add_compound Add Test Compound Dilutions incubate_cells->add_compound incubate_exposure Incubate for 24-48h add_compound->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Sources

A Head-to-Head Examination of Pyridinylmethyl Benzamides in Preclinical Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic modulators for cancer therapy, the pyridinylmethyl benzamide class of compounds has emerged as a significant player, primarily through its potent inhibition of histone deacetylases (HDACs). These enzymes play a critical role in chromatin remodeling and gene expression, and their dysregulation is a hallmark of many cancers. This guide provides a detailed, head-to-head comparison of two prominent pyridinylmethyl benzamide-based HDAC inhibitors, Entinostat (SNDX-275) and Mocetinostat (MGCD0103), based on their performance in preclinical cancer models.

This analysis moves beyond a simple recitation of data, delving into the causality behind experimental design and the interpretation of results. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the comparative efficacy, mechanism of action, and experimental considerations for these two important compounds.

Introduction to Pyridinylmethyl Benzamides as Class I HDAC Inhibitors

Pyridinylmethyl benzamides are a class of synthetic, orally bioavailable small molecules characterized by a 2-aminophenyl benzamide structure. They exhibit high selectivity for Class I HDACs (HDAC1, HDAC2, and HDAC3). The inhibition of these specific HDAC isoforms leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This, in turn, alters gene expression, leading to the reactivation of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.

The structural hallmark of these compounds is a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme, a flexible linker, and a capping group that interacts with the rim of the active site. It is the variation in these structural components that fine-tunes the potency and selectivity of individual compounds.

Signaling Pathway of Class I HDAC Inhibition

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_drug Therapeutic Intervention HDAC1 HDAC1/2/3 Histones Histone Proteins (e.g., H3, H4) HDAC1->Histones Deacetylation Acetyl_Groups Acetyl Groups Histones->Acetyl_Groups Acetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Histones->Open_Chromatin TSG Tumor Suppressor Genes (e.g., p21, BAX) Chromatin->TSG Repression Open_Chromatin->TSG Activation Apoptosis Apoptosis, Cell Cycle Arrest, Differentiation TSG->Apoptosis Drug Pyridinylmethyl Benzamides (Entinostat, Mocetinostat) Drug->HDAC1 Inhibition

Caption: Workflow for an in vitro cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of Entinostat and Mocetinostat in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log concentration. The IC50 value is determined using a non-linear regression curve fit.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of pyridinylmethyl benzamides in a mouse xenograft model.

Detailed Steps:

  • Cell Culture and Implantation: Culture the desired human cancer cell line (e.g., MDA-MB-231) to 80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Animal Acclimatization: Acclimatize 6-8 week old female athymic nude mice for one week prior to the study.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Entinostat, Mocetinostat).

  • Compound Formulation and Dosing: Formulate Entinostat and Mocetinostat in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer the compounds orally via gavage at the desired dose and schedule (e.g., 10 mg/kg, daily).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500 mm³) or for a set duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.

Conclusion and Future Directions

This comparative guide, based on available preclinical data, indicates that both Entinostat and Mocetinostat are potent Class I HDAC inhibitors with significant anti-cancer activity across a range of hematological and solid tumor models. While direct, side-by-side comparisons are limited, the existing evidence suggests that their efficacy can be context-dependent, with certain cancer types potentially showing greater sensitivity to one agent over the other.

The choice between these compounds in a research or drug development setting should be guided by the specific cancer type of interest, the desired therapeutic window, and the potential for combination with other anti-cancer agents. Future head-to-head studies, particularly those that include comprehensive pharmacokinetic and pharmacodynamic profiling in the same models, will be invaluable in further delineating the unique therapeutic potential of these two important pyridinylmethyl benzamides.

References

  • National Cancer Institute. NCI Drug Dictionary: Entinostat. National Cancer Institute. Available from: [Link]

  • National Cancer Institute. NCI Drug Dictionary: Mocetinostat. National Cancer Institute. Available from: [Link]

  • Tate, C. M., et al. (2012). The Vidalantin class of histone deacetylase inhibitors has a novel mechanism of action and is effective against triple-negative breast cancer. Breast Cancer Research, 14(3), R98. Available from: [Link]

  • Qian, X., et al. (2007). A novel histone deacetylase inhibitor, MS-275, inhibits growth of human non-small cell lung cancer cells in vitro and in vivo. Molecular Cancer Therapeutics, 6(4), 1254-1263. Available from: [Link]

  • Iwahashi, S., et al. (2007). The novel histone deacetylase inhibitor MS-275 enhances the antitumor activity of gemcitabine in a xenograft model of human pancreatic cancer. Molecular Cancer Therapeutics, 6(9), 2413-2421. Available from: [Link]

  • Fournel, M., et al. (2008). MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has potent antitumor activity in vitro and in vivo. Molecular Cancer Therapeutics, 7(4), 759-768. Available from: [Link]

  • Kou, B., et al. (2017). Mocetinostat, a histone deacetylase inhibitor, has a potent antitumor effect in urothelial carcinoma. Oncotarget, 8(54), 92350-92361. Available from: [Link]

  • Ecker, J., et al. (2015). The histone deacetylase inhibitor mocetinostat induces cell death in pediatric medulloblastoma. Oncotarget, 6(16), 14389-14402. Available from: [Link]

  • Bearat, H. H., et al. (2015). The histone deacetylase inhibitor, MGCD0103, enhances the tumoricidal activity of 5-fluorouracil in human pancreatic cancer cells. Cancer Biology & Therapy, 16(1), 138-148. Available from: [Link]

A Researcher's Guide to Confirming the Molecular Target of Novel Small Molecules: A Case Study with 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

In drug discovery, the identification and validation of a small molecule's molecular target are paramount for understanding its mechanism of action, optimizing its efficacy, and ensuring its safety. This guide provides a comprehensive, step-by-step framework for researchers to confirm the molecular target of a novel compound, using the illustrative case of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide. While the specific molecular target of this compound is not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors provides a strong starting hypothesis.

This guide will navigate through a logical progression of experiments, from broad, unbiased screening to specific, high-resolution validation assays. We will delve into the rationale behind each experimental choice, provide detailed protocols, and discuss the interpretation of potential outcomes.

Phase 1: Hypothesis Generation and Initial Target Class Identification

Given the chemical structure of this compound, a benzamide derivative, a plausible starting point is to investigate its potential as a kinase inhibitor. Many successful drugs, such as Imatinib, share a similar chemical scaffold and are potent tyrosine kinase inhibitors.[1][2]

Experimental Strategy: Broad Kinase Profiling

To rapidly assess this hypothesis, a broad kinase panel screening is the recommended first step. This approach involves testing the compound against a large number of purified kinases to identify potential interactions. Several commercial services offer comprehensive kinase profiling.[3][4][5][6][7]

dot

G cluster_0 Phase 1: Kinase Profiling Compound Compound Kinase_Panel Broad Kinase Panel (>400 kinases) Compound->Kinase_Panel Screening at a fixed concentration (e.g., 1-10 µM) Hit_Identification Identification of Primary Kinase Hits Kinase_Panel->Hit_Identification Analysis of % inhibition

Caption: Workflow for initial kinase profiling.

Experimental Protocol: Broad Kinase Panel Screening (Biochemical Assay)

  • Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent, typically DMSO.

  • Assay Format: The screening is typically performed in a high-throughput format (e.g., 384-well plates).

  • Kinase Reactions: Each well contains a specific purified kinase, its substrate, and ATP.

  • Compound Addition: The test compound is added to each well at a fixed concentration (e.g., 1 µM or 10 µM).

  • Reaction and Detection: The kinase reaction is allowed to proceed, and the activity is measured. Common detection methods include radiometric assays (e.g., ³³P-ATP) or non-radiometric methods like fluorescence polarization or luminescence-based ATP detection.[5][6]

  • Data Analysis: The percentage of kinase activity inhibition by the compound is calculated relative to a vehicle control (e.g., DMSO).

Data Presentation: Kinase Profiling Results

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Kinase A85%98%
Kinase B72%95%
Kinase C15%30%
.........

This is a hypothetical data table.

Interpretation of Results:

  • Potent Hits: Kinases with high percentage inhibition (e.g., >70%) at a low concentration are considered primary hits.

  • Selectivity: The number of kinases inhibited by the compound provides an initial assessment of its selectivity. A highly selective compound will inhibit only a few kinases, while a non-selective compound will show activity against many.

Phase 2: Target Validation and Engagement in a Cellular Context

While biochemical assays are excellent for initial screening, they do not confirm that the compound can enter cells and bind to its target in a physiological environment.[3][8] Therefore, the next crucial step is to validate target engagement within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11][12][13][14]

Experimental Strategy: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[12][13][14] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.

dot

G cluster_1 Phase 2: Cellular Target Engagement (CETSA) Cells Intact Cells Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Centrifugation->Quantification Melt_Curve Generate Thermal Melt Curve Quantification->Melt_Curve ITDRF Isothermal Dose-Response Fingerprint (ITDRF) Quantification->ITDRF

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture a cell line that expresses the putative kinase target(s) identified in Phase 1. Treat the cells with the test compound or vehicle (DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Detection of Target Protein: Analyze the amount of the soluble target protein at each temperature using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • Isothermal Dose-Response Fingerprint (ITDRF): To determine the potency of target engagement, treat cells with a range of compound concentrations and heat them at a single, fixed temperature (chosen from the melt curve where there is a significant difference between the vehicle and compound-treated samples). Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and calculate the EC₅₀.[9]

Data Presentation: CETSA Results

Concentration of CompoundAmount of Soluble Target Protein (Normalized)
0 µM (Vehicle)1.0
0.1 µM1.2
1 µM1.8
10 µM2.5
100 µM2.6

This is a hypothetical ITDRF data table at a fixed temperature.

Phase 3: Comparison with Alternative Compounds and Orthogonal Validation

Alternative Compounds for Comparison

Select well-characterized, potent, and selective inhibitors of the primary kinase hit(s) from Phase 1. For example, if Kinase A is identified as the primary target, and a known inhibitor is "Compound X," a head-to-head comparison should be performed.

Experimental Strategy: Orthogonal Target Engagement Assay

A variety of orthogonal methods can be used to confirm target engagement.[8][15] One such method is an in-cell target engagement assay that utilizes technologies like NanoBRET® or InCELL Pulse™.[3][16] These assays often involve expressing the target protein as a fusion with a reporter enzyme and measuring the displacement of a tracer ligand by the test compound.

dot

G cluster_2 Phase 3: Orthogonal Validation Test_Compound 4-Amino-3-methyl-N- (3-pyridylmethyl)benzamide Orthogonal_Assay Orthogonal Target Engagement Assay (e.g., NanoBRET, InCELL Pulse) Test_Compound->Orthogonal_Assay Reference_Compound Known Inhibitor (e.g., Compound X) Reference_Compound->Orthogonal_Assay Comparison Comparative Analysis of Potency and Efficacy Orthogonal_Assay->Comparison

Caption: Workflow for orthogonal validation and comparison.

Experimental Protocol: In-Cell Target Engagement Assay (e.g., NanoBRET®)

  • Cell Line Preparation: Use a cell line engineered to express the target kinase as a fusion with a NanoLuc® luciferase.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or the reference compound.

  • Tracer Addition: Add a fluorescent tracer that is known to bind to the target kinase.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. In the absence of a competing compound, the tracer binds to the NanoLuc®-tagged kinase, bringing the fluorophore in close proximity to the luciferase and generating a BRET signal.

  • Data Analysis: The test compound will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal. Plot the BRET signal as a function of the compound concentration to generate a dose-response curve and determine the IC₅₀.

Data Presentation: Comparative Potency

CompoundCETSA EC₅₀ (µM)In-Cell Engagement IC₅₀ (µM)
This compound0.81.2
Compound X (Reference Inhibitor)0.10.15

This is a hypothetical data table comparing the potencies from different assays.

Interpretation of Results:

A strong correlation between the potencies obtained from CETSA and the orthogonal target engagement assay provides compelling evidence that the compound directly binds to the intended target in a cellular context. The comparison with a known inhibitor helps to benchmark the potency of the novel compound.

Conclusion

Confirming the molecular target of a novel small molecule is a multifaceted process that requires a systematic and logical progression of experiments. This guide has outlined a robust workflow, starting from hypothesis generation and broad screening, moving to cellular target engagement validation, and culminating in orthogonal validation and comparison with known standards. By following this approach, researchers can confidently identify and validate the molecular target of compounds like this compound, thereby accelerating the drug discovery and development process.

References

  • Vasta, J. D., & Robers, M. B. (2019). Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters, 10(9), 1235–1237. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 6(13), e1841. [Link]

  • BPS Bioscience. Kinase Screening & Profiling. [Link]

  • DiscoverX. Target Engagement Assays. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Almqvist, H., et al. (2016). CETSA: a target engagement assay on intact cells. Methods in enzymology, 581, 489-511. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Childs, D. R., & Disney, M. D. (2016). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. ACS chemical biology, 11(11), 2963-2972. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]

  • Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]

  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 126-135. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141-161. [Link]

  • Zheng, X., et al. (2005). Identification and validation of protein targets of bioactive small molecules. Drug discovery today, 10(10), 679-686. [Link]

  • National Center for Biotechnology Information. Imatinib. PubChem Compound Summary for CID 5291. [Link]

  • Li, J., & Li, S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 695. [Link]

  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. [Link]

  • National Center for Biotechnology Information. 4-amino-3-methyl-N-(3-methyl-2-pyridinyl)benzamide. PubChem Compound Summary for CID 28374730. [Link]

  • National Center for Biotechnology Information. 4-Amino-N-[3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide. PubChem Compound Summary for CID 44340691. [Link]

  • National Center for Biotechnology Information. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. PubChem Compound Summary for CID 4369496. [Link]

  • National Center for Biotechnology Information. N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide nitrate. PubChem Compound Summary for CID 57405376. [Link]

  • National Center for Biotechnology Information. 2-((4-pyridyl)methyl)amino-N-(3-(trifluoromethyl)phenyl)benzamide. PubChem Compound Summary for CID 6398883. [Link]

  • Arhangelskis, M., et al. (2018). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2018(4), M1011. [Link]

  • Jayaprakash, P., et al. (2021). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Journal of Pharmaceutical Negative Results, 12(4). [Link]

  • ChemUniverse. This compound. [Link]

  • National Center for Biotechnology Information. 4-Amino-3-[(4-methyl-3-pyridinyl)amino]benzamide. PubChem Compound Summary for CID 82796090. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide (CAS No. 1018564-07-2) is not widely available in public databases. The following disposal and safety protocols are therefore synthesized from best practices in chemical waste management and safety data from structurally analogous benzamide compounds. This guide is intended to provide a robust framework for safe handling. However, it is imperative that you consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.

Core Principles and Hazard Assessment

As a novel or specialized research chemical, this compound must be treated as a hazardous substance until proven otherwise. This precautionary principle is the bedrock of laboratory safety. The primary directive for its disposal is to prevent any release into the environment, particularly into sewer systems or general waste streams.[1] All waste generated must be managed as regulated hazardous waste.

Based on data from similar benzamide derivatives, the compound should be handled with the assumption that it possesses the following hazards:

Hazard ClassificationPotential EffectRationale & Supporting Citations
Acute Toxicity, Oral Harmful if swallowed.Benzamide derivatives are frequently categorized as harmful upon ingestion.[2][3][4]
Skin Corrosion/Irritation Causes skin irritation.Direct contact with skin should be avoided as similar compounds are known irritants.[2][4]
Serious Eye Damage/Irritation Causes serious eye irritation.The chemical structure suggests a high likelihood of causing significant eye irritation upon contact.[2][3][4]
Germ Cell Mutagenicity Suspected of causing genetic defects.Certain benzamides are classified as Category 2 mutagens, warranting extreme caution.[5]
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation of dusts should be minimized, as this class of compounds can irritate the respiratory tract.[4]

Essential Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following PPE is mandatory to create a barrier between the researcher and potential exposure.

PPE ComponentSpecificationJustification
Hand Protection Chemical-resistant nitrile gloves.Prevents dermal absorption and skin irritation.[1] Contaminated gloves must be disposed of as hazardous waste after use.[6]
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes or aerosolized dust particles that can cause severe irritation.[1][3]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[1][5]
Respiratory Protection Not typically required for small quantities handled within a certified chemical fume hood.For handling larger quantities or if there is a risk of dust formation outside of a fume hood, a NIOSH-approved respirator is recommended.[1][6]

Step-by-Step Disposal Protocol

The only acceptable disposal route for this compound is through a licensed and certified chemical waste disposal contractor.[1][7] The following steps detail the process from point of generation to final pickup.

Step 1: Waste Segregation

The foundation of a safe disposal system is meticulous segregation.

  • Solid Waste: Collect pure this compound waste, along with any contaminated weighing papers, spatulas, or disposable labware, in a dedicated solid waste container.[8]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix this waste stream with other chemical wastes unless compatibility has been explicitly verified by your EHS department.[5]

  • Contaminated PPE: Used gloves, disposable lab coats, or absorbent pads used for cleanup must be collected in a sealed bag and disposed of as solid hazardous waste.[8]

Step 2: Container Management

Proper containment is critical to prevent leaks and ensure safe storage.

  • Select the Right Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, leak-proof screw-on lid.[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[5] The label should also include the date accumulation started and the primary hazards (e.g., "Toxic," "Irritant").

  • Keep it Closed: The waste container must remain closed at all times except when actively adding waste.[5] This minimizes the release of vapors and prevents spills.

Step 3: On-Site Storage

Waste must be stored safely within the laboratory prior to collection.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of waste generation.[5]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Secure Location: The SAA should be in a low-traffic area, away from heat sources or ignition sources.[9]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is full or you have finished the project, contact your institution's EHS department. They will coordinate with a licensed hazardous waste vendor for pickup and final disposal, which is typically high-temperature incineration.[7]

  • Documentation: Maintain accurate records of the waste generated as required by your institution and regulatory bodies.

Disposal Workflow and Decision Logic

The following diagram outlines the procedural flow for the proper management and disposal of waste containing this compound.

G cluster_prep Preparation & Handling cluster_collection Segregation & Collection cluster_storage Storage & Final Disposal Start Waste Generation (Solid, Liquid, or Contaminated PPE) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->Don_PPE Segregate Segregate Waste Type Don_PPE->Segregate Solid_Container Collect in Labeled 'Solid Hazardous Waste' Container Segregate->Solid_Container Solid or Contaminated PPE Liquid_Container Collect in Labeled 'Liquid Hazardous Waste' Container Segregate->Liquid_Container Liquid Solution Store_SAA Store Sealed Container in Designated SAA Solid_Container->Store_SAA Liquid_Container->Store_SAA Contact_EHS Contact EHS for Pickup Store_SAA->Contact_EHS Final_Disposal Disposal by Licensed Hazardous Waste Vendor Contact_EHS->Final_Disposal

Caption: Decision workflow for the disposal of this compound.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

Minor Spill (Contained within a Chemical Fume Hood)
  • Alert Personnel: Immediately notify others in the immediate vicinity.

  • Contain: Use a chemical spill kit with absorbent pads to contain the spill. Do not use combustible materials like paper towels on spills involving solvents.

  • Clean-Up: Carefully collect the powdered material or absorbed liquid. Avoid creating dust.[3][9] Place all contaminated materials into a new, properly labeled hazardous waste container.[8]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.[8] Collect all decontamination materials as hazardous waste.

Major Spill (Outside of a Fume Hood)
  • Evacuate: Immediately evacuate the affected area.[9]

  • Alert: Notify your supervisor and the institutional safety office or emergency response team at once.[8]

  • Restrict Access: Prevent personnel from entering the spill area.

  • Follow Procedure: Adhere to your institution's specific emergency procedures for hazardous chemical spills. Do not attempt to clean up a large spill unless you are trained and equipped to do so.

References

  • Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Labor
  • Proper Disposal of 2-amino-N-(3-hydroxypropyl)
  • Benzamide Safety D
  • Benzamide Hazard Summary. New Jersey Department of Health.
  • Benzamide Safety D
  • p-Amino Benzamide Material Safety D
  • 3-Amino-4-methylbenzamide Safety D
  • 3-amino Benzamide Safety D
  • Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide. Benchchem.
  • Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.